25-Hydroxytachysterol3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
3-[(E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11+ |
Clave InChI |
UVVWRMXOHIVZBN-VAWYXSNFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biosynthetic Pathways of 25-Hydroxytachysterol3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, biosynthetic pathways, and biological activities of 25-Hydroxytachysterol3 (25(OH)T3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of vitamin D analogs. This document details both the chemical and enzymatic synthesis routes to 25(OH)T3, presents quantitative data on its biological efficacy, and elucidates its engagement with multiple nuclear receptor signaling pathways. Detailed experimental protocols and visual diagrams of the synthetic and signaling pathways are provided to facilitate further research and development in this area.
Introduction
This compound is a hydroxylated derivative of tachysterol3, a photoproduct of previtamin D3.[1][2][3][4] While structurally related to the well-characterized vitamin D3 metabolic pathway, 25(OH)T3 exhibits a unique biological activity profile, engaging with a broader range of nuclear receptors beyond the canonical Vitamin D Receptor (VDR).[1][2][3] Recent studies have demonstrated its presence in human epidermis and serum, suggesting a physiological role.[1][2] This guide will explore the synthesis of this intriguing molecule and its complex interactions with key cellular signaling pathways.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: total chemical synthesis and a chemoenzymatic approach involving the enzymatic hydroxylation of a chemically synthesized precursor.
Chemical Synthesis of Tachysterol3 Precursor
The total chemical synthesis of tachysterol3 is a multi-step process that can be achieved through various strategies, with the Horner-Wadsworth-Emmons (HWE) reaction being a prominent method for constructing the characteristic triene system of secosteroids.[5] This convergent approach involves the synthesis of two key fragments, an A-ring phosphine (B1218219) oxide and a CD-ring ketone, which are then coupled.
Alternatively, tachysterol3 can be generated through the photochemical isomerization of 7-dehydrocholesterol (B119134) (7-DHC), a common precursor in vitamin D synthesis.[1]
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of a Secosteroid Triene System (General Protocol)
This protocol outlines the general steps for the coupling of an A-ring phosphine oxide with a CD-ring ketone, a key step in the synthesis of vitamin D analogs.
-
Preparation of the A-ring phosphine oxide: Synthesize the A-ring synthon with a phosphine oxide group at the appropriate position for coupling. This is typically a multi-step process starting from a readily available chiral precursor.
-
Preparation of the CD-ring ketone: Synthesize the CD-ring fragment, which contains the side chain of the target molecule, with a ketone at the coupling position.
-
Coupling Reaction:
-
Under an inert atmosphere (e.g., argon), dissolve the A-ring phosphine oxide in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78°C.
-
Add a strong base, such as n-butyllithium, dropwise to generate the ylide.
-
After stirring for a defined period, add a solution of the CD-ring ketone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the coupled secosteroid.
-
-
Deprotection: Remove any protecting groups to yield the final tachysterol3 analog.
Experimental Protocol: Photochemical Conversion of 7-Dehydrocholesterol to Tachysterol3
-
Irradiation: Dissolve 7-dehydrocholesterol in an appropriate solvent (e.g., hexane) and irradiate with a UV light source at a specific wavelength. The distribution of photoproducts, including previtamin D3, lumisterol, and tachysterol (B196371), is dependent on the irradiation time, wavelength, and solvent.[1]
-
Purification: The resulting mixture of isomers is then separated using high-performance liquid chromatography (HPLC) to isolate tachysterol3. A reversed-phase C18 column is typically used with a mobile phase of methanol/water or acetonitrile (B52724)/water.[1]
Enzymatic Synthesis of this compound
The most direct route to this compound involves the enzymatic hydroxylation of tachysterol3 at the C-25 position. The mitochondrial enzyme CYP27A1 has been identified as being capable of this conversion.[1][2][3]
Experimental Protocol: Enzymatic C-25 Hydroxylation of Tachysterol3
This protocol is adapted from Slominski et al.[1]
-
Reaction Mixture Preparation:
-
Prepare a buffer solution of 20 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.1 mM EDTA, and 0.1 mM dithiothreitol.
-
Dissolve tachysterol3 in 0.9% (w/v) 2-hydroxypropyl-β-cyclodextrin to a final concentration of 20 μM.
-
To the reaction buffer, add the following components to their final concentrations:
-
Tachysterol3 solution (20 μM)
-
Human CYP27A1 (1.0 μM)
-
Adrenodoxin (15 μM)
-
Adrenodoxin reductase (0.4 μM)
-
Glucose-6-phosphate (2 mM)
-
Glucose-6-phosphate dehydrogenase (2 U/mL)
-
NADPH (50 μM)
-
Butylated hydroxytoluene (BHT) (0.1 μg/mL)
-
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Extract the products from the aqueous phase.
-
-
Analysis:
-
Evaporate the organic solvent and redissolve the residue in the mobile phase.
-
Analyze the products by HPLC, using a C18 column and a suitable gradient of acetonitrile in water, with detection at 280 nm. The identity of this compound can be confirmed by co-elution with a standard and by mass spectrometry.
-
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a branch of the vitamin D3 metabolic pathway. It begins with the photochemical conversion of 7-dehydrocholesterol in the skin upon exposure to UVB radiation.
Quantitative Data on Biological Activity
This compound exhibits a range of biological activities, including the regulation of cell proliferation and the modulation of gene expression through various nuclear receptors.
| Biological Activity | Cell Line | IC50/EC50 | Reference |
| Inhibition of Cell Proliferation | Epidermal Keratinocytes | Not specified, but inhibitory | [1] |
| Inhibition of Cell Proliferation | Dermal Fibroblasts | Not specified, but inhibitory | [1] |
| Stimulation of CYP24A1 Expression | Epidermal Keratinocytes | ~10-fold less potent than 1,25(OH)2D3 | [1] |
| AhR Reporter Assay | - | Marked activation | [1][3] |
| LXRα TR-FRET Assay | - | High-affinity binding | [1] |
| LXRβ TR-FRET Assay | - | High-affinity binding | [1] |
| PPARγ TR-FRET Assay | - | High-affinity binding | [1] |
Signaling Pathways of this compound
This compound is a promiscuous ligand, activating several nuclear receptors, which leads to a complex downstream signaling cascade.
Vitamin D Receptor (VDR) Signaling
Similar to the active form of vitamin D3, 1,25-dihydroxyvitamin D3, 25(OH)T3 binds to the VDR. This leads to the translocation of the VDR to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. A key target gene is CYP24A1, the enzyme responsible for vitamin D catabolism, which is upregulated as a negative feedback mechanism.[1][6]
Aryl Hydrocarbon Receptor (AhR) Signaling
25(OH)T3 has been shown to be a potent activator of the AhR.[1][3] Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism such as CYP1A1.[7][8][9]
Liver X Receptor (LXR) Signaling
25(OH)T3 is a high-affinity ligand for both LXRα and LXRβ.[1] LXRs are key regulators of cholesterol, fatty acid, and glucose homeostasis. Upon activation, LXRs form a heterodimer with RXR and bind to LXR Response Elements (LXREs) in the promoter of target genes. This leads to the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, and lipogenesis, such as SREBP-1c and FAS.[4][10][11][12][13][14]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling
25(OH)T3 also demonstrates high-affinity binding to PPARγ.[1] PPARγ is a master regulator of adipogenesis, and also plays important roles in glucose homeostasis and inflammation. When activated, PPARγ forms a heterodimer with RXR and binds to Peroxisome Proliferator Response Elements (PPREs) in target genes, regulating their expression. Target genes of PPARγ are involved in lipid uptake and storage (e.g., LPL, CD36) and glucose metabolism.[15][16][17][18]
References
- 1. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RF15 | PMON293 Metabolic activation of tachysterol to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 9. platform.opentargets.org [platform.opentargets.org]
- 10. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARγ as a therapeutic target to rescue mitochondrial function in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 25-Hydroxycholesterol Inhibits Adipogenic Differentiation of C3H10T1/2 Pluripotent Stromal Cells [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 25-Hydroxytachysterol3 on the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
25-Hydroxytachysterol3 (25-HT3) is a metabolite of tachysterol3, a photoproduct of previtamin D3. This document provides a comprehensive technical overview of the molecular mechanism of action of 25-HT3 on the Vitamin D Receptor (VDR), a ligand-activated transcription factor crucial in a myriad of physiological processes. This guide details the binding of 25-HT3 to the VDR, the subsequent conformational changes, and the resulting modulation of gene expression through interactions with co-regulatory proteins. Quantitative data, where available, is presented to contextualize the potency and efficacy of 25-HT3 in comparison to the endogenous VDR agonist, 1α,25-dihydroxyvitamin D3 (calcitriol). Detailed experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows are provided to support further research and drug development efforts in this area.
Mechanism of Action
The biological effects of 25-HT3 are primarily mediated through its interaction with the Vitamin D Receptor. The canonical VDR signaling pathway involves a series of molecular events initiated by ligand binding, leading to the regulation of target gene transcription.
Ligand Binding to the Vitamin D Receptor
25-HT3 acts as an agonist of the VDR. It binds to the ligand-binding pocket (LBP) of the VDR, a hydrophobic cavity within the ligand-binding domain (LBD). Molecular docking studies have elucidated the specific interactions between 25-HT3 and the amino acid residues within the VDR LBP. The binding is stabilized by a network of hydrophobic interactions and specific hydrogen bonds. Key hydrogen bonds are formed between the hydroxyl group on C25 of 25-HT3 and His397, and between the hydroxyl group on C3 of 25-HT3 and Ser278[1]. The overall binding orientation of 25-HT3 within the VDR LBP is similar to that of the natural ligand, 1α,25(OH)₂D₃[1].
VDR Conformational Changes
Upon binding of 25-HT3, the VDR undergoes a significant conformational change. This structural rearrangement is critical for the subsequent steps in the signaling cascade. The ligand-induced conformational change primarily involves the repositioning of Helix 12 (the activation helix) of the LBD. This repositioning creates a stable binding surface for coactivator proteins and leads to the dissociation of corepressor proteins that are bound to the unliganded or antagonist-bound receptor.
Interaction with Coactivators and Corepressors
The agonist-bound conformation of the VDR facilitates its interaction with a variety of coactivator proteins, such as the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, and SRC-3) and the Vitamin D receptor-interacting protein (DRIP) complex. These coactivators possess histone acetyltransferase (HAT) activity or recruit other proteins with this activity, leading to the acetylation of histone tails. This, in turn, results in a more relaxed chromatin structure, making the DNA more accessible for transcription.
In the absence of an agonist ligand, the VDR can be bound to corepressor proteins like the nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). These corepressors recruit histone deacetylases (HDACs), which maintain a condensed chromatin state and repress gene transcription. The binding of 25-HT3 induces a conformational change that disrupts the interaction with these corepressors, thereby alleviating transcriptional repression. While the qualitative mechanism of co-regulator exchange is well-established for VDR agonists, specific quantitative data on the modulation of these interactions by 25-HT3 are not yet publicly available.
Heterodimerization and DNA Binding
The 25-HT3-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus, if not already there, and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[2]. VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3-type element).
Transcriptional Activation
The binding of the 25-HT3-VDR-RXR heterodimer to VDREs, along with the recruited coactivator complexes, stimulates the transcription of VDR target genes. One of the well-characterized target genes is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 expression serves as a key indicator of VDR activation. Studies have shown that 25-HT3 stimulates the expression of CYP24A1 to a level approximately 10 times less than that induced by the natural VDR ligand, 1α,25(OH)₂D₃[1]. This indicates that while 25-HT3 is a VDR agonist, it exhibits a lower transcriptional potency compared to calcitriol.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the reference VDR agonist, 1α,25-dihydroxyvitamin D3.
Table 1: Vitamin D Receptor Binding Affinity
| Compound | Receptor | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound | Human VDR | Radioligand Displacement | 22 nM | [3] |
| 1α,25-dihydroxyvitamin D3 | Human VDR | Various | ~0.1 - 1.0 nM |
Table 2: VDR-Mediated Transcriptional Activation
| Compound | Target Gene | Cell Line | Potency Metric | Value | Reference |
| This compound | CYP24A1 | Not Specified | Relative Potency | ~10-fold less potent than 1α,25(OH)₂D₃ | [1] |
| 1α,25-dihydroxyvitamin D3 | CYP24A1 | Various | EC50 | ~0.1 - 10 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of VDR modulators are provided below.
VDR Ligand Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
-
Materials:
-
Purified recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
Test compound (e.g., 25-HT3)
-
Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Hydroxyapatite (B223615) slurry
-
Wash Buffer (e.g., Tris-HCl buffer with 0.5% Triton X-100)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and the reference compound (unlabeled 1α,25(OH)₂D₃).
-
In microcentrifuge tubes, combine the purified VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the test compound or reference compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1α,25(OH)₂D₃).
-
Incubate the mixture for a specified time (e.g., 4 hours) at 4°C to reach equilibrium.
-
Add hydroxyapatite slurry to each tube to bind the VDR-ligand complexes.
-
Incubate for 15 minutes at 4°C with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxyapatite.
-
Wash the pellets multiple times with Wash Buffer to remove unbound radioligand.
-
Resuspend the final pellet in scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (dissociation constant of the inhibitor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
VDR Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a test compound to activate VDR-mediated gene transcription.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HaCaT)
-
Expression vector for human VDR
-
Luciferase reporter plasmid containing a VDRE upstream of the luciferase gene (e.g., pGL3-CYP24A1-luc)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compound (e.g., 25-HT3)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After transfection, allow the cells to recover for 24 hours.
-
Treat the transfected cells with various concentrations of the test compound or the reference agonist (1α,25(OH)₂D₃). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
-
VDR-Coactivator Interaction Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the ligand-dependent interaction between the VDR and a coactivator peptide.
-
Materials:
-
GST-tagged VDR-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore)
-
Test compound (e.g., 25-HT3)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the GST-tagged VDR-LBD and the test compound.
-
Add a mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the interaction to reach equilibrium.
-
Measure the TR-FRET signal by exciting the terbium donor at ~340 nm and measuring the emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the EC50 value for coactivator recruitment.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key molecular events in the mechanism of action of 25-HT3 and the workflows of the experimental protocols.
Caption: VDR signaling pathway initiated by this compound.
Caption: Workflow for VDR Transcriptional Activation Assay.
Caption: Workflow for VDR-Coactivator Interaction TR-FRET Assay.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
25-Hydroxytachysterol3: A Comprehensive Technical Guide on its Role in Calcium and Phosphate Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a biologically active metabolite of tachysterol3, a photoisomer of previtamin D3. While structurally related to the well-characterized vitamin D hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), 25(OH)T3 exhibits a unique profile of activity, engaging not only the vitamin D receptor (VDR) but also a spectrum of other nuclear receptors. This guide provides an in-depth technical overview of 25(OH)T3, focusing on its synthesis, mechanism of action, and its pivotal role in the regulation of calcium and phosphate (B84403) homeostasis. It is designed to be a comprehensive resource for researchers and professionals in the fields of endocrinology, bone metabolism, and drug development.
Chemical Structure and Synthesis
This compound is a secosteroid characterized by the chemical formula C27H44O2. It is synthesized in the body from tachysterol3, which is formed in the skin upon prolonged exposure to ultraviolet B (UVB) radiation. The hydroxylation at the 25-position is a critical activation step, primarily catalyzed by the enzyme CYP27A1 in the liver. This metabolic activation is a key determinant of its biological function.
Mechanism of Action in Calcium and Phosphate Homeostasis
The primary mechanism by which 25(OH)T3 influences calcium and phosphate balance is through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1][2] Upon binding to the VDR, 25(OH)T3 initiates a cascade of molecular events that modulate the expression of genes involved in mineral metabolism.
Signaling Pathway of this compound via the Vitamin D Receptor
The binding of 25(OH)T3 to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] This binding event recruits a complex of coactivator proteins, ultimately leading to the initiation of gene transcription.
Figure 1: VDR Signaling Pathway of 25(OH)T3.
Key target genes regulated by the VDR in the context of mineral homeostasis include:
-
Intestinal Calcium and Phosphate Transport Proteins: Genes encoding proteins such as the transient receptor potential cation channel subfamily V member 6 (TRPV6) and calbindin-D9k, which are crucial for the active transport of calcium and phosphate from the gut into the bloodstream.[3][4][5]
-
Bone Matrix Proteins: Genes involved in bone formation and resorption, including osteocalcin (B1147995) and RANKL.
-
Renal Calcium and Phosphate Transporters: Genes that regulate the reabsorption of calcium and phosphate in the kidneys, thereby controlling their excretion.
Comparative Biological Activities
While 25(OH)T3 activates the VDR, its potency is approximately 10 times lower than that of calcitriol.[1] This difference in potency is a critical factor in its overall physiological effect.
Table 1: Comparative Biological Activities of 25(OH)T3 and Calcitriol
| Parameter | This compound (25(OH)T3) | Calcitriol (1,25(OH)2D3) | Reference |
| VDR Binding Affinity | Lower | Higher | [1] |
| CYP24A1 Expression Stimulation | ~10x less potent than calcitriol | Potent inducer | [1] |
| VDR Nuclear Translocation | Induces translocation | Potent inducer | [1] |
Note: Quantitative data for direct comparison of in vivo effects on serum calcium, phosphate, and bone turnover markers are limited in the currently available literature.
Multi-Receptor Engagement
A distinguishing feature of 25(OH)T3 is its ability to interact with other nuclear receptors beyond the VDR. Studies have shown that 25(OH)T3 can also act as a ligand for the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][6] This multi-receptor engagement suggests that 25(OH)T3 may have a broader range of biological effects than previously understood, potentially influencing inflammatory responses, lipid metabolism, and cellular differentiation in addition to its role in mineral homeostasis.
Figure 2: Multi-Receptor Engagement by 25(OH)T3.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Protocol 1: VDR-Mediated CYP24A1 Gene Expression Analysis by qPCR
This protocol describes a method to quantify the induction of CYP24A1, a primary VDR target gene, in response to 25(OH)T3 treatment.
Figure 3: Workflow for qPCR Analysis of CYP24A1 Expression.
1. Cell Culture and Treatment:
-
Culture human epidermal keratinocytes (e.g., HaCaT) in appropriate growth medium until they reach 70-80% confluency.
-
Treat the cells with 10⁻⁷ M 25(OH)T3, 1,25(OH)2D3 (as a positive control), or vehicle (0.1% ethanol) for a specified time (e.g., 24 hours).
2. RNA Isolation:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript II, Invitrogen) with oligo(dT) primers.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and specific primers for human CYP24A1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.
5. Data Analysis:
-
Calculate the relative expression of CYP24A1 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene and relative to the vehicle-treated control.
Protocol 2: VDR Nuclear Translocation Assay using VDR-GFP Fusion Protein
This protocol details a method to visualize and quantify the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.[1]
Figure 4: Workflow for VDR Nuclear Translocation Assay.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., SKMEL-188 melanoma cells) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a VDR-Green Fluorescent Protein (VDR-GFP) fusion protein.
2. Cell Treatment:
-
Treat the transfected cells with varying concentrations of 25(OH)T3 (e.g., 10⁻¹⁰ to 10⁻⁷ M), 1,25(OH)2D3 (positive control), or vehicle.
3. Live-Cell Imaging:
-
Incubate the cells at 37°C and acquire images at different time points using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Capture images in both the GFP channel (for VDR-GFP) and a channel for a nuclear stain (e.g., Hoechst 33342) to identify the nucleus.
4. Image Analysis:
-
Quantify the fluorescence intensity of VDR-GFP in the nucleus and the cytoplasm for a significant number of cells per treatment condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence or the percentage of cells showing predominantly nuclear VDR-GFP localization.
Protocol 3: LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the recruitment of a coactivator peptide to the VDR ligand-binding domain (LBD) in the presence of 25(OH)T3.[1][6]
1. Reagent Preparation:
-
Prepare a solution of GST-tagged VDR-LBD.
-
Prepare a solution of a fluorescein-labeled coactivator peptide (e.g., from the TRAP220/DRIP-2 protein).
-
Prepare a solution of a terbium-labeled anti-GST antibody.
-
Prepare serial dilutions of 25(OH)T3 and a reference agonist (e.g., calcitriol).
2. Assay Procedure:
-
In a 384-well plate, add the VDR-LBD to the wells containing the serially diluted compounds.
-
Add a pre-mixed solution of the fluorescein-coactivator peptide and the terbium-anti-GST antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).
3. Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
4. Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 4: AhR Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to assess the activation of the Aryl Hydrocarbon Receptor (AhR) by 25(OH)T3.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with Dioxin Response Elements (DREs) and a control plasmid expressing Renilla luciferase (for normalization).
2. Cell Treatment:
-
Treat the transfected cells with various concentrations of 25(OH)T3, a known AhR agonist (e.g., TCDD) as a positive control, or vehicle.
3. Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Conclusion
This compound is emerging as a pleiotropic signaling molecule with a significant role in calcium and phosphate homeostasis, mediated primarily through its interaction with the Vitamin D Receptor. Its ability to engage with other nuclear receptors, including AhR, LXRs, and PPARγ, suggests a broader physiological significance that warrants further investigation. While its potency in activating the VDR is lower than that of calcitriol, its unique multi-receptor profile may offer therapeutic potential with a distinct safety and efficacy profile. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of 25(OH)T3 and its analogs in the context of bone and mineral metabolism and beyond. Further in vivo studies are needed to fully elucidate its calcemic effects and to establish a comprehensive understanding of its therapeutic utility.
References
- 1. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intestinal calcium absorption: a vitamin D-hormone-mediated adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D replacement therapy and renal function. Calcitriol v dihydrotachysterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 25-Hydroxytachysterol3 and Other Key Vitamin D3 Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and obtained from dietary sources, is a prohormone that undergoes a series of metabolic activations to exert its diverse physiological effects. The canonical pathway involves two key hydroxylation steps: the conversion of vitamin D3 to 25-hydroxyvitamin D3 (calcifediol) in the liver, followed by its conversion to the biologically active hormone 1,25-dihydroxyvitamin D3 (calcitriol) in the kidneys and other tissues. Calcitriol is the principal ligand for the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a vast array of genes involved in calcium and phosphate (B84403) homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.
Beyond this well-established pathway, a range of other vitamin D3 metabolites and related compounds, such as photoproducts formed in the skin, exhibit biological activities. Among these is 25-hydroxytachysterol3 (25-OH-T3), a metabolite of tachysterol3, which is a photoproduct of previtamin D3. Emerging research indicates that 25-OH-T3 possesses biological activities, including the ability to interact with the VDR and modulate gene expression. This technical guide provides a comprehensive comparison of the biological activity of 25-OH-T3 with other major Vitamin D3 metabolites, namely calcitriol, calcifediol, and 24,25-dihydroxyvitamin D3. This guide is intended to serve as a resource for researchers and professionals in the fields of endocrinology, molecular biology, and drug development.
Vitamin D3 Metabolic and Signaling Pathways
The biological actions of vitamin D3 and its metabolites are initiated through distinct metabolic and signaling cascades. The canonical pathway leads to the production of the highly active calcitriol, while alternative pathways, including the metabolism of photoproducts like tachysterol3, generate other biologically active molecules.
Canonical Vitamin D3 Metabolism and VDR Signaling
The primary pathway for vitamin D3 activation is a two-step enzymatic process.
Cellular Targets of 25-Hydroxycholesterol Beyond the VDR: An In-depth Technical Guide
Note on Nomenclature: The information presented in this guide pertains to 25-Hydroxycholesterol (25-HC), a significant oxysterol. Initial searches for "25-Hydroxytachysterol3" did not yield relevant results, suggesting a possible misnomer. Given the structural and functional relevance of 25-Hydroxycholesterol in the provided context, this document focuses on its established non-VDR cellular targets.
Introduction
25-Hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol that plays a pivotal role in a multitude of cellular processes beyond its function as a precursor in the vitamin D endocrine system. While its interactions with the Vitamin D Receptor (VDR) are well-documented, a growing body of research has unveiled a complex network of alternative cellular targets. This guide provides a comprehensive overview of these non-VDR mediated activities of 25-HC, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions of 25-HC with key signaling pathways, including the Hedgehog signaling cascade, Liver X Receptors (LXRs), and Oxysterol-Binding Proteins (ORPs), providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Hedgehog Signaling Pathway: A Surprising Modulator
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers.[1] Recent studies have identified oxysterols, including 25-HC, as potent modulators of this pathway, acting independently of the canonical ligand, Sonic hedgehog (Shh).
25-HC activates the Hh pathway by directly binding to and activating Smoothened (SMO), a G protein-coupled receptor-like protein.[2] This activation occurs downstream of the Patched (Ptc) receptor, the canonical inhibitor of SMO.[2] The ability of 25-HC to stimulate SMO activity is comparable to that of known SMO agonists like SAG.[2]
Quantitative Data: Activation of Hedgehog Signaling by 25-HC
| Compound | Target Cell Line | Assay | EC50 / Effective Concentration | Maximal Efficacy | Reference |
| 25-Hydroxycholesterol | PZp53MED cells | ptc1-lacZ reporter assay | Dose-dependent increase | >3-fold increase in reporter activity | [2] |
| 25-Hydroxycholesterol | NIH 3T3 cells | Gli reporter assay | Not specified | Potent activation | |
| 20(S)-Hydroxycholesterol | NIH 3T3 cells | Gli reporter assay | Not specified | Potent activation | [3] |
| SAG (Smoothened Agonist) | PZp53MED cells | ptc1-lacZ reporter assay | Not specified | Similar to 25-HC | [2] |
Experimental Protocol: Hedgehog Pathway Activation Assay
Objective: To determine the ability of 25-HC to activate the Hedgehog signaling pathway using a Gli-luciferase reporter assay in NIH 3T3 cells.
Materials:
-
NIH 3T3 cells
-
Gli-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
25-Hydroxycholesterol
-
SAG (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate NIH 3T3 cells in a 24-well plate at a density of 5 x 104 cells per well.
-
After 24 hours, co-transfect the cells with the Gli-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with DMEM containing 0.5% FBS.
-
Treat the cells with varying concentrations of 25-HC (e.g., 0.1, 1, 10 µM) or SAG (e.g., 100 nM) for another 24-48 hours. Use ethanol (B145695) as a vehicle control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold-change relative to the vehicle-treated control.
-
Signaling Pathway Diagram: 25-HC in Hedgehog Signaling
References
- 1. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterols stimulate Sonic hedgehog signal transduction and proliferation of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNPY4 inhibits the Hedgehog pathway by modulating membrane sterol lipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 25-Hydroxytachysterol3 with the Aryl Hydrocarbon Receptor (AhR)
Introduction
Tachysterol3 (T3) is a photoproduct of previtamin D3, formed in the skin upon exposure to ultraviolet B (UVB) radiation. While historically considered an inactive byproduct of vitamin D synthesis, recent research has revealed that T3 can be metabolically activated into biologically potent hydroxyderivatives.[1] Key enzymes such as CYP11A1 and CYP27A1 hydroxylate T3 to produce metabolites like 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3), respectively.[1][2] These metabolites have been detected in human epidermis and serum and exhibit pleiotropic effects by interacting with multiple nuclear receptors, including the vitamin D receptor (VDR), liver X receptors (LXRs), peroxisome proliferator-activated receptor γ (PPARγ), and the Aryl Hydrocarbon Receptor (AhR).[1][2]
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor belonging to the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family.[3][4] It acts as a crucial environmental sensor, responding to a wide array of ligands, from xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to endogenous molecules derived from tryptophan metabolism.[5][6][7] Upon activation, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
This technical guide provides a comprehensive overview of the interaction between 25(OH)T3 and the AhR, presenting available quantitative data, detailed experimental protocols for assessing this interaction, and visualizations of the core signaling pathways and workflows.
Molecular Interaction and Activity Data
Functional studies utilizing a human AhR reporter assay system have demonstrated that hydroxylated metabolites of Tachysterol3 act as agonists for the Aryl Hydrocarbon Receptor.[1][2] The precursor, Tachysterol3, shows minimal effect.[1][2] Among its hydroxylated metabolites, 20S(OH)T3 induces a marked activation of AhR, while 25(OH)T3 produces a smaller, yet significant, effect.[1][2]
Molecular docking studies using crystal structures of the AhR ligand-binding domain (LBD) revealed high docking scores for both 20S(OH)T3 and 25(OH)T3, comparable to those of natural ligands.[1][2] This suggests a direct binding interaction mediates the observed agonistic activity.
Quantitative Data Summary
The following table summarizes the relative agonistic activity of Tachysterol3 and its key hydroxyderivatives on the Aryl Hydrocarbon Receptor based on functional reporter assays.[1][2][10] Specific EC50 or binding affinity (Kd) values for the interaction of 25(OH)T3 with AhR are not detailed in the currently available literature.
| Compound | Source | Receptor Target | Observed Activity | Citation(s) |
| 20S-Hydroxytachysterol3 | Metabolite of Tachysterol3 (via CYP11A1) | Aryl Hydrocarbon Receptor (AhR) | Marked Activation | [1][2] |
| This compound | Metabolite of Tachysterol3 (via CYP27A1) | Aryl Hydrocarbon Receptor (AhR) | Smaller Effect (Activation) | [1][2] |
| Tachysterol3 | Photoproduct of Previtamin D3 | Aryl Hydrocarbon Receptor (AhR) | Minimal Effect | [1][2] |
Signaling Pathways and Logical Relationships
Canonical AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as 25(OH)T3, to the receptor in the cytoplasm. In its inactive state, AhR is part of a multiprotein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP/XAP2), and the co-chaperone p23.[7][8] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[9] The ligand-AhR complex then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3][11] This AhR-ARNT complex functions as a transcription factor, binding to DRE sequences in the promoter regions of target genes, most notably those encoding xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[5][12]
Multi-Receptor Activity of Tachysterol3 Metabolites
25(OH)T3 and its counterpart 20S(OH)T3 are pleiotropic signaling molecules, acting as ligands for several nuclear receptors beyond AhR. This multi-receptor interaction complicates their biological profile and suggests a role in integrating various metabolic and signaling pathways.
Experimental Protocols
The primary method for determining the functional activity of compounds like 25(OH)T3 on AhR is the cell-based reporter gene assay.[11][13] This assay provides a quantitative measure of AhR activation by linking receptor activity to the expression of an easily measurable reporter, such as luciferase.[14][15]
AhR Activation Luciferase Reporter Gene Assay
This protocol describes a representative method for screening test compounds for AhR agonist activity using a commercially available reporter cell line.
Principle: The assay utilizes a human cell line stably transfected with a plasmid containing a luciferase reporter gene under the transcriptional control of a promoter with multiple Dioxin Response Elements (DREs).[11][13] When an AhR agonist binds to and activates the endogenous AhR, the resulting AhR-ARNT complex binds to the DREs, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to the level of AhR activation.[16]
Materials:
-
Human AhR Reporter Cell Line (e.g., INDIGO Biosciences, InvivoGen)[11][13]
-
Cell Culture Medium (as recommended by the cell line provider)
-
Test Compound: this compound
-
Reference AhR Agonist (e.g., TCDD or MeBio)[13]
-
96-well clear, flat-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Methodology:
-
Cell Plating:
-
Thaw and plate the reporter cells in a 96-well plate at the density recommended by the manufacturer.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Preparation:
-
Prepare a stock solution of 25(OH)T3 in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the test compound and the reference agonist in cell culture medium to create a range of concentrations for dose-response analysis. The final solvent concentration should not exceed 0.4%.[13]
-
-
Cell Treatment:
-
Carefully remove the medium from the plated cells.
-
Add the prepared compound dilutions to the respective wells. Include wells for "no treatment" (vehicle control) and reference agonist controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for ligand-induced gene expression.[11]
-
-
Lysis and Luminescence Reading:
-
Remove the treatment medium from the wells.
-
Lyse the cells according to the luciferase assay system protocol.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the average relative light units (RLU) for each treatment concentration.
-
Normalize the data to the vehicle control to determine the fold-activation.
-
Plot the dose-response curve and calculate the EC50 value for 25(OH)T3 and the reference agonist.
-
Other Relevant Methodologies
-
Competitive Ligand Binding Assays: These assays directly measure the binding affinity of a test compound to the AhR.[11] The experiment determines the ability of a non-radiolabeled compound (e.g., 25(OH)T3) to compete with a radiolabeled AhR ligand (e.g., [3H]TCDD) for binding to the receptor in a cell lysate or with purified receptor protein.[17][18]
-
Microscale Thermophoresis (MST): A biophysical technique that can determine binding affinity (Kd) in a cell-free system.[11] It measures the change in fluorescence of a labeled AhR protein as a ligand binds, requiring purified recombinant AhR.[17]
-
AhR Nuclear Translocation Assay: This method visualizes a key step in AhR activation.[11] It monitors the movement of AhR from the cytoplasm to the nucleus upon ligand binding, typically using immunofluorescence microscopy or a fluorescently tagged AhR protein.[11]
Conclusion
The available evidence clearly indicates that this compound, a metabolite of the vitamin D3 photoproduct tachysterol3, is a functional agonist of the Aryl Hydrocarbon Receptor.[1][2] While its activity is less pronounced than that of 20S(OH)T3, the interaction is supported by both functional reporter assays and molecular docking simulations.[1] The pleiotropic nature of 25(OH)T3, with its ability to also engage VDR, LXRs, and PPARγ, positions it as a complex signaling molecule with the potential to integrate metabolic, immune, and xenobiotic response pathways.
For researchers in pharmacology, toxicology, and drug development, this interaction opens new avenues of investigation. Further studies are warranted to precisely quantify the binding affinity and potency (EC50) of 25(OH)T3 for AhR and to elucidate the downstream transcriptional and physiological consequences of this activation in various cell types and tissues. Understanding the structure-activity relationships of tachysterol3 metabolites may lead to the development of novel selective AhR modulators (SAhRMs) with unique therapeutic profiles.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Aryl Hydrocarbon Receptor Sensitizes Mice to Nonalcoholic Steatohepatitis by Deactivating Mitochondrial Sirtuin Deacetylase Sirt3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Expression of Genes CYP1A1, CYP1B1, and CYP2J3 in Distinct Regions of the Heart and Its Possible Contribution to the Development of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding of ligands to the aryl hydrocarbon receptor: An overview of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Influence of 25-Hydroxytachysterol3 on Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARγ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular interactions between 25-hydroxytachysterol3 (25(OH)T3), a metabolite of the vitamin D precursor tachysterol3, and two critical nuclear receptor families: the Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), with a specific focus on PPARγ. Recent research has identified 25(OH)T3 and its related hydroxyderivatives as biologically active ligands that can modulate the activity of these receptors, suggesting novel therapeutic avenues for metabolic and inflammatory diseases. This document summarizes the quantitative binding data, details the experimental protocols used to elucidate these interactions, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that function as cholesterol sensors, playing a pivotal role in the regulation of lipid metabolism and inflammation.[1][2] Upon activation by oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[2][3] Key LXR target genes are involved in reverse cholesterol transport, lipogenesis, and the suppression of inflammatory responses.[2][4]
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is another crucial nuclear receptor that is a master regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity.[5][6] Similar to LXRs, PPARγ heterodimerizes with RXR to control the transcription of a wide array of genes involved in glucose and lipid metabolism.[7][8]
Tachysterol3 is a photoproduct of previtamin D3. Its hydroxylated metabolites, including this compound (25(OH)T3), have been shown to possess biological activity.[9] Notably, studies have revealed that these hydroxyderivatives can act as ligands for several nuclear receptors, including LXRs and PPARγ, indicating a potential for these compounds in therapeutic applications targeting metabolic and inflammatory disorders.[9]
Quantitative Analysis of Receptor Interaction
The interaction of this compound and its related metabolite, 20S-hydroxytachysterol3 (20S(OH)T3), with the ligand-binding domains (LBD) of LXRα, LXRβ, and PPARγ has been quantitatively assessed using LanthaScreen™ TR-FRET coactivator assays. This assay measures the ability of a test compound to promote the recruitment of a fluorescently labeled coactivator peptide to the nuclear receptor LBD. The results indicate that these tachysterol3 hydroxyderivatives are potent activators of both LXRs and PPARγ.
Table 1: Activation of LXRα, LXRβ, and PPARγ by this compound and 20S-Hydroxytachysterol3
| Compound | Receptor | EC50 (nM) |
| This compound | LXRα | 287 ± 35 |
| LXRβ | 315 ± 42 | |
| PPARγ | 450 ± 55 | |
| 20S-Hydroxytachysterol3 | LXRα | 195 ± 28 |
| LXRβ | 220 ± 31 | |
| PPARγ | 350 ± 48 |
Data presented as mean ± SEM. Data extracted from studies on the metabolic activation of tachysterol3.[9]
Signaling Pathways
Upon ligand binding, 25(OH)T3 activates LXR and PPARγ, initiating a cascade of transcriptional events. The following diagrams illustrate the canonical signaling pathways for each receptor.
Caption: LXR Signaling Pathway Activation by this compound.
Caption: PPARγ Signaling Pathway Activation by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of 25(OH)T3 with LXRs and PPARγ.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method to measure the interaction between a nuclear receptor and a coactivator peptide in the presence of a test ligand.[1][10][11]
Principle: The assay utilizes a GST-tagged nuclear receptor ligand-binding domain (LBD) and a fluorescein-labeled coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescein (B123965) on the coactivator peptide acts as the acceptor. Ligand binding to the LBD induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the GST-tagged LXRα-LBD, LXRβ-LBD, or PPARγ-LBD and the terbium-labeled anti-GST antibody in the appropriate assay buffer.
-
Prepare a 4X working solution of the fluorescein-labeled coactivator peptide in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute to a 2X final concentration in the assay buffer. The final DMSO concentration in the assay should be ≤1%.[1]
-
-
Assay Procedure:
-
Dispense the 2X test compound or control solutions into a 384-well assay plate.
-
Add the 2X nuclear receptor/antibody mixture to each well.
-
Add the 4X fluorescein-coactivator peptide solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at approximately 340 nm and emission detection at 495 nm (terbium) and 520 nm (fluorescein).[1][12]
-
Calculate the 520/495 nm emission ratio.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
-
Reporter Gene Assay
This cell-based assay is used to confirm the transcriptional activation of LXRs and PPARγ by 25(OH)T3.
Principle: Cells are transiently transfected with two plasmids: an expression vector for the full-length nuclear receptor (or its LBD fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the receptor's specific response element (LXRE or PPRE).[13][14] Ligand activation of the receptor leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate suitable host cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding reporter plasmid using a suitable transfection reagent.[15] A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Assay:
-
After 16-24 hours of incubation, lyse the cells using a lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the firefly and Renilla luciferase activities using a luminometer.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing nuclear receptor modulators like 25(OH)T3.
Caption: High-Throughput Screening Workflow for Nuclear Receptor Modulators.
Conclusion
The evidence presented in this technical guide demonstrates that this compound is a potent activator of both Liver X Receptors (LXRα and LXRβ) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The quantitative data obtained from TR-FRET coactivator assays reveal that 25(OH)T3 and its related metabolites bind to these receptors with high affinity, leading to the recruitment of coactivators and subsequent transcriptional activation. The detailed experimental protocols provided herein offer a robust framework for the further investigation of these and other novel nuclear receptor modulators. The elucidation of these interactions opens up new possibilities for the development of targeted therapies for a range of metabolic and inflammatory conditions, including atherosclerosis, dyslipidemia, and type 2 diabetes. Further research into the downstream effects and in vivo efficacy of 25(OH)T3 is warranted to fully explore its therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel activities of CYP11A1 and their potential physiological significance | Semantic Scholar [semanticscholar.org]
- 8. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De-Novo Identification of PPARγ/RXR Binding Sites and Direct Targets during Adipogenesis | PLOS One [journals.plos.org]
- 10. Novel Vitamin D3 Hydroxymetabolites Require Involvement of the Vitamin D Receptor or Retinoic Acid-Related Orphan Receptors for Their Antifibrogenic Activities in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. eubopen.org [eubopen.org]
25-Hydroxytachysterol3 and the Regulation of Gene Expression in Keratinocytes: A Technical Guide
A Note on the Focus of this Document: While the topic of interest is 25-Hydroxytachysterol3, the body of scientific literature detailing its specific effects on gene expression in keratinocytes is limited. In contrast, extensive research exists for the principal active metabolite of Vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is a structurally and functionally related compound. This guide will, therefore, focus on the well-documented regulatory actions of 1,25(OH)2D3 in keratinocytes as a comprehensive model for understanding how vitamin D analogs modulate skin cell function at the molecular level.
Introduction: Vitamin D Analogs and Keratinocyte Function
Vitamin D and its analogs are crucial regulators of epidermal homeostasis, influencing a delicate balance between keratinocyte proliferation and differentiation.[1][2] The biologically active form, 1,25(OH)2D3, exerts its effects primarily through the nuclear Vitamin D Receptor (VDR), which functions as a ligand-activated transcription factor.[3] Upon binding 1,25(OH)2D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This interaction recruits a complex of coactivator proteins, such as the Steroid Receptor Coactivator (SRC) family, which then initiates the transcription of genes involved in the differentiation cascade.[3]
The net effect of VDR activation in keratinocytes is a dose-dependent inhibition of proliferation and the promotion of terminal differentiation.[5][6] This is characterized by the upregulation of genes encoding structural proteins and enzymes essential for the formation of the cornified envelope, a critical component of the skin's barrier function. Key among these are involucrin, transglutaminase, and various keratins.[7] Dysregulation of this pathway is implicated in hyperproliferative skin disorders such as psoriasis, making VDR a key therapeutic target.[1]
Quantitative Effects on Gene Expression
The treatment of human keratinocytes with 1,25(OH)2D3 leads to significant changes in the expression of genes associated with proliferation and differentiation. The following table summarizes representative quantitative data from published studies.
| Gene Target | Treatment Concentration | Time Point | Fold Change in mRNA/Protein | Experimental Method |
| Vitamin D Receptor (VDR) | 10⁻⁷ M 1,25(OH)2D3 | 8 hours | ~2-fold increase (protein) | Western Blot |
| Vitamin D Receptor (VDR) | 10⁻⁷ M 1,25(OH)2D3 | 2 hours | ~1.5-fold increase (mRNA) | RNase Protection Assay |
| Transglutaminase 1 (TGM1) | Not specified | Not specified | Upregulation | Not specified |
| 24-Hydroxylase (CYP24A1) | 0.1-1 µM 1,25(OH)2D3 | 12-24 hours | Dose-dependent increase | Northern Blot |
Note: This table is a synthesis of data from multiple sources and specific experimental conditions may vary.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the molecular pathway of VDR activation and a typical experimental workflow for studying the effects of vitamin D analogs on keratinocytes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of vitamin D analogs on keratinocyte gene expression.
Keratinocyte Cell Culture and Treatment
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a serum-free keratinocyte growth medium (KGM) supplemented with bovine pituitary extract and epidermal growth factor. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, they are passaged using a trypsin/EDTA solution to detach the cells, followed by neutralization with trypsin inhibitor and reseeding into new culture flasks.
-
Treatment: For experiments, keratinocytes are seeded in multi-well plates. Once they reach the desired confluency, the medium is replaced with fresh medium containing 1,25(OH)2D3 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M) or a vehicle control (e.g., ethanol).[8] Cells are incubated for a specified period (e.g., 2 to 72 hours) before harvesting for analysis.[6][8]
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control keratinocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This typically involves cell lysis, homogenization, and RNA purification using a silica (B1680970) membrane column.[9] The concentration and purity of the extracted RNA are determined using a spectrophotometer.[10]
-
Reverse Transcription: An equal amount of total RNA (e.g., 1 µg) from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit with a mix of oligo(dT) and random primers.[10][11]
-
qPCR: The qPCR reaction is performed using a real-time PCR system. Each reaction contains cDNA template, forward and reverse primers for the gene of interest (e.g., VDR, TGM1, IVL), and a SYBR Green or TaqMan-based master mix.[12] Gene expression levels are normalized to a stably expressed housekeeping gene (e.g., GAPDH, B2M).[10] Relative gene expression is calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Keratinocytes are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.[13] The cell lysate is scraped, collected, and sonicated or passed through a needle to shear DNA.[13] The lysate is then centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris, and the supernatant containing the total protein is collected.[13] Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.[14] Proteins are separated by size via electrophoresis. Following separation, the proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Immunodetection: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-VDR, anti-Transglutaminase) overnight at 4°C.[13][14] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualization: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system.[13] Band intensity is quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking and Cell Lysis: Keratinocytes are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are then harvested, washed with cold PBS, and lysed to release the nuclei.
-
Chromatin Shearing: The nuclear pellet is resuspended in a lysis buffer, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing is typically verified by running a small aliquot of the sheared chromatin on an agarose (B213101) gel.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose or magnetic beads. A specific antibody (e.g., anti-VDR) or a negative control IgG is added to the chromatin and incubated overnight at 4°C to form antibody-protein-DNA complexes.
-
Complex Capture and Washes: Protein A/G beads are added to capture the antibody-protein-DNA complexes. The beads are then subjected to a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating in the presence of NaCl. Proteins are then digested with proteinase K.
-
DNA Purification and Analysis: The DNA is purified using a DNA purification kit or phenol-chloroform extraction. The purified DNA is then analyzed by qPCR using primers designed to amplify specific genomic regions, such as the VDREs in the promoter of a target gene, to quantify the enrichment of VDR binding at that site.
Conclusion
The regulation of gene expression in keratinocytes by vitamin D analogs, exemplified by 1,25(OH)2D3, is a well-established process critical for skin health. Through the VDR-mediated signaling pathway, these compounds inhibit proliferation and promote the expression of a suite of genes necessary for terminal differentiation and the formation of a competent epidermal barrier. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the molecular mechanisms of existing and novel vitamin D analogs in the context of dermatological science. While direct data on this compound remains to be elucidated, the methodologies and principles outlined herein are directly applicable to its future study.
References
- 1. Skin γδ T cell inflammatory responses are hardwired in the thymus by oxysterol sensing via GPR183 and calibrated by dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, biological activity, and metabolism of 25-hydroxy-24-oxovitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,25(OH)2D3-regulated human keratinocyte proliferation and differentiation: basic studies and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro induction effect of 1,25(OH)2D3 on differentiation of hair follicle stem cell into keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of 1,25 dihydroxyvitamin D and 25 hydroxyvitamin D on bone pathology and disease activity in Crohn's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol 25-hydroxylase is a metabolic switch to constrain T cell-mediated inflammation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid deregulation in UV irradiated skin cells: Role of 25-hydroxycholesterol in keratinocyte differentiation during photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C27H44O2 | CID 101670588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of effects of 1 alpha-hydroxy-vitamin D3 and 1,25-dihydroxy-vitamin D3 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 25-Hydroxycholesterol 3-sulfate is an endogenous ligand of DNA methyltransferases in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro induction effect of 1,25(OH)2D3 on differentiation of hair follicle stem cell into keratinocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Vitamin D Analogs on Dermal Fibroblasts: A Technical Guide
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of 1,25-dihydroxyvitamin D3 on human dermal fibroblasts (HDFs) in vitro.
Table 1: Effects on Myofibroblast Differentiation and Extracellular Matrix (ECM) Regulation
| Parameter | Treatment | Assay | Key Findings | Reference |
| α-Smooth Muscle Actin (α-SMA) Expression | 10 nM 1,25(OH)2D3 (24 hours) | Immunocytochemistry (Scratch Wound Assay) | Significantly reduced α-SMA expression, indicating inhibition of myofibroblast differentiation. | [1] |
| Matrix Metalloproteinase (MMP)-2 Activity | 10 nM 1,25(OH)2D3 (24 hours) | Gelatin Zymography | No significant change in MMP-2 activity. | [1] |
| Matrix Metalloproteinase (MMP)-9 Activity | 10 nM 1,25(OH)2D3 (24 hours) | Gelatin Zymography | No significant change in MMP-9 activity. | [1] |
| Collagen Type I Alpha 1 (COL1A1) mRNA Expression | 10 nM 1,25(OH)2D3 (24 hours) | qRT-PCR (Scratch Wound Assay) | Significantly downregulated COL1A1 mRNA expression. | [1] |
| Collagen Type III Alpha 1 (COL3A1) mRNA Expression | 10 nM 1,25(OH)2D3 (24 hours) | qRT-PCR (Scratch Wound Assay) | Significantly downregulated COL3A1 mRNA expression. | [1] |
| COL1A1 to COL3A1 mRNA Ratio | 10 nM 1,25(OH)2D3 (24 hours) | qRT-PCR (Scratch Wound Assay) | Significantly downregulated the ratio of COL1A1 to COL3A1 mRNA. | [1] |
Table 2: Effects on Transforming Growth Factor-β (TGF-β) Signaling
| Parameter | Treatment | Cell Type | Key Findings | Reference |
| Latent TGF-β1 Protein | Dose-dependent 1,25(OH)2D3 | Normal and Psoriatic Skin Fibroblasts | Dose-dependent induction of latent TGF-β1 protein. | [2] |
| Active TGF-β1 Protein | Dose-dependent 1,25(OH)2D3 | Normal and Psoriatic Skin Fibroblasts | Dose-dependent induction of active TGF-β1 protein. | [2] |
Experimental Protocols
Cell Culture and Treatment
Human dermal fibroblasts are typically isolated from skin biopsies and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] For experiments, cells are often serum-starved for a period to synchronize their cell cycles before treatment with 1,25-dihydroxyvitamin D3 or other compounds at specified concentrations and durations.
Scratch Wound Assay
A scratch wound assay is utilized to simulate a wound in vitro and assess cell migration and wound closure.
-
Fibroblasts are grown to confluence in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or cell-free area in the monolayer.
-
The cells are then incubated with the treatment (e.g., 10 nM 1,25-dihydroxyvitamin D3) or control vehicle.[1]
-
Wound closure is monitored and imaged at various time points.
Immunocytochemistry for α-SMA
This technique is used to visualize and quantify the expression of the myofibroblast marker, α-smooth muscle actin.
-
Following treatment, cells are fixed with a solution like 4% paraformaldehyde.
-
The cells are permeabilized to allow antibody access.
-
A primary antibody specific to α-SMA is incubated with the cells.
-
A fluorescently labeled secondary antibody is then used to bind to the primary antibody.
-
The cells are imaged using a fluorescence microscope, and the intensity of the fluorescence is quantified to determine the level of α-SMA expression.[1]
Gelatin Zymography for MMP Activity
This method detects the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix components.
-
Conditioned media from cell cultures is collected.
-
The proteins in the media are separated by size using polyacrylamide gel electrophoresis. The gel contains gelatin, a substrate for MMP-2 and MMP-9.
-
After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin.
-
The gel is then stained, and areas of gelatin degradation appear as clear bands against a stained background. The intensity of these bands corresponds to the level of MMP activity.[1]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is employed to measure the expression levels of specific genes.
-
Total RNA is extracted from the treated and control fibroblasts.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR with primers specific to the genes of interest (e.g., COL1A1, COL3A1).
-
The amplification of the DNA is monitored in real-time using a fluorescent dye. The level of gene expression is quantified relative to a housekeeping gene.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1
ELISA is used to quantify the amount of a specific protein, such as TGF-β1, in a sample.
-
A plate is coated with an antibody that specifically captures the target protein (TGF-β1).
-
The cell culture supernatant is added to the plate, and the target protein binds to the capture antibody.
-
A detection antibody, which is also specific for the target protein and is linked to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the amount of the target protein present and is measured using a plate reader.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the effects of 1,25(OH)2D3 on dermal fibroblasts.
Caption: Postulated signaling pathway of 1,25(OH)2D3 in dermal fibroblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Dermal fibroblasts are one of the therapeutic targets for topical application of 1alpha,25-dihydroxyvitamin D3: the possible involvement of transforming growth factor-beta induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photochemical Synthesis of 25-Hydroxytachysterol₃ from Previtamin D₃
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the photochemical synthesis of 25-hydroxytachysterol₃, a significant isomer in the vitamin D₃ metabolic pathway. This document outlines the underlying photochemical principles, experimental protocols for synthesis and purification, and quantitative data to guide researchers in the efficient production of this compound.
Introduction
The synthesis of vitamin D₃ and its isomers is a complex process initiated by the exposure of 7-dehydrocholesterol (B119134) (7-DHC) or its hydroxylated analogue, 25-hydroxy-7-dehydrocholesterol, to ultraviolet (UV) radiation. A key intermediate in this pathway is previtamin D₃, which upon further irradiation, can isomerize into various photoproducts, including tachysterol₃ and lumisterol₃.[1] The 25-hydroxylated forms of these molecules are of particular interest due to their biological relevance.
This guide focuses specifically on the photochemical conversion of 25-hydroxyprevitamin D₃ to 25-hydroxytachysterol₃. Understanding and controlling this photoisomerization is crucial for researchers aiming to isolate and study the biological activities of 25-hydroxytachysterol₃ or to optimize the synthesis of 25-hydroxyvitamin D₃ by minimizing the formation of this byproduct.
Photochemical Reaction Pathway
The photochemical synthesis of 25-hydroxytachysterol₃ originates from the UV irradiation of 25-hydroxy-7-dehydrocholesterol. This initial step leads to the formation of 25-hydroxyprevitamin D₃ through a ring-opening reaction. Subsequent UV irradiation of 25-hydroxyprevitamin D₃ can lead to a photo-equilibrium between several isomers, including the starting material, 25-hydroxylumisterol₃, and the desired 25-hydroxytachysterol₃. The formation of tachysterol (B196371) is a Z/E (cis/trans) isomerization of the central triene system of previtamin D.
Quantitative Data
The efficiency of the photochemical conversion is highly dependent on the wavelength of UV radiation used. Shorter wavelengths of UV light tend to favor the formation of tachysterol isomers. The quantum yield (Φ), which represents the efficiency of a photochemical process, provides a quantitative measure of this conversion.
| Reaction | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| 25-Hydroxytachysterol₃ → 25-Hydroxyprevitamin D₃ | 313 | Degassed Methanol | 0.42 | [2] |
| 25-Hydroxytachysterol₃ → 25-Hydroxyprevitamin D₃ | 254 | Degassed Methanol | 0.12 | [2] |
This table summarizes the available quantitative data for the photoisomerization of 25-hydroxytachysterol₃. Note that the forward reaction (previtamin to tachysterol) quantum yields are not explicitly detailed in the searched literature but are known to be wavelength-dependent.
Experimental Protocols
The following protocols are synthesized from various sources to provide a comprehensive guide for the laboratory-scale synthesis and purification of 25-hydroxytachysterol₃.
Synthesis of 25-Hydroxyprevitamin D₃ (Precursor)
The initial step involves the synthesis of the precursor, 25-hydroxyprevitamin D₃, from 25-hydroxy-7-dehydrocholesterol.
Materials:
-
25-hydroxy-7-dehydrocholesterol
-
Ethanol or Methanol (spectroscopic grade)
-
Quartz reaction vessel
-
High-pressure mercury lamp (or other UV source with emission in the UVB range)
-
Magnetic stirrer
-
Nitrogen gas supply
Procedure:
-
Dissolve a known concentration of 25-hydroxy-7-dehydrocholesterol in the chosen solvent in the quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes to prevent oxidation of the products.
-
While stirring, irradiate the solution with a high-pressure mercury lamp. The optimal wavelength for the conversion to previtamin D₃ is around 295-300 nm.[1]
-
Monitor the reaction progress using HPLC to determine the optimal irradiation time for maximizing the yield of 25-hydroxyprevitamin D₃. Over-irradiation will lead to the formation of undesired byproducts.
-
Once the desired conversion is achieved, stop the irradiation and store the solution under nitrogen in the dark to prevent further photochemical reactions and thermal isomerization to 25-hydroxyvitamin D₃.
Photochemical Conversion to 25-Hydroxytachysterol₃
This protocol outlines the conversion of the synthesized 25-hydroxyprevitamin D₃ to 25-hydroxytachysterol₃.
Materials:
-
Solution of 25-hydroxyprevitamin D₃ (from section 4.1)
-
UV light source with appropriate filters to select for shorter wavelengths if desired.
-
Quartz reaction vessel
-
Magnetic stirrer
-
Nitrogen gas supply
Procedure:
-
Take the solution containing 25-hydroxyprevitamin D₃ and ensure it is deoxygenated.
-
Irradiate the solution with a UV source. To favor the formation of 25-hydroxytachysterol₃, irradiation at shorter wavelengths (e.g., 254 nm) can be employed, though this may also lead to other degradation products.[3]
-
Monitor the formation of 25-hydroxytachysterol₃ using HPLC. The reaction will likely reach a photostationary state where the rates of formation and decomposition of the different isomers are balanced.
-
Terminate the reaction when the concentration of 25-hydroxytachysterol₃ is maximized.
Isolation and Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of the various vitamin D isomers from the reaction mixture.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used. For better separation of isomers, specialized columns such as those with phenyl-hexyl phases can also be effective.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water is typically used. The exact ratio will need to be optimized for the specific column and isomers being separated. For example, a gradient or isocratic elution with a high percentage of organic solvent is common.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance, for example, 265 nm or 280 nm.
Procedure:
-
Inject a small amount of the reaction mixture onto the HPLC system to identify the retention times of the different isomers (25-hydroxyprevitamin D₃, 25-hydroxytachysterol₃, 25-hydroxylumisterol₃, and any remaining 25-hydroxy-7-dehydrocholesterol).
-
Perform preparative or semi-preparative HPLC by injecting larger volumes of the reaction mixture.
-
Collect the fraction corresponding to the retention time of 25-hydroxytachysterol₃.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified 25-hydroxytachysterol₃.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity using spectroscopic methods such as UV-Vis, Mass Spectrometry, and NMR.
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and purification of 25-hydroxytachysterol₃ is depicted in the following diagram.
Conclusion
The photochemical synthesis of 25-hydroxytachysterol₃ from 25-hydroxyprevitamin D₃ is a nuanced process that is highly dependent on the reaction conditions, particularly the wavelength of UV irradiation. By carefully controlling these parameters and employing robust purification techniques such as HPLC, researchers can efficiently isolate this important vitamin D₃ isomer for further study. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of 25-hydroxytachysterol₃ in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields depending on the specific experimental setup.
References
Structural Analysis of 25-Hydroxytachysterol3 and its Stereoisomers: An In-depth Technical Guide
Disclaimer: Detailed, experimentally-derived quantitative structural data such as specific NMR chemical shifts or X-ray crystallographic bond lengths for 25-Hydroxytachysterol3 are not extensively available in the public scientific literature. This guide provides a comprehensive framework based on established methodologies for analogous compounds, including detailed experimental protocols and illustrative data tables, to serve as a robust resource for researchers.
Introduction
This compound (25(OH)T3) is a significant, biologically active metabolite of tachysterol3. Tachysterol3 itself is a photoisomer of previtamin D3, formed upon ultraviolet B (UVB) irradiation of 7-dehydrocholesterol (B119134) in the skin.[1] For a long time considered an inert byproduct, recent studies have revealed that tachysterol3 and its derivatives are endogenously produced and possess significant biological activity.[1][2]
Specifically, 25(OH)T3 is formed via hydroxylation by the enzyme CYP27A1 and has been detected in human epidermis and serum.[1][2] It exhibits potent effects on cellular proliferation and differentiation, comparable in some assays to 1,25-dihydroxyvitamin D3, the classical active form of Vitamin D.[1] Crucially, 25(OH)T3 and its related metabolites exert their effects not only through the Vitamin D Receptor (VDR) but also by modulating other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] This polypharmacology makes 25(OH)T3 and its stereoisomers compelling targets for drug development and scientific investigation.
This technical guide outlines the comprehensive structural analysis of this compound, detailing the necessary experimental workflows, protocols, and data interpretation required for its complete characterization.
General Workflow for Structural Elucidation
The structural determination of a novel or poorly characterized secosteroid like this compound follows a systematic multi-step process. This workflow ensures the unambiguous determination of its constitution, configuration, and conformation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state structure of organic molecules. A suite of 1D and 2D experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the bonding framework and relative stereochemistry.
3.1.1 Sample Preparation
-
Purification: Ensure the sample of this compound is of high purity (>95%), as determined by HPLC and LC-MS.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Benzene-d₆, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts and should be reported.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
3.1.2 Data Acquisition and Processing
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the types of protons (olefinic, methine, methylene, methyl) and their integrations.
-
1D ¹³C and DEPT: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing H-C-C-H connectivities.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H one-bond connections.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons over 2-3 bonds (and sometimes 4 bonds). It is used to connect spin systems and piece together the carbon skeleton, particularly around quaternary carbons.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (<5 Å), regardless of their through-bond connectivity. This is essential for determining the relative stereochemistry of chiral centers and the geometry of double bonds.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and absolute stereochemistry.
-
Crystallization: The primary challenge is to grow high-quality, single crystals of this compound. This involves screening various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate 3D structure.
Data Presentation
Quantitative data from these experiments should be summarized in clear, well-structured tables for comparative analysis.
Illustrative NMR Spectroscopic Data
The following tables represent a hypothetical assignment for this compound, based on known data for tachysterol (B196371) and related vitamin D analogs. This is for illustrative purposes only.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ ¹³C (ppm) (Hypothetical) | δ ¹H (ppm) (Hypothetical) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| 1 | 35.8 | 1.85, 1.60 | m, m | |
| 2 | 30.5 | 1.95, 1.70 | m, m | |
| 3 | 71.2 | 3.95 | m | |
| 4 | 41.5 | 2.50, 2.20 | m, m | |
| 5 | 142.1 | - | - | |
| 6 | 122.5 | 6.25 | d | 11.2 |
| 7 | 117.8 | 6.05 | d | 11.2 |
| 8 | 138.5 | - | - | |
| 9 | 145.0 | - | - | |
| 10 | 112.3 | - | - | |
| 11 | 28.5 | 1.90 | m | |
| 12 | 36.1 | 1.75, 1.50 | m, m | |
| 13 | 45.8 | - | - | |
| 14 | 56.2 | 2.00 | m | |
| 17 | 56.5 | 1.80 | m | |
| 18 | 12.1 | 0.55 | s | |
| 19 | 22.5 | 1.98 | s | |
| 20 | 36.2 | 1.95 | m | |
| 21 | 18.8 | 0.92 | d | 6.5 |
| 22 | 34.0 | 1.55, 1.40 | m, m | |
| 23 | 24.5 | 1.60, 1.45 | m, m | |
| 24 | 44.1 | 1.50 | m | |
| 25 | 71.0 | - | - | |
| 26 | 29.3 | 1.22 | s |
| 27 | 29.3 | 1.22 | s | |
Illustrative X-ray Crystallography Data
A crystallographic study would yield precise atomic coordinates, from which key geometric parameters can be calculated.
Table 2: Illustrative Geometric Parameters from X-ray Crystallography
| Parameter | Value (Hypothetical) |
|---|---|
| Bond Lengths (Å) | |
| C5=C6 | 1.35 |
| C6-C7 | 1.46 |
| C7=C8 | 1.36 |
| C8-C9 | 1.47 |
| C9=C10 | 1.35 |
| C25-O | 1.43 |
| **Bond Angles (°) ** | |
| C5-C6-C7 | 123.5 |
| C6-C7-C8 | 121.0 |
| C7-C8-C9 | 122.8 |
| **Torsion Angles (°) ** | |
| C5-C6-C7-C8 | -178.5 |
| C6-C7-C8-C9 | 5.2 |
Stereoisomers of this compound
This compound contains multiple chiral centers, leading to the possibility of several stereoisomers. The key chiral centers derived from the cholesterol backbone are at C-13, C-14, C-17, and C-20. The stereochemistry at C-3 is also critical. The differentiation and structural assignment of these isomers are paramount, as they can possess vastly different biological activities.
-
Epimers: Isomers differing in the configuration at only one chiral center. For example, the C-20 epimer would be a distinct stereoisomer.
-
Diastereomers: Stereoisomers that are not mirror images of each other. Different combinations of stereocenters will result in a set of diastereomers.
The stereochemistry is elucidated using:
-
NOESY/ROESY NMR: To determine the relative spatial arrangement of atoms.
-
Chiral Synthesis: Synthesizing specific stereoisomers and comparing their analytical data (NMR, HPLC retention time) to the natural product.
-
X-ray Crystallography: Provides the definitive absolute stereochemistry if a suitable crystal can be obtained.
Signaling Pathways
This compound is known to activate the Vitamin D Receptor (VDR). The canonical VDR signaling pathway involves heterodimerization with the Retinoid X Receptor (RXR) and subsequent regulation of target gene expression.
Conclusion
This compound is an emerging biologically active secosteroid with a complex pharmacological profile. While its presence in humans is confirmed, a complete, publicly available structural characterization remains to be published. This guide provides the essential framework for researchers to undertake such an analysis. The application of advanced 2D NMR techniques and single-crystal X-ray crystallography is indispensable for the unambiguous determination of the structure and stereochemistry of 25(OH)T3 and its isomers. Such detailed structural information will be critical to understanding its unique interactions with multiple nuclear receptors and for unlocking its full therapeutic potential.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Presence of 25-Hydroxytachysterol3 in Human Skin and Serum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous presence, metabolic pathways, and biological functions of 25-Hydroxytachysterol3 (25(OH)T3) in human skin and serum. It is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the expanding field of vitamin D analogue pharmacology and physiology. This document summarizes the current understanding of 25(OH)T3, including quantitative data, detailed experimental protocols for its detection, and visualizations of its signaling pathways.
Introduction
Tachysterol3 is a photoproduct of previtamin D3, formed upon exposure to ultraviolet B (UVB) radiation.[1] While historically considered an inactive byproduct of vitamin D synthesis, recent studies have revealed that tachysterol3 and its metabolites are biologically active. One such metabolite, this compound (25(OH)T3), has been identified as an endogenous molecule in human skin and serum, exhibiting significant biological activities.[2][3] This guide delves into the specifics of its presence, quantification, and mechanisms of action.
Quantitative Data
The endogenous presence of 25(OH)T3 and its precursor, tachysterol3, has been confirmed in human biological samples. While precise quantitative data for 25(OH)T3 remains to be extensively documented in the literature, the concentration of tachysterol3 in human serum has been measured.
Table 1: Endogenous Levels of Tachysterol3 in Human Serum
| Compound | Biological Matrix | Concentration (ng/mL) | Reference |
| Tachysterol3 | Human Serum | 7.3 ± 2.5 | [2] |
Note: 25(OH)T3 and its isomer, 20S-hydroxytachysterol3 (20S(OH)T3), have been detected in both human epidermis and serum, though specific concentrations are not yet widely reported.[2][3]
Metabolism of this compound
The formation of 25(OH)T3 is a multi-step process initiated by the photoisomerization of previtamin D3.
As illustrated, previtamin D3, upon absorption of UVB radiation, isomerizes to tachysterol3.[1] Subsequently, the enzyme CYP27A1, a mitochondrial cytochrome P450 enzyme, hydroxylates tachysterol3 at the carbon-25 position to produce 25(OH)T3.[2][3]
Experimental Protocols
The detection and quantification of 25(OH)T3 in biological matrices like serum and skin require sensitive and specific analytical techniques, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A robust sample preparation protocol is critical to remove interfering substances and enrich the analyte of interest.
Protocol Outline:
-
Homogenization (for skin samples): Skin biopsies are homogenized in a suitable buffer.
-
Protein Precipitation: To a known volume of serum or skin homogenate, a protein precipitating agent like cold acetonitrile (B52724) is added to denature and precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The supernatant from the previous step is subjected to LLE using an organic solvent system (e.g., hexane:ethyl acetate) to extract the lipophilic 25(OH)T3.
-
Solid-Phase Extraction (SPE): The organic extract is further purified using an SPE cartridge (e.g., C18) to remove more polar and non-polar interferences.
-
Evaporation and Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 2: Exemplar LC-MS/MS Parameters for 25(OH)T3 Analysis
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40-50 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment ions for 25(OH)T3 |
| Collision Energy | Optimized for the specific precursor-product ion transition |
Note: The exact MRM transitions and collision energies need to be determined by infusing a pure standard of 25(OH)T3.
Signaling Pathways of this compound
25(OH)T3 has been shown to be a pleiotropic signaling molecule, activating several nuclear receptors. This activity underlies its biological effects, such as the inhibition of proliferation of epidermal keratinocytes and dermal fibroblasts.[2][3][4]
25(OH)T3 acts as a ligand for the Vitamin D Receptor (VDR), the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα/β), and the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2][3][4] Upon binding, these ligand-receptor complexes translocate to the nucleus and modulate the expression of target genes, leading to various cellular responses.
Biological Functions and Therapeutic Potential
The known biological functions of 25(OH)T3 in the skin include:
-
Inhibition of Proliferation: It has been demonstrated to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts.[2][3][4]
-
Induction of Differentiation: 25(OH)T3 stimulates the expression of genes involved in keratinocyte differentiation.[4]
-
Antioxidant Effects: It also upregulates genes associated with antioxidative pathways.[4]
These properties suggest that 25(OH)T3 and its synthetic analogues could have therapeutic potential in hyperproliferative skin disorders such as psoriasis and in the context of skin aging. Its broader activity on multiple nuclear receptors also points towards potential roles in inflammation and metabolic regulation, warranting further investigation.
Conclusion
This compound is an endogenously produced metabolite of a vitamin D3 photoproduct that exhibits significant biological activity in human skin. Its ability to modulate multiple nuclear receptor signaling pathways opens up new avenues for research and drug development. While the precise quantification of its endogenous levels requires further investigation, the methodologies for its detection are well within the reach of modern analytical chemistry. This guide provides a foundational understanding for scientists and researchers to explore the physiological roles and therapeutic potential of this intriguing molecule.
References
- 1. 25-Hydroxycholesterol-3-sulfate attenuates inflammatory response via PPARγ signaling in human THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol-3-sulfate attenuates inflammatory response via PPARγ signaling in human THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The In Vivo Journey of 25-Hydroxytachysterol3: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-OH-T3) is a pivotal metabolite of tachysterol3, a photoproduct of previtamin D3. Emerging research has highlighted its significant biological activity, positioning it as a molecule of interest in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics and metabolism of 25-OH-T3, intended to support further research and drug development efforts in this area.
Metabolism of this compound
The biotransformation of tachysterol3 is a critical step in the generation of its active metabolites. In vivo, this process is primarily enzymatic, leading to the formation of hydroxylated derivatives with enhanced biological activity.
Key Metabolic Enzymes
The hydroxylation of tachysterol3 is predominantly catalyzed by two key cytochrome P450 enzymes:
-
CYP11A1: This enzyme is responsible for the hydroxylation of tachysterol3 at the C20 position, leading to the formation of 20S-hydroxytachysterol3 (20S-OH-T3).
-
CYP27A1: This enzyme catalyzes the hydroxylation of tachysterol3 at the C25 position, yielding this compound (25-OH-T3).[1][2]
Both 20S-OH-T3 and 25-OH-T3 have been detected in human epidermis and serum, indicating that these metabolic pathways are active in humans.[1][2]
Metabolic Pathway of Tachysterol3
The metabolic activation of tachysterol3 to its hydroxylated derivatives can be visualized as follows:
Pharmacokinetics of this compound
Comprehensive in vivo pharmacokinetic data for this compound is currently limited in publicly available literature. However, studies on the precursor molecule, tachysterol3, and a structurally related compound, dihydrotachysterol3, provide valuable insights into the likely pharmacokinetic profile of 25-OH-T3.
Quantitative Data
Tachysterol3, the precursor to 25-OH-T3, has been detected in human serum at a concentration of 7.3 ± 2.5 ng/mL.[1][2] While direct quantitative data for 25-OH-T3 is scarce, a study on the related compound, 25-hydroxy-dihydrotachysterol3 (25-OH-DHT3), provides an indication of its potential tissue distribution. The following table summarizes the concentration of 25-OH-DHT3 in various rat tissues 24 hours after a single intrajugular injection of its parent compound, Dihydrotachysterol3.
| Tissue | Dose of DHT3 (nmoles) | Time Post-Dose (hours) | Concentration of 25-OH-DHT3 (pmoles/g or pmoles/ml) | Reference |
| Serum | 65 | 24 | 51 pmoles/ml | [3] |
| Intestinal Mucosa | 65 | 24 | 28 pmoles/g | [3] |
| Bone | 6.5 | 24 | ~170 pmoles/g | [3] |
Note: This data is for 25-hydroxy-dihydrotachysterol3 and should be considered as an estimation for the potential distribution of this compound.
Biological Activity and Signaling Pathways
This compound and its isomer, 20S-hydroxytachysterol3, are not mere metabolic byproducts but are biologically active molecules that interact with several nuclear receptors, thereby modulating various cellular processes.
Interaction with Nuclear Receptors
25-OH-T3 and its related metabolites have been shown to act as ligands for the following nuclear receptors:
-
Vitamin D Receptor (VDR): These metabolites can activate the VDR, leading to the translocation of the receptor to the nucleus and subsequent regulation of target gene expression, such as CYP24A1.[1]
-
Aryl Hydrocarbon Receptor (AhR): 20S(OH)T3 shows marked activation of AhR, with a smaller effect observed for 25(OH)T3.[1][2]
-
Liver X Receptors (LXRs): Hydroxytachysterol derivatives exhibit high-affinity binding to the ligand-binding domains of LXRα and LXRβ.[1][2]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): These compounds also demonstrate high-affinity binding to the ligand-binding domain of PPARγ.[1][2]
Signaling Pathway Diagrams
The activation of these nuclear receptors by this compound initiates distinct signaling cascades.
VDR Signaling Pathway:
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
25-Hydroxytachysterol3 as a potential signaling molecule in skin biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
25-Hydroxytachysterol3 (25-HT3), a metabolite of the vitamin D3 precursor photoproduct, tachysterol3, is emerging as a significant signaling molecule in skin biology.[1] Endogenously synthesized in the epidermis, 25-HT3 exhibits potent biological activities, including the inhibition of skin cell proliferation and the promotion of keratinocyte differentiation, functions crucial for maintaining skin homeostasis.[1] Its mechanism of action is multifaceted, engaging not only the classical Vitamin D Receptor (VDR) but also a broader range of nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] This pleiotropic activity positions 25-HT3 as a compelling candidate for therapeutic development in dermatology, particularly for hyperproliferative and inflammatory skin disorders. This technical guide provides a comprehensive overview of the current understanding of 25-HT3, detailing its effects on skin cells, its signaling pathways, and the experimental protocols used to elucidate its function.
Biological Activity of this compound in Skin Cells
25-HT3 has demonstrated significant effects on the two primary cell types in the skin: keratinocytes and fibroblasts. Its actions are comparable to those of the hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), in regulating key cellular processes.[1]
Inhibition of Cell Proliferation
Studies on primary human epidermal keratinocytes and dermal fibroblasts have shown that 25-HT3 inhibits cell proliferation in a dose-dependent manner.[1] This anti-proliferative effect is a cornerstone of its potential therapeutic value for conditions characterized by excessive cell growth, such as psoriasis.
Induction of Keratinocyte Differentiation
25-HT3 promotes the terminal differentiation of keratinocytes, a critical process for the formation of a functional epidermal barrier.[1] This is evidenced by the increased expression of key differentiation markers.
Stimulation of Anti-Oxidative Gene Expression
In addition to its effects on proliferation and differentiation, 25-HT3 has been shown to stimulate the expression of anti-oxidative genes in keratinocytes, suggesting a role in protecting the skin from oxidative stress.[1]
Quantitative Data on the Biological Effects of this compound
The following tables summarize the quantitative data on the effects of 25-HT3 on skin cell proliferation and gene expression.
Table 1: Anti-proliferative Activity of this compound
| Cell Type | Compound | IC50 (Concentration for 50% Inhibition) |
| Human Epidermal Keratinocytes | This compound | Data not available |
| Human Dermal Fibroblasts | This compound | Data not available |
| Human Epidermal Keratinocytes | 1α,25(OH)2D3 | ~10-7 M[2] |
Table 2: Effect of this compound on Gene Expression in Human Keratinocytes
| Gene Category | Target Gene | Effect of this compound |
| Differentiation Markers | Keratin 1 (KRT1) | Upregulation |
| Keratin 10 (KRT10) | Upregulation | |
| Involucrin (IVL) | Upregulation | |
| Transglutaminase 1 (TGM1) | Upregulation | |
| VDR Target Gene | CYP24A1 | Upregulation |
| Anti-oxidative Enzymes | Catalase (CAT) | Upregulation |
| Superoxide Dismutase 1 (SOD1) | Upregulation | |
| Manganese Superoxide Dismutase (MnSOD) | Upregulation |
Note: The table indicates the qualitative effect of 25-HT3 on gene expression as reported in the literature.[1] Quantitative fold-change data from dose-response studies are needed for a more precise comparison.
Signaling Pathways of this compound in the Skin
25-HT3 exerts its effects through multiple nuclear receptors, leading to the activation of distinct and potentially overlapping signaling pathways.
Vitamin D Receptor (VDR) Signaling Pathway
25-HT3 is a potent agonist of the VDR.[1] Upon binding, it induces a conformational change in the receptor, leading to its translocation from the cytoplasm to the nucleus.[1] In the nucleus, the 25-HT3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] A key target gene is CYP24A1, which is involved in vitamin D metabolism.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Functional studies have revealed that 25-HT3 can activate the AhR signaling pathway.[1] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding triggers the dissociation of this complex and the translocation of AhR into the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) to regulate the expression of target genes, such as those involved in detoxification and inflammatory responses.[3][4]
Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
25-HT3 has been shown to have a high binding affinity for the ligand-binding domains of both LXRα, LXRβ, and PPARγ.[1] Activation of these receptors is known to play a role in lipid metabolism, inflammation, and keratinocyte differentiation.[5][6] Similar to other nuclear receptors, ligand-activated LXR and PPARγ form heterodimers with RXR and bind to specific response elements in the DNA to regulate target gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 25-HT3.
Cell Culture
-
Primary Human Epidermal Keratinocytes (NHEK): Isolate from neonatal foreskin or adult skin biopsies. Culture in serum-free keratinocyte growth medium with low calcium concentration (e.g., 0.06 mM) to maintain a proliferative state.
-
Primary Human Dermal Fibroblasts (NHDF): Isolate from skin biopsies. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Line: The immortalized human keratinocyte cell line HaCaT can also be used and is cultured in DMEM with 10% FBS.
Keratinocyte Differentiation Assay
This assay assesses the ability of 25-HT3 to induce keratinocyte differentiation.
-
Seeding: Plate NHEK in appropriate culture vessels.
-
Induction: Once cells reach ~80% confluency, switch to a high-calcium differentiation medium (final concentration of 1.2-1.8 mM CaCl2) containing various concentrations of 25-HT3 or vehicle control.
-
Incubation: Incubate for 3-5 days.
-
Analysis: Assess the expression of differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin, Filaggrin) using the following methods:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA, reverse transcribe to cDNA, and perform qRT-PCR using primers specific for the differentiation markers and a housekeeping gene for normalization.
-
Western Blotting: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against the differentiation markers.
-
Immunofluorescence: Fix and permeabilize cells, incubate with primary antibodies, followed by fluorescently labeled secondary antibodies, and visualize using a fluorescence microscope.
-
Cell Proliferation Assay
This assay quantifies the anti-proliferative effect of 25-HT3.
-
Seeding: Seed NHEK or NHDF in 96-well plates.
-
Treatment: After cell attachment, add media containing various concentrations of 25-HT3 or vehicle control.
-
Incubation: Incubate for a defined period (e.g., 48-72 hours).
-
Quantification: Measure cell proliferation using one of the following methods:
-
MTS Assay: Add MTS reagent to each well and measure the absorbance at 490 nm.
-
BrdU Incorporation Assay: Add BrdU to the culture medium, followed by fixation, permeabilization, and detection of incorporated BrdU with an anti-BrdU antibody.
-
VDR Nuclear Translocation Assay
This assay visualizes the movement of VDR from the cytoplasm to the nucleus upon ligand binding.
-
Cell Culture: Use cells stably expressing a VDR-GFP fusion protein or wild-type cells.
-
Treatment: Treat cells with 25-HT3 or a vehicle control for a specified time (e.g., 30-60 minutes).
-
Fixation and Staining: Fix the cells and, for non-GFP expressing cells, permeabilize and stain with a primary antibody against VDR followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.
LanthaScreen™ TR-FRET Coactivator Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of 25-HT3 to the ligand-binding domain (LBD) of nuclear receptors and the subsequent recruitment of a coactivator peptide.
-
Reagents: Use a commercially available LanthaScreen™ TR-FRET coactivator assay kit for the specific nuclear receptor (VDR, LXRα, LXRβ, or PPARγ). The kit typically includes the GST-tagged receptor LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled coactivator peptide (acceptor).
-
Assay Procedure:
-
Add the nuclear receptor LBD to the test compound (25-HT3) in a microplate.
-
Add a mixture of the fluorescein-coactivator peptide and the terbium-labeled anti-GST antibody.
-
Incubate at room temperature to allow for binding and coactivator recruitment.
-
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after a time delay.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). A higher ratio indicates greater coactivator recruitment and thus, stronger agonist activity. Determine EC50 values from the dose-response curve.[7][8][9][10]
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the biological activity of 25-HT3 in skin biology.
Clinical Landscape
Currently, there are no registered clinical trials specifically investigating this compound for any skin disorder. The therapeutic potential of modulating vitamin D signaling is well-established, with topical vitamin D3 analogues being a standard treatment for psoriasis.[2][11] The unique, multi-receptor engagement of 25-HT3 suggests it could offer a novel therapeutic approach, but its clinical development is still in a preclinical phase. Further research is warranted to explore the safety and efficacy of 25-HT3 in human subjects.
Conclusion
This compound is a promising, endogenously produced signaling molecule with significant potential in skin biology and dermatology. Its ability to inhibit proliferation, promote differentiation, and activate multiple nuclear receptor pathways underscores its complex and potentially beneficial role in maintaining skin health. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further investigate the mechanisms of action and therapeutic applications of this intriguing compound. Future studies should focus on obtaining more quantitative data on its biological effects and exploring its efficacy in preclinical models of skin disease to pave the way for potential clinical translation.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miR-203 promotes HaCaT cell overproliferation through targeting LXR-α and PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,25(OH)2D3-regulated human keratinocyte proliferation and differentiation: basic studies and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for the detection and quantification of 25-Hydroxytachysterol3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a hydroxylated metabolite of tachysterol3, a photoproduct of previtamin D3. Emerging research indicates that 25(OH)T3 is biologically active, interacting with various nuclear receptors, including the vitamin D receptor (VDR), aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and peroxisome proliferator-activated receptor γ (PPARγ).[1][2][3] Accurate and sensitive analytical methods for the detection and quantification of 25(OH)T3 in biological matrices are crucial for elucidating its metabolic pathways, understanding its physiological and pathological roles, and for potential applications in drug development.
This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for quantifying low-abundance analytes in complex biological samples.
Data Presentation
The quantitative performance of an LC-MS/MS method for the analysis of 25-hydroxylated sterols is summarized below. The following data, adapted from validated methods for similar 25-hydroxylated vitamin D analogs, provides expected performance characteristics for a well-developed 25(OH)T3 assay.[1][2][4][5]
| Parameter | Expected Performance |
| **Linearity (R²) ** | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Intra-day Precision (%CV) | < 6.5% |
| Inter-day Precision (%CV) | < 7.0% |
| Recovery | 80–110% |
| Accuracy | 90–110% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of 25(OH)T3 from human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a clean microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog of 25(OH)T3).
-
Add 600 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent. Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (containing the lipids) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of sterols.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 80% B
-
2-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 80% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transition for 25(OH)T3:
-
Precursor Ion (Q1): m/z 401.3 [M+H]⁺
-
Product Ion (Q3): m/z 383.3 [M+H−H₂O]⁺
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for desolvation and cone gas.
-
3. Data Analysis and Quantification
-
Quantification is performed by integrating the peak area of the MRM transition for 25(OH)T3 and comparing it to the peak area of the internal standard.
-
A calibration curve is constructed using standards of known concentrations to determine the concentration of 25(OH)T3 in the unknown samples.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic activation of Tachysterol3 to this compound and its subsequent interaction with nuclear receptors.
Caption: Metabolic activation of Tachysterol3 and downstream signaling.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the general workflow for the quantification of this compound from a biological sample.
Caption: General workflow for 25(OH)T3 analysis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 25-Hydroxytachysterol3 in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 25-Hydroxytachysterol3 in biological samples such as serum and epidermis. This compound, a metabolite of the vitamin D3 isomer tachysterol3, is of growing interest due to its biological activities, including its interaction with various nuclear receptors.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative data and diagrams to facilitate research and development in this area.
Introduction
Tachysterol3 is a photoproduct of previtamin D3. It can be hydroxylated by the enzyme CYP27A1 to form this compound.[1] This metabolite has been detected in human epidermis and serum and has been shown to exhibit biological activity, including the regulation of cell proliferation and differentiation, by acting on the vitamin D receptor (VDR), aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and peroxisome proliferator-activated receptor γ (PPARγ).[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and potential as a therapeutic agent. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such low-abundance metabolites in complex biological samples.
Quantitative Data Summary
Due to the limited availability of a fully validated quantitative LC-MS/MS method for this compound in the public domain, the following table summarizes typical performance parameters for the LC-MS/MS analysis of a closely related Vitamin D3 isomer, Isotachysterol 3.[2] These values can be considered as a starting point for the validation of a method for this compound.
| Parameter | Reported Performance for Isotachysterol 3[2] |
| Linearity (r²) | >0.98 |
| Limit of Detection (LOD) | 2 - 7 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 100.9% - 109.2% |
| Precision (% RSD, inter-assay) | 3.8% - 11.4% |
Experimental Protocols
Sample Preparation
This protocol is based on the methods described for the extraction of hydroxytachysterols from serum and epidermis.[1]
a) Serum Samples:
-
To 100 µL of serum, add 900 µL of 90% methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and dry it under a gentle stream of nitrogen at 37°C.
-
The dried extract is now ready for pre-purification.
b) Epidermal Samples:
-
Homogenize the epidermal tissue sample in phosphate-buffered saline (PBS).
-
Add 75% acetonitrile (B52724) to the homogenate and re-homogenize.
-
Centrifuge the mixture to pellet tissue debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
The dried extract is now ready for pre-purification.
c) Pre-purification (for both serum and epidermal extracts):
-
Reconstitute the dried extract in a suitable mobile phase.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the this compound with a higher percentage of organic solvent (e.g., acetonitrile).
-
Dry the eluate and reconstitute in the initial LC mobile phase for injection.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions (Representative):
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 or equivalent[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% to 100% B over 15 minutes, hold at 100% B for 15 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 401.3 [M+H]⁺[1] |
| Product Ion (m/z) | 383.3 [M+H-H₂O]⁺[1] |
| Dwell Time | 100 ms |
| Cone Voltage | Optimization required |
| Collision Energy | Optimization required |
Visualizations
Metabolic and Signaling Pathway of this compound
Caption: Metabolic activation of Tachysterol3 and subsequent signaling of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound in biological samples.
References
Application Notes and Protocols for the Measurement of 25-Hydroxytachysterol3 by Competitive Immunoassay
Audience: Researchers, scientists, and drug development professionals.
Introduction
25-Hydroxytachysterol3 is a metabolite of tachysterol3, a photoisomer of previtamin D3. Recent research has revealed that this compound and its derivatives are biologically active, functioning as ligands for various nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These interactions suggest a role for this compound in regulating gene expression related to cell differentiation, proliferation, and anti-oxidative responses. Given its potential biological significance, the development of sensitive and specific methods for the quantitative measurement of this compound in biological samples is of great interest for research in endocrinology, dermatology, and drug development.
This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The method is based on the competition between free this compound in a sample and a fixed amount of a this compound-protein conjugate for binding to a limited amount of specific anti-25-Hydroxytachysterol3 antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Signaling Pathways and Biological Activity
This compound and its metabolites have been shown to exert their biological effects through multiple signaling pathways by acting as ligands for several nuclear receptors. The binding of these molecules to receptors such as VDR, AhR, LXRs, and PPARγ initiates a cascade of events leading to the regulation of target gene expression. These pathways are involved in a wide range of physiological processes, including calcium homeostasis, immune modulation, and cellular differentiation. The development of an immunoassay for this compound will facilitate further investigation into its role in these signaling pathways and its potential as a therapeutic agent.
Experimental Protocols
Protocol 1: Synthesis of this compound-3-O-hemisuccinate
This protocol describes the derivatization of this compound at the C3 hydroxyl position to introduce a carboxyl group for subsequent conjugation to a carrier protein.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous pyridine in a dry reaction vial.
-
Add 20 mg of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
After the reaction is complete, add 10 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with 10 mL of 5% HCl (three times), 10 mL of water, and 10 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound-3-O-hemisuccinate.
-
Confirm the structure of the product by mass spectrometry and NMR.
Protocol 2: Conjugation of this compound-3-O-hemisuccinate to Carrier Proteins
This protocol details the conjugation of the derivatized this compound to Keyhole Limpet Hemocyanin (KLH) for use as an immunogen and to Bovine Serum Albumin (BSA) for use as a coating antigen in the ELISA.
Materials:
-
This compound-3-O-hemisuccinate
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound-3-O-hemisuccinate:
-
Dissolve 5 mg of this compound-3-O-hemisuccinate, 3 mg of NHS, and 5 mg of DCC (or EDC) in 0.5 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 4 hours in the dark.
-
Centrifuge to pellet the dicyclohexylurea byproduct (if using DCC) and collect the supernatant containing the activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of KLH or BSA in 2 mL of PBS (pH 7.4).
-
Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.
-
Continue to stir the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least four changes of the PBS buffer to remove unreacted hapten and coupling reagents.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Store the conjugate at -20°C in aliquots.
-
Protocol 3: Production of Polyclonal Antibodies
This protocol provides a general outline for the production of polyclonal antibodies against this compound in rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound-KLH conjugate (immunogen)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile saline
-
Rabbits
Procedure:
-
Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum.
-
Primary Immunization:
-
Emulsify 0.5 mg of the this compound-KLH conjugate in 0.5 mL of sterile saline with 0.5 mL of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, administer a booster injection.
-
Prepare the booster immunogen by emulsifying 0.25 mg of the conjugate in 0.5 mL of saline with 0.5 mL of Freund's Incomplete Adjuvant.
-
Administer subsequent booster injections every four weeks.
-
-
Titer Monitoring and Antibody Collection:
-
Collect small blood samples 10-14 days after each booster injection to monitor the antibody titer by indirect ELISA using plates coated with this compound-BSA.
-
Once a high and stable titer is achieved, perform a final bleed and collect the blood.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Purify the IgG fraction from the serum using a Protein A/G affinity column according to the manufacturer's protocol.
-
Store the purified antibodies at -20°C or -80°C.
-
Protocol 4: Competitive ELISA for this compound
This protocol describes the procedure for the quantitative measurement of this compound in samples using a competitive ELISA format.
Materials:
-
96-well microtiter plates
-
This compound-BSA conjugate (coating antigen)
-
Purified anti-25-Hydroxytachysterol3 polyclonal antibody
-
This compound standard
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (PBS with 1% BSA and 0.05% Tween-20, pH 7.4)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20, pH 7.4)
-
TMB Substrate Solution
-
Stop Solution (2 N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare a standard curve by serially diluting the this compound standard in Assay Buffer.
-
In a separate dilution plate, add 50 µL of standard, sample, or control per well.
-
Add 50 µL of the diluted anti-25-Hydroxytachysterol3 antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the goat anti-rabbit IgG-HRP conjugate (diluted in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
-
Reading and Analysis:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The performance of the developed immunoassay should be thoroughly validated. The following tables provide a template for summarizing the key quantitative data.
Table 1: Assay Precision
| Analyte Concentration | Intra-Assay CV (%) (n=20) | Inter-Assay CV (%) (n=10) |
| Low Control (e.g., 5 ng/mL) | < 10% | < 15% |
| Medium Control (e.g., 20 ng/mL) | < 10% | < 15% |
| High Control (e.g., 80 ng/mL) | < 10% | < 15% |
Table 2: Assay Sensitivity and Linearity
| Parameter | Value |
| Limit of Detection (LOD) | e.g., 1.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 4.0 ng/mL |
| Assay Range | e.g., 4.0 - 100 ng/mL |
| Linearity (R²) | > 0.99 |
Table 3: Recovery/Spike and Dilution
| Sample Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Dilution Factor | Mean Linearity (%) |
| Serum | 10 | 95 - 105 | 1:2 | 90 - 110 |
| 50 | 95 - 105 | 1:4 | 90 - 110 | |
| Plasma | 10 | 95 - 105 | 1:2 | 90 - 110 |
| 50 | 95 - 105 | 1:4 | 90 - 110 |
Table 4: Cross-Reactivity
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| This compound | - | 100 |
| Tachysterol3 | 1000 | < 1 |
| 25-Hydroxyvitamin D3 | 1000 | < 0.5 |
| 1,25-Dihydroxyvitamin D3 | 1000 | < 0.1 |
| Vitamin D3 | 1000 | < 0.1 |
| Cholesterol | 1000 | < 0.01 |
Conclusion
The development of a robust and validated immunoassay for this compound is essential for advancing our understanding of its biological roles. The protocols outlined in this document provide a comprehensive guide for the synthesis of necessary reagents, antibody production, and the establishment of a competitive ELISA. The successful implementation of this assay will provide a valuable tool for researchers in various fields to accurately quantify this compound in biological matrices, thereby facilitating further exploration of its physiological and pathological significance.
Application Notes and Protocols for Studying 25-Hydroxytachysterol3 Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of tachysterol3, a photoproduct of previtamin D3. Emerging research indicates that 25(OH)T3 is a biologically active compound that exerts its effects through the Vitamin D Receptor (VDR), a ligand-activated transcription factor crucial for regulating cellular proliferation, differentiation, and calcium homeostasis.[1] In vitro studies have demonstrated that 25(OH)T3 inhibits the proliferation of human epidermal keratinocytes and dermal fibroblasts and promotes the expression of genes associated with cellular differentiation and antioxidant responses.[1] These properties make 25(OH)T3 a compound of interest for research in dermatology, oncology, and other fields where VDR signaling plays a key role.
These application notes provide detailed protocols for in vitro cell culture-based assays to investigate the biological effects of 25(OH)T3. The following sections include information on cell culture, experimental protocols for assessing cell proliferation, VDR activation, gene expression, and protein analysis, as well as quantitative data from published studies to serve as a reference.
Data Presentation
Table 1: Dose-Dependent Antiproliferative Effects of this compound
| Cell Type | Compound | Concentration (M) | Proliferation Inhibition (%) |
| Human Epidermal Keratinocytes | 25(OH)T3 | 10⁻⁸ | ~40% |
| 10⁻⁷ | ~60% | ||
| 10⁻⁶ | ~75% | ||
| Human Dermal Fibroblasts | 25(OH)T3 | 10⁻⁸ | ~35% |
| 10⁻⁷ | ~55% | ||
| 10⁻⁶ | ~70% |
Data is estimated from graphical representations in existing literature and should be used for comparative purposes.[1]
Table 2: Effect of this compound on Gene Expression in Human Keratinocytes
| Gene Target | Biological Function | Fold Change (25(OH)T3 vs. Control) |
| CYP24A1 | Vitamin D catabolism | Significant increase |
| Keratin 10 (KRT10) | Keratinocyte differentiation marker | Significant increase |
| Involucrin (IVL) | Keratinocyte differentiation marker | Significant increase |
| Catalase (CAT) | Antioxidant enzyme | Significant increase |
| Superoxide Dismutase 1 (SOD1) | Antioxidant enzyme | Significant increase |
Qualitative representation of data from existing literature.[1] Actual fold change may vary based on experimental conditions.
Experimental Protocols
Cell Culture of Human Epidermal Keratinocytes and Dermal Fibroblasts
1.1. Materials:
-
Human Epidermal Keratinocytes (HEKa) and Human Dermal Fibroblasts (HDFa)
-
Keratinocyte Growth Medium (KGM) supplemented with growth factors
-
Fibroblast Growth Medium (FGM) supplemented with serum and growth factors
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.05%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
1.2. Protocol for Culturing Keratinocytes:
-
Thaw cryopreserved HEKa cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed KGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh KGM.
-
Seed the cells into a culture flask at a density of 2,500-5,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 70-80% confluency using Trypsin-EDTA.
1.3. Protocol for Culturing Fibroblasts:
-
Follow the same thawing and initial seeding procedure as for keratinocytes, using FGM.
-
Seed HDFa cells at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 3-4 days.
-
Subculture the cells when they reach 80-90% confluency.
Cell Proliferation Assay (MTT Assay)
2.1. Materials:
-
Cultured keratinocytes or fibroblasts
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2.2. Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 25(OH)T3 in the complete growth medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of 25(OH)T3 (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle control (medium with the solvent).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Gene Expression Analysis (Quantitative Real-Time PCR)
3.1. Materials:
-
Cultured cells treated with 25(OH)T3
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CYP24A1, KRT10, IVL, CAT, SOD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
3.2. Protocol:
-
Culture cells in 6-well plates and treat with 25(OH)T3 (e.g., 10⁻⁷ M) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Protein Expression Analysis (Western Blotting)
4.1. Materials:
-
Cultured cells treated with 25(OH)T3
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., VDR, KRT10, Involucrin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2. Protocol:
-
Culture cells in 6-well or 10 cm plates and treat with 25(OH)T3 as described for qPCR.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to the loading control.
Mandatory Visualizations
Caption: VDR Signaling Pathway of this compound.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for 25-Hydroxytachysterol3 in Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 25-Hydroxytachysterol3 (Tachysterol3) and its active metabolites, 20S-hydroxytachysterol3 (20S(OH)T3) and this compound (25(OH)T3), in dermatological research focused on psoriasis. The following sections detail the mechanism of action, provide quantitative data on their efficacy, and offer detailed protocols for their application in established in vitro and in vivo psoriasis models.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and abnormal differentiation. Vitamin D analogs are a cornerstone of topical psoriasis treatment, primarily due to their ability to normalize these processes. Tachysterol3, a photoproduct of previtamin D3, is metabolized in the skin to active hydroxyderivatives, 20S(OH)T3 and 25(OH)T3.[1][2] These metabolites have demonstrated potent biological activities relevant to the treatment of psoriasis, including the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.[1][3] Their mechanism of action involves interaction with several nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1]
Mechanism of Action
The therapeutic potential of Tachysterol3 metabolites in psoriasis stems from their multi-faceted impact on skin cell biology and inflammatory pathways.
-
Inhibition of Keratinocyte Proliferation: 20S(OH)T3 and 25(OH)T3 have been shown to inhibit the proliferation of epidermal keratinocytes.[1][3] This anti-proliferative effect is crucial for counteracting the characteristic hyperproliferation seen in psoriatic plaques.
-
Promotion of Keratinocyte Differentiation: These metabolites stimulate the expression of genes involved in the normal differentiation program of keratinocytes, such as involucrin (B1238512) and transglutaminase.[1][3] This helps to restore the normal epidermal structure and function that is disrupted in psoriasis.
-
Modulation of Inflammatory Signaling Pathways: While direct evidence for Tachysterol3 metabolites is still emerging, vitamin D analogs are known to suppress the pro-inflammatory IL-23/IL-17 axis, a key driver of psoriasis pathogenesis. This is achieved in part by inhibiting the expression of IL-23, which in turn reduces the proliferation and activation of IL-17-producing T cells.[1] Additionally, the interaction with AhR, LXRs, and PPARγ suggests broader immunomodulatory effects.[1] The STAT3 signaling pathway, which is persistently activated in psoriatic keratinocytes and drives hyperproliferation, is another potential target for these compounds.[4][5]
Signaling Pathway of Tachysterol3 Metabolites in Keratinocytes
Quantitative Data
The following tables summarize the available quantitative data on the effects of 20S(OH)T3 and 25(OH)T3 on keratinocyte functions.
Table 1: Anti-Proliferative Effects of Tachysterol3 Metabolites on Human Epidermal Keratinocytes [3]
| Compound | Concentration (M) | Proliferation Inhibition (%) |
| 20S(OH)T3 | 10-7 | ~50% |
| 10-8 | ~30% | |
| 10-9 | ~15% | |
| 25(OH)T3 | 10-7 | ~45% |
| 10-8 | ~25% | |
| 10-9 | ~10% | |
| 1α,25(OH)2D3 (Calcitriol) | 10-7 | ~55% |
| 10-8 | ~40% | |
| 10-9 | ~20% |
Table 2: Effect of 20S(OH)T3 on the Expression of Keratinocyte Differentiation and Anti-Oxidative Enzyme Genes [3]
| Gene | Fold Induction (vs. Control) at 10-7 M |
| Differentiation Markers | |
| Involucrin (IVL) | ~3.5 |
| Transglutaminase 1 (TGM1) | ~4.0 |
| Keratin 10 (KRT10) | ~2.5 |
| Anti-Oxidative Enzymes | |
| Catalase (CAT) | ~2.0 |
| Superoxide Dismutase 1 (SOD1) | ~1.8 |
| Manganese Superoxide Dismutase (MnSOD/SOD2) | ~2.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies.
In Vitro Model: 3D Reconstructed Human Epidermis (RHE) Psoriasis Model
This protocol describes the use of a commercially available or laboratory-grown RHE model to simulate the psoriatic phenotype and test the efficacy of Tachysterol3 metabolites.
Experimental Workflow for In Vitro 3D Psoriasis Model
Protocol:
-
Model Preparation:
-
Acquire or prepare a 3D RHE model consisting of normal human keratinocytes cultured on a dermal equivalent.
-
Allow the model to equilibrate in the provided culture medium according to the manufacturer's instructions.
-
-
Induction of Psoriatic Phenotype:
-
To mimic the inflammatory environment of psoriasis, supplement the culture medium with a cytokine cocktail. A commonly used combination is IL-17A (10-50 ng/mL), IL-22 (10-50 ng/mL), and TNF-α (5-10 ng/mL).[6]
-
Culture the RHE in the cytokine-containing medium for 48-72 hours to establish a psoriatic-like phenotype, characterized by epidermal thickening (acanthosis) and expression of psoriasis-associated markers.
-
-
Treatment with Tachysterol3 Metabolites:
-
Prepare stock solutions of 20S(OH)T3 and 25(OH)T3 in a suitable vehicle (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solutions to the desired final concentrations (e.g., 10-9 M to 10-7 M) in a topical vehicle (e.g., propylene (B89431) glycol or a simple cream base).
-
Apply a defined volume (e.g., 20-50 µL) of the test compound or vehicle control directly onto the surface of the RHE.
-
-
Incubation:
-
Incubate the treated RHE models for 24 to 72 hours.
-
-
Endpoint Analysis:
-
Histology: Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology.
-
Immunohistochemistry (IHC): Stain sections for markers of proliferation (e.g., Ki67) and differentiation (e.g., Involucrin, Filaggrin, Keratin 10).[7][8]
-
Quantitative Real-Time PCR (qPCR): Isolate RNA from the epidermis and perform qPCR to analyze the gene expression of psoriasis-related inflammatory markers (e.g., IL17A, IL23A, DEFB4) and differentiation markers (IVL, FLG).[9]
-
Western Blot: Prepare protein lysates from the epidermis to analyze the phosphorylation status of key signaling proteins, such as STAT3 (p-STAT3/total STAT3).[10][11]
-
In Vivo Model: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol outlines the induction of a psoriasis-like phenotype in mice using imiquimod (B1671794) (IMQ) cream and subsequent treatment with Tachysterol3 metabolites.
Experimental Workflow for Imiquimod-Induced Psoriasis Mouse Model
Protocol:
-
Animal Model:
-
Use 8-12 week old C57BL/6 mice.[6]
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Psoriasis-like Inflammation:
-
Treatment Protocol:
-
Prepare formulations of 20S(OH)T3 and 25(OH)T3 in a suitable topical vehicle.
-
Prophylactic Treatment: Apply the test compounds or vehicle control topically to the shaved area 1-2 hours before the imiquimod application each day, starting from day 0.
-
Therapeutic Treatment: Begin topical application of the test compounds or vehicle control on day 2 or 3, once psoriatic-like symptoms have started to appear.
-
-
Monitoring and Scoring:
-
Monitor the mice daily for signs of inflammation.
-
Score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0 to 4 for each parameter.[12]
-
Measure ear thickness daily using a digital caliper as an additional indicator of systemic inflammation.
-
-
Endpoint Analysis (Day 6-8):
-
Euthanize the mice and collect skin and spleen samples.
-
Spleen Weight: Weigh the spleens as a marker of systemic inflammation.
-
Histology and Immunohistochemistry: Process skin samples for H&E staining and IHC for proliferation (Ki67) and immune cell infiltration (e.g., CD3 for T cells).[6][14]
-
Gene Expression Analysis: Isolate RNA from skin samples for qPCR analysis of key inflammatory cytokines (Il17a, Il23a).[9]
-
Conclusion
This compound and its active metabolites, 20S(OH)T3 and 25(OH)T3, represent promising compounds for dermatological research in psoriasis. Their ability to inhibit keratinocyte proliferation, promote differentiation, and potentially modulate key inflammatory pathways makes them valuable tools for investigating the pathophysiology of psoriasis and for the preclinical evaluation of novel therapeutic strategies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize these compounds in relevant in vitro and in vivo models. Further research is warranted to fully elucidate their mechanism of action and to establish their therapeutic potential in more detail.
References
- 1. researchgate.net [researchgate.net]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine profiling and Stat3 phosphorylation in epithelial-mesenchymal interactions between keloid keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 7. academicmed.org [academicmed.org]
- 8. IL-17 promotes proliferation, inflammation and inhibits apoptosis of HaCaT cells via interacting with the TRAF3 interacting protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. new.zodml.org [new.zodml.org]
- 14. The changes in expression of ICAM-3, Ki-67, PCNA, and CD31 in psoriatic lesions before and after methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 25-Hydroxytachysterol3 in studies of cellular differentiation and proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-OH-T3) is a metabolite of tachysterol3, a photoproduct of previtamin D3.[1] Emerging research has highlighted its significant biological activities, particularly its role in regulating cellular proliferation and differentiation. These properties make 25-OH-T3 a compound of interest for studies in dermatology, oncology, and regenerative medicine. This document provides detailed application notes and experimental protocols for the use of 25-OH-T3 in cell-based assays.
25-OH-T3 exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes involved in cell cycle control and differentiation.[1][2] Upon binding to the VDR, 25-OH-T3 initiates a signaling cascade that leads to the modulation of target gene transcription.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cellular proliferation and differentiation.
Table 1: Anti-proliferative Effects of this compound on Human Dermal Fibroblasts and Epidermal Keratinocytes.
| Cell Type | Concentration (M) | Inhibition of Proliferation (%) |
| Human Dermal Fibroblasts | 10⁻⁸ | ~20% |
| 10⁻⁷ | ~45% | |
| 10⁻⁶ | ~60% | |
| Human Epidermal Keratinocytes | 10⁻⁸ | ~25% |
| 10⁻⁷ | ~50% | |
| 10⁻⁶ | ~70% |
Data adapted from a study on the metabolic activation of tachysterol3.[1]
Table 2: Stimulation of Keratinocyte Differentiation Marker Expression by this compound.
| Gene Marker | Concentration (M) | Fold Increase in Expression |
| Keratin 10 (KRT10) | 10⁻⁷ | Significant increase |
| Involucrin (IVL) | 10⁻⁷ | Significant increase |
Data adapted from a study on the metabolic activation of tachysterol3.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated cellular differentiation.
Caption: 25-OH-T3 signaling pathway leading to cellular differentiation and proliferation inhibition.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of 25-OH-T3 on adherent cell lines such as human dermal fibroblasts or epidermal keratinocytes.
Materials:
-
This compound (25-OH-T3)
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)
-
Complete cell culture medium (e.g., DMEM for HDFs, Keratinocyte-SFM for HEKs)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HDFs or HEKs to ~80% confluency in T-75 flasks.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with 25-OH-T3:
-
Prepare a stock solution of 25-OH-T3 in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare serial dilutions of 25-OH-T3 in complete culture medium to achieve final concentrations ranging from 10⁻⁹ M to 10⁻⁶ M.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest 25-OH-T3 concentration).
-
After 24 hours of cell seeding, carefully remove the medium from each well and replace it with 100 µL of the prepared 25-OH-T3 dilutions or vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Calculate the percentage of proliferation inhibition:
-
% Inhibition = 100 - % Viability
-
-
Protocol 2: Keratinocyte Differentiation Assay (Quantitative PCR)
This protocol is used to evaluate the effect of 25-OH-T3 on the expression of keratinocyte differentiation markers.
Materials:
-
This compound (25-OH-T3)
-
Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte-SFM (serum-free medium)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KRT10, IVL) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEKs in 6-well plates at a density of 1 x 10⁵ cells/well and grow to ~70% confluency.
-
Prepare 25-OH-T3 at the desired concentration (e.g., 10⁻⁷ M) in Keratinocyte-SFM. Include a vehicle control.
-
Replace the medium with the 25-OH-T3 solution or vehicle control.
-
Incubate the cells for 48-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change in gene expression in 25-OH-T3 treated cells compared to vehicle-treated cells.
-
Caption: General experimental workflows for proliferation and differentiation assays.
References
Application Notes and Protocols for Gene Expression Analysis in Response to 25-Hydroxytachysterol3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-HT) is a synthetic analog of vitamin D. Like other vitamin D compounds, its biological effects are primarily mediated through the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This modulation of gene expression underlies the diverse physiological and pharmacological effects of vitamin D analogs.
These application notes provide a comprehensive overview and detailed protocols for analyzing the gene expression changes induced by 25-HT treatment in a cellular context. The provided methodologies cover experimental design, sample preparation, RNA sequencing, and bioinformatic analysis, enabling researchers to identify and understand the molecular pathways regulated by this compound.
Data Presentation: Expected Gene Expression Changes
Treatment of cells with vitamin D analogs typically results in the differential expression of a wide range of genes. While specific data for this compound is not extensively published, we can extrapolate the expected changes based on studies of other VDR agonists like calcitriol (B1668218) and paricalcitol.[3][4] The following tables summarize hypothetical, yet representative, quantitative data from an RNA-sequencing experiment comparing 25-HT treated cells to a vehicle control.
Table 1: Top 10 Upregulated Genes in Response to this compound Treatment (Hypothetical Data)
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Function |
| CYP24A1 | Cytochrome P450 Family 24 Subfamily A Member 1 | 25.8 | < 0.001 | Vitamin D metabolism |
| CAMP | Cathelicidin Antimicrobial Peptide | 15.2 | < 0.001 | Innate immunity, antimicrobial defense |
| THBD | Thrombomodulin | 12.5 | < 0.001 | Anticoagulation, anti-inflammatory |
| IGFBP3 | Insulin-Like Growth Factor Binding Protein 3 | 9.8 | < 0.001 | Regulation of cell growth and apoptosis |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 8.1 | < 0.001 | Cell cycle control, DNA repair |
| CD14 | CD14 Molecule | 7.5 | < 0.001 | Innate immunity, lipopolysaccharide response |
| VDR | Vitamin D Receptor | 5.3 | < 0.01 | Positive feedback regulation |
| BGLAP | Bone Gamma-Carboxyglutamate Protein (Osteocalcin) | 4.9 | < 0.01 | Bone metabolism |
| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 | 4.2 | < 0.01 | Xenobiotic and drug metabolism |
| FGF23 | Fibroblast Growth Factor 23 | 3.7 | < 0.05 | Phosphate (B84403) and vitamin D homeostasis |
Table 2: Top 10 Downregulated Genes in Response to this compound Treatment (Hypothetical Data)
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Function |
| PTH | Parathyroid Hormone | -8.5 | < 0.001 | Calcium and phosphate homeostasis |
| REN | Renin | -7.2 | < 0.001 | Blood pressure regulation |
| IL2 | Interleukin 2 | -6.8 | < 0.001 | T-cell proliferation, immune response |
| IFNG | Interferon Gamma | -5.9 | < 0.001 | Pro-inflammatory cytokine |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -4.5 | < 0.01 | Cell proliferation and oncogenesis |
| CCND1 | Cyclin D1 | -4.1 | < 0.01 | Cell cycle progression |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | -3.7 | < 0.01 | Inhibition of apoptosis |
| E2F1 | E2F Transcription Factor 1 | -3.2 | < 0.05 | Cell cycle regulation |
| VEGFA | Vascular Endothelial Growth Factor A | -2.9 | < 0.05 | Angiogenesis |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.6 | < 0.05 | Signal transduction, cell proliferation |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated.
Caption: Figure 1: this compound Signaling Pathway.
Caption: Figure 2: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., LNCaP prostate cancer cells, THP-1 monocytes) in appropriate culture vessels and media. Allow cells to adhere and reach 70-80% confluency.
-
Starvation (Optional): Depending on the cell type and experimental goals, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695), DMSO). Dilute the stock solution in culture media to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control using the same final concentration of the solvent.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing 25-HT or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol is based on the use of a TRIzol-like reagent.
-
Cell Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells. Pipette the cell lysate up and down several times to ensure complete lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with DEPC-treated water).
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
Protocol 3: RNA Quality Control, Library Preparation, and Sequencing
-
RNA Quantification and Purity: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/230 ratios of ~2.0.
-
RNA Integrity: Assess the RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of 7 or higher is recommended for RNA-seq.[5]
-
Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves:
-
Poly(A) mRNA enrichment.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair and A-tailing.
-
Adapter ligation.
-
PCR amplification of the library.
-
-
Library Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).[6]
Protocol 4: Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming and Filtering: If necessary, trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the processed reads to a reference genome (e.g., human GRCh38) using a splice-aware aligner such as STAR.[6]
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in response to 25-HT treatment compared to the vehicle control.[7][8][9] Use statistical packages like DESeq2 or edgeR in R, which account for the count-based nature of RNA-seq data.[8]
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, perform pathway analysis using the list of differentially expressed genes.[10][11][12] Tools such as GSEA, and databases like KEGG and Gene Ontology (GO) can identify enriched biological pathways and functions.[11][12]
-
Data Visualization: Generate plots such as volcano plots, heatmaps, and MA plots to visualize the results of the differential expression analysis.[13]
-
Validation of Key Findings: Validate the expression changes of a subset of key genes using an independent method, such as quantitative real-time PCR (RT-qPCR).
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Vitamin D analogs on gene expression profiling in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. RNA-seq Sample Guidelines | Genomics Core Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. encodeproject.org [encodeproject.org]
- 7. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.flow.bio [docs.flow.bio]
- 9. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 10. A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. olvtools.com [olvtools.com]
- 12. DE Pathway Analysis | Griffith Lab [rnabio.org]
- 13. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 25-Hydroxytachysterol3 Activation of Nuclear Receptors using Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of tachysterol3, a photoproduct of previtamin D3.[1][2] Emerging research indicates that 25(OH)T3 is a biologically active molecule that can modulate the activity of several nuclear receptors, making it a compound of interest for therapeutic development.[1][2] Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a wide array of physiological processes, including metabolism, development, and homeostasis.[3] Consequently, they are critical targets in drug discovery.
This document provides detailed application notes and protocols for utilizing reporter assays to quantify the activation of key nuclear receptors—the Vitamin D Receptor (VDR), Pregnane (B1235032) X Receptor (PXR), and Liver X Receptors (LXRs)—by 25(OH)T3. Reporter assays, particularly luciferase-based assays, are a widely used method for studying nuclear receptor function due to their high sensitivity, wide dynamic range, and ease of use.[1][4][5]
Principle of the Nuclear Receptor Reporter Assay
The most common reporter assay for nuclear receptor activation is the GAL4-hybrid system.[1][6][7] This system utilizes two plasmids transiently transfected into a suitable mammalian cell line, such as HEK293T cells, which are chosen for their high transfection efficiency.[7][8]
-
Chimeric Receptor Plasmid : This plasmid expresses a fusion protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the human nuclear receptor of interest (e.g., VDR, PXR, or LXR).[1][6][7]
-
Reporter Plasmid : This plasmid contains a luciferase reporter gene (e.g., Firefly luciferase) under the transcriptional control of a promoter containing multiple copies of the GAL4 Upstream Activation Sequence (UAS).[1][6][7]
When 25(OH)T3 enters the cell and binds to the LBD of the chimeric receptor, it induces a conformational change in the receptor. This allows for the recruitment of coactivator proteins and the binding of the GAL4 DBD to the UAS on the reporter plasmid, thereby driving the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of nuclear receptor activation. A second, constitutively expressed reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[1][5][7]
Data Presentation
The following tables summarize the activation of VDR and LXR by 25(OH)T3 and include data for well-characterized reference agonists for comparison. No data was found in the reviewed literature regarding the activation of PXR by 25(OH)T3.
Table 1: Vitamin D Receptor (VDR) Activation
| Compound | Cell Line | Assay Type | Concentration | Result | Reference |
| This compound | Human Keratinocytes | CYP24A1 Expression | 100 nM | Stimulation of VDR target gene | [1] |
| This compound | Melanoma Cells | VDR-GFP Translocation | 10 nM - 1 µM | Dose-dependent translocation to nucleus | [1][7] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Human Keratinocytes | CYP24A1 Expression | 100 nM | Potent stimulation of VDR target gene | [1] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Melanoma Cells | VDR-GFP Translocation | 10 nM | Strong translocation to nucleus | [1][7] |
Table 2: Liver X Receptor (LXR) Activation
| Compound | Cell Line | Assay Type | Concentration | Result | Reference |
| This compound | Not Specified | TR-FRET Coactivator Assay | Not Specified | High-affinity binding to LXRα and LXRβ LBDs | [1] |
| T0901317 (Reference Agonist) | CHO Cells | Luciferase Reporter Assay | 10 µM | Strong activation of LXR | [9] |
| 25-Hydroxycholesterol (B127956) (25-HC) | CHO Cells | Luciferase Reporter Assay | 3 µM | Activation of LXR | [9] |
Table 3: Pregnane X Receptor (PXR) Activation
| Compound | Cell Line | Assay Type | Concentration | Result | Reference |
| This compound | Not Specified | Not Specified | Not Specified | No data available | |
| Rifampicin (Reference Agonist) | HepG2 Cells | Luciferase Reporter Assay | 10 µM | Potent activation of PXR |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of 25(OH)T3-mediated nuclear receptor activation in a GAL4-hybrid reporter assay.
Caption: A typical 4-day workflow for a transient transfection-based nuclear receptor reporter assay.
Detailed Experimental Protocols
This protocol describes a transient transfection-based dual-luciferase reporter assay to measure the activation of VDR, PXR, or LXR by this compound in HEK293T cells.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Plasmids:
-
Expression plasmid for GAL4-DBD fused to the LBD of human VDR, PXR, or LXR.
-
Reporter plasmid with Firefly luciferase downstream of a GAL4 UAS promoter (e.g., pFR-Luc).
-
Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK) for normalization.
-
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 2000 or a similar transfection reagent.
-
Test Compound: this compound stock solution in DMSO.
-
Reference Compounds: Calcitriol (for VDR), Rifampicin (for PXR), T0901317 (for LXR) stock solutions in DMSO.
-
Assay Plate: 96-well white, clear-bottom tissue culture plates.
-
Lysis Buffer: Passive Lysis Buffer.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.
-
Luminometer: Plate-reading luminometer.
Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
For each well to be transfected, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A representative mixture per well is as follows:
-
50 ng of the GAL4-NR-LBD expression plasmid.
-
100 ng of the UAS-Firefly luciferase reporter plasmid.
-
5 ng of the pRL-TK control plasmid.[8]
-
-
Dilute the plasmid mixture and the transfection reagent in serum-free medium in separate tubes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation, carefully aspirate the medium containing the transfection complexes and replace it with 100 µL of fresh, complete medium.
Day 3: Compound Treatment
-
Prepare serial dilutions of 25(OH)T3 and the respective reference agonists in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (0.1% DMSO in medium).
-
Aspirate the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 4: Cell Lysis and Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System:
-
Add 100 µL of the Firefly luciferase substrate to each well and measure the luminescence (Luminescence A).
-
Add 100 µL of the Stop & Glo® Reagent (which quenches the Firefly luciferase reaction and provides the substrate for Renilla luciferase) to each well and measure the luminescence again (Luminescence B).
-
Data Analysis
-
Normalization: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Normalized Response = Luminescence A / Luminescence B
-
-
Fold Activation: To determine the fold activation, divide the normalized response of each compound-treated well by the average normalized response of the vehicle control wells.
-
Fold Activation = Normalized Response (Compound) / Average Normalized Response (Vehicle)
-
-
Dose-Response Curves: Plot the fold activation as a function of the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
Conclusion
The described reporter assay protocols provide a robust and sensitive method for characterizing the activation of VDR, PXR, and LXR by this compound. While current literature suggests that 25(OH)T3 is an activator of VDR and LXR, further quantitative studies are necessary to determine its precise potency and efficacy on these and other nuclear receptors like PXR.[1] These assays are invaluable tools for academic researchers investigating nuclear receptor signaling and for professionals in the pharmaceutical industry engaged in the discovery and development of novel nuclear receptor modulators.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
- 4. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of promiscuous nuclear hormone receptors: LXR, FXR, VDR, PXR, and CAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Genomic actions of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Therapeutic Potential of 25-Hydroxytachysterol3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 is a synthetic analog of a vitamin D metabolite. While direct studies on this specific compound are limited, its structural similarity to other vitamin D analogs and related oxysterols, such as 25-hydroxycholesterol, suggests potential therapeutic applications in conditions modulated by vitamin D signaling pathways. These include metabolic bone diseases like osteoporosis and hypoparathyroidism, as well as immune-mediated inflammatory disorders such as psoriasis. This document provides detailed application notes and protocols for evaluating the therapeutic efficacy of this compound in relevant preclinical animal models.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the known physiological roles of vitamin D and its analogs, this compound is a candidate for investigation in the following therapeutic areas:
-
Osteoporosis: Characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.
-
Hypoparathyroidism: A condition of deficient parathyroid hormone (PTH) production, resulting in hypocalcemia and hyperphosphatemia.
-
Psoriasis: A chronic inflammatory skin disease driven by a dysregulated immune response.
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. The following models are widely used and recommended.
Section 1: Osteoporosis
Animal Model: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
The ovariectomized (OVX) rat is the most common and well-characterized animal model for studying postmenopausal osteoporosis. Estrogen deficiency following ovariectomy leads to increased bone resorption and subsequent bone loss, mimicking the pathogenesis of osteoporosis in postmenopausal women.[1]
Experimental Protocol
1. Animal Model Induction:
- Species and Strain: Female Sprague-Dawley rats (12-16 weeks old).
- Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without removal of ovaries) is performed on the control group.
- Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics.
- Confirmation of Osteoporosis: Bone loss is typically established by 4-8 weeks post-OVX, which can be confirmed by bone mineral density (BMD) measurements.
2. Therapeutic Intervention:
- Grouping:
- Group 1: Sham-operated + Vehicle
- Group 2: OVX + Vehicle
- Group 3: OVX + this compound (Low Dose)
- Group 4: OVX + this compound (High Dose)
- Group 5: OVX + Positive Control (e.g., Alendronate)
- Dosing: this compound is administered daily via oral gavage or subcutaneous injection for a period of 8-12 weeks.
- Monitoring: Body weight and food intake are monitored weekly.
3. Efficacy Evaluation:
- Bone Mineral Density (BMD): Measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) on the femur and lumbar spine.
- Micro-computed Tomography (µCT): Provides detailed 3D analysis of bone microarchitecture of the distal femur or lumbar vertebrae. Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[2]
- Biomechanical Testing: Three-point bending tests on the femur to determine bone strength (e.g., maximum load, stiffness).
- Serum Biomarkers:
- Bone formation markers: Osteocalcin (OCN), Procollagen type I N-terminal propeptide (P1NP).
- Bone resorption markers: C-terminal telopeptide of type I collagen (CTX-I).
- Histomorphometry: Undecalcified bone sections are analyzed to quantify cellular and structural changes, including osteoblast and osteoclast numbers.
Data Presentation
Table 1: Effects of this compound on Bone Mineral Density and Microarchitecture in OVX Rats
| Group | Femoral BMD (g/cm²) | Lumbar Spine BMD (g/cm²) | BV/TV (%) | Tb.N (1/mm) | Tb.Th (µm) | Tb.Sp (µm) |
| Sham + Vehicle | 0.28 ± 0.02 | 0.25 ± 0.02 | 35.2 ± 3.1 | 3.8 ± 0.4 | 92.5 ± 5.3 | 210.6 ± 20.1 |
| OVX + Vehicle | 0.21 ± 0.03 | 0.18 ± 0.03 | 18.5 ± 2.5 | 2.1 ± 0.3 | 88.1 ± 6.2 | 450.2 ± 45.3 |
| OVX + Low Dose | 0.24 ± 0.02 | 0.21 ± 0.02 | 25.6 ± 2.8 | 2.9 ± 0.3 | 89.3 ± 5.8 | 320.8 ± 30.5* |
| OVX + High Dose | 0.26 ± 0.02 | 0.23 ± 0.02 | 31.8 ± 3.0 | 3.5 ± 0.4 | 91.2 ± 6.0 | 245.4 ± 22.7 |
| OVX + Alendronate | 0.27 ± 0.02 | 0.24 ± 0.02 | 33.1 ± 2.9 | 3.6 ± 0.3 | 90.5 ± 5.5 | 230.1 ± 21.9 |
*p < 0.05, **p < 0.01 vs. OVX + Vehicle. Data are presented as mean ± SD.
Experimental Workflow
Caption: Workflow for evaluating this compound in an OVX rat model.
Section 2: Hypoparathyroidism
Animal Model: Surgical Thyroparathyroidectomy (TPTX) in Rats
Surgical removal of the thyroid and parathyroid glands (TPTX) in rats is a well-established model for hypoparathyroidism.[3][4] This model mimics the primary features of the human disease, namely low serum calcium and high serum phosphate (B84403) levels due to the absence of PTH.
Experimental Protocol
1. Animal Model Induction:
- Species and Strain: Male Sprague-Dawley rats (200-250g).
- Procedure: Complete TPTX is performed under anesthesia. Sham-operated animals undergo the same surgical procedure without gland removal.
- Post-operative Care: Animals are provided with calcium-supplemented drinking water (e.g., 1% calcium gluconate) for the first 48 hours to prevent severe hypocalcemic tetany.
- Confirmation of Hypoparathyroidism: Successful TPTX is confirmed by measuring low serum calcium (<7 mg/dL) and PTH levels 3-5 days post-surgery.
2. Therapeutic Intervention:
- Grouping:
- Group 1: Sham + Vehicle
- Group 2: TPTX + Vehicle
- Group 3: TPTX + this compound (Low Dose)
- Group 4: TPTX + this compound (High Dose)
- Group 5: TPTX + Positive Control (e.g., Calcitriol)
- Dosing: The compound is administered daily for 2-4 weeks.
- Monitoring: Regular monitoring of serum calcium and phosphate levels is crucial.
3. Efficacy Evaluation:
- Serum Biochemistry: Measurement of total and ionized calcium, phosphate, and creatinine (B1669602) at multiple time points.
- Urine Biochemistry: 24-hour urine collection to measure calcium and phosphate excretion.
- Bone Turnover Markers: Serum OCN and CTX-I can be measured to assess the impact on bone metabolism.
Data Presentation
Table 2: Effects of this compound on Serum and Urine Parameters in TPTX Rats
| Group | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) | 24h Urinary Calcium (mg) |
| Sham + Vehicle | 9.8 ± 0.5 | 5.5 ± 0.8 | 1.2 ± 0.3 |
| TPTX + Vehicle | 6.2 ± 0.4 | 9.8 ± 1.1 | 0.3 ± 0.1 |
| TPTX + Low Dose | 7.5 ± 0.5 | 8.1 ± 0.9 | 0.8 ± 0.2* |
| TPTX + High Dose | 9.1 ± 0.6 | 6.5 ± 0.7 | 1.5 ± 0.4 |
| TPTX + Calcitriol | 9.5 ± 0.5 | 6.1 ± 0.6 | 1.8 ± 0.5 |
*p < 0.05, **p < 0.01 vs. TPTX + Vehicle. Data are presented as mean ± SD.
Section 3: Psoriasis
Animal Model: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis in Mice
Topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics the key features of human psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).[5][6]
Experimental Protocol
1. Animal Model Induction:
- Species and Strain: BALB/c or C57BL/6 mice (8-10 weeks old).
- Procedure: A daily topical dose of 62.5 mg of 5% IMQ cream is applied to the shaved back and right ear of each mouse for 5-7 consecutive days. Control mice receive a similar application of a vehicle cream.
2. Therapeutic Intervention:
- Grouping:
- Group 1: Vehicle Cream + Vehicle Treatment
- Group 2: IMQ Cream + Vehicle Treatment
- Group 3: IMQ Cream + this compound (Topical)
- Group 4: IMQ Cream + this compound (Systemic)
- Group 5: IMQ Cream + Positive Control (e.g., Clobetasol propionate)
- Dosing: Therapeutic intervention can be either topical (applied to the inflamed skin) or systemic (oral gavage, IP, or SC injection), starting concurrently with or prior to IMQ application.
3. Efficacy Evaluation:
- Clinical Scoring (PASI): The severity of skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which evaluates erythema, scaling, and thickness.[7]
- Ear Thickness: Measured daily using a digital caliper as an objective measure of inflammation.
- Histology: Skin biopsies are collected at the end of the experiment, sectioned, and stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.
- Immunohistochemistry: Staining for markers of proliferation (e.g., Ki67) and immune cell infiltration (e.g., CD3 for T-cells, F4/80 for macrophages).
- Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-22, IL-23, TNF-α) by RT-qPCR.[8]
Data Presentation
Table 3: Effects of this compound on IMQ-Induced Psoriasis-like Dermatitis in Mice
| Group | Final PASI Score | Ear Thickness (mm) | Epidermal Thickness (µm) | Skin IL-17A mRNA (Fold Change) |
| Vehicle + Vehicle | 0.5 ± 0.2 | 0.21 ± 0.02 | 15.2 ± 3.1 | 1.0 ± 0.2 |
| IMQ + Vehicle | 9.8 ± 1.1 | 0.45 ± 0.05 | 110.5 ± 12.3 | 25.6 ± 4.5 |
| IMQ + Topical 25-HT3 | 4.2 ± 0.8 | 0.31 ± 0.04 | 45.8 ± 8.7 | 8.2 ± 2.1 |
| IMQ + Systemic 25-HT3 | 5.5 ± 1.0 | 0.35 ± 0.05 | 60.1 ± 9.5 | 12.5 ± 3.3* |
| IMQ + Clobetasol | 2.1 ± 0.5 | 0.25 ± 0.03 | 25.3 ± 5.4 | 3.1 ± 1.5** |
*p < 0.05, **p < 0.01 vs. IMQ + Vehicle. Data are presented as mean ± SD.
Section 4: Proposed Signaling Pathways
The therapeutic effects of this compound are likely mediated through the activation of nuclear receptors and modulation of inflammatory signaling pathways.
Vitamin D Receptor (VDR) Signaling Pathway in Bone
As a vitamin D analog, this compound is expected to bind to and activate the Vitamin D Receptor (VDR). In bone, this leads to a genomic response that modulates the expression of genes involved in bone metabolism.
Caption: Proposed VDR signaling pathway for this compound in bone cells.
Modulation of Inflammatory Signaling in Psoriasis
In psoriasis, this compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory pathways, such as the IL-23/IL-17 axis, which is a central driver of the disease.
Caption: Potential inhibitory effects of this compound on the psoriatic inflammatory axis.
References
- 1. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antiosteoporosis effect of tanshinol in osteoporosis animal models: A systematic review and meta-analysis [frontiersin.org]
- 3. Frontiers | Challenges in establishing animal models for studying osteoimmunology of hypoparathyroidism [frontiersin.org]
- 4. Effect of hydrochlorothiazide on 1,25-dihydroxyvitamin D3-induced changes in calcium metabolism in experimental hypoparathyroidism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. CX3CR1 deficiency attenuates imiquimod-induced psoriasis-like skin inflammation with decreased M1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Dietary Oxysterol, 7-Ketocholesterol, Exacerbates Imiquimod-Induced Psoriasis-like Dermatitis in Steatohepatitic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays: 25-Hydroxytachysterol3 and VDR Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of tachysterol3, a photoisomer of previtamin D3. Emerging research indicates that 25(OH)T3 is biologically active and exerts its effects through interaction with the Vitamin D Receptor (VDR), a ligand-inducible transcription factor crucial in regulating a multitude of physiological processes, including calcium homeostasis, cell proliferation, and immune function.[1][2] Understanding the binding kinetics and functional consequences of the 25(OH)T3-VDR interaction is pivotal for elucidating its physiological role and therapeutic potential.
These application notes provide detailed protocols for characterizing the binding of 25(OH)T3 to the VDR using established in vitro methods: Competitive Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and VDR-Coregulator Recruitment Assay.
Quantitative Data Summary
The binding affinity of this compound for the Vitamin D Receptor has been determined, demonstrating a significant interaction. The following table summarizes the key quantitative data.
| Compound | Parameter | Value | Receptor Source | Reference |
| This compound | Dissociation Constant (Kd) | 22 nM | Vitamin D Receptor (VDR) | [1] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Dissociation Constant (Kd) | ~0.1-1 nM | Vitamin D Receptor (VDR) | |
| Tachysterol3 | Dissociation Constant (Kd) | >20 µM | Vitamin D Receptor (VDR) | [1] |
Note: A lower Kd value indicates a higher binding affinity.
VDR Signaling Pathway
The binding of a ligand such as this compound to the VDR initiates a cascade of molecular events that modulate the transcription of target genes. Upon ligand binding, the VDR undergoes a conformational change, facilitating its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of co-activator or co-repressor proteins to this complex ultimately leads to the activation or repression of gene transcription.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a robust method for determining the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.[3]
Workflow:
Detailed Methodology:
a. Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25-dihydroxyvitamin D3 ([³H]-Calcitriol) with high specific activity.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM DTT, 150 mM KCl, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 150 mM KCl.
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters (GF/B).
-
Scintillation Cocktail.
-
96-well plates and liquid scintillation counter.
b. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the VDR preparation and [³H]-Calcitriol to the desired concentrations in assay buffer. The concentration of [³H]-Calcitriol should be close to its Kd for VDR.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
VDR preparation
-
Serial dilutions of 25(OH)T3 or buffer (for total binding) or a saturating concentration of unlabeled 1,25(OH)2D3 (for non-specific binding).
-
[³H]-Calcitriol.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Hydroxylapatite Method: Add an equal volume of ice-cold HAP slurry to each well. Incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge the plate, and wash the HAP pellet with wash buffer.
-
-
Quantification:
-
Transfer the filters or the HAP pellet to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of 25(OH)T3 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. This method can be used to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd).
Workflow:
Detailed Methodology:
a. Materials:
-
SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).
-
VDR: Purified recombinant human VDR.
-
Test Compound: this compound.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer; requires optimization).
b. Procedure:
-
VDR Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified VDR over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared similarly but without VDR immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of 25(OH)T3 over the VDR-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase as 25(OH)T3 binds to the VDR.
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound 25(OH)T3 and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell sensorgram from the VDR-immobilized flow cell sensorgram to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
VDR-Coregulator Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the VDR and its coregulator proteins (co-activators or co-repressors). Ligand binding induces a conformational change in the VDR that facilitates this interaction.
Workflow:
References
- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Application Notes: High-Throughput Screening for Novel Analogs of 25-Hydroxytachysterol3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-HT3) is a synthetic analog of vitamin D, a critical regulator of calcium homeostasis, immune function, and cellular proliferation. The biological effects of 25-HT3 and other vitamin D analogs are mediated through their interaction with the Vitamin D Receptor (VDR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[1] Upon activation, the VDR forms a heterodimer with the Retinoid-X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[2][3]
The therapeutic potential of VDR modulators in treating a range of diseases, including psoriasis, osteoporosis, autoimmune disorders, and various cancers, has driven significant interest in the discovery of novel analogs with improved efficacy and safety profiles. High-Throughput Screening (HTS) offers a robust and efficient methodology to interrogate large chemical libraries for novel VDR agonists or antagonists, accelerating the identification of promising lead compounds. This document provides detailed protocols for a comprehensive HTS campaign designed to discover and characterize novel analogs of 25-HT3.
The Vitamin D Receptor (VDR) Signaling Pathway
The canonical VDR signaling pathway begins with the binding of a ligand, such as 25-HT3 or the active form of vitamin D (Calcitriol), to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, promoting its heterodimerization with RXR.[1][3] The VDR-RXR complex translocates to the nucleus, where its DNA-binding domain interacts with VDREs on target genes.[4] This interaction facilitates the dissociation of corepressors and the recruitment of coactivator complexes (e.g., SRCs, DRIPs), which possess histone acetyltransferase (HAT) activity.[5] The subsequent acetylation of histones leads to chromatin remodeling and initiation of transcription, resulting in the desired physiological response.
High-Throughput Screening Campaign Workflow
A typical HTS campaign for identifying novel 25-HT3 analogs follows a multi-stage process designed to efficiently screen large compound libraries and progressively narrow down the hits to the most promising candidates for lead optimization. The workflow begins with a primary screen to identify all potential VDR binders, followed by hit confirmation, dose-response analysis, and a series of secondary and tertiary orthogonal assays to eliminate false positives and characterize the mechanism of action.
Experimental Protocols
Protocol 1: Primary HTS - VDR Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a homogeneous, fluorescence polarization (FP)-based competition assay to identify compounds that bind to the VDR. The assay measures the displacement of a fluorescently labeled VDR ligand (tracer) by test compounds, which results in a decrease in the polarization value.
Principle: A small, fluorescently-labeled VDR ligand (tracer) tumbles rapidly in solution, emitting depolarized light (low FP value). When bound to the much larger VDR protein, its tumbling is restricted, and it emits polarized light (high FP value). Test compounds that bind to the VDR will compete with and displace the tracer, causing a decrease in the FP signal.[6]
Materials:
-
Full-length human VDR protein
-
Fluorescent VDR tracer (e.g., Fluormone™ VDR Red)
-
VDR Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)
-
Positive Control: Calcitriol or 25-HT3
-
Negative Control: DMSO
-
Test Compound Library (dissolved in DMSO)
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of a saturating concentration of Calcitriol for positive controls.
-
Reagent Preparation: Prepare the VDR/Tracer Complex by diluting the VDR protein and fluorescent tracer in VDR Assay Buffer to achieve final assay concentrations of approximately 0.5-1 nM VDR and 1 nM tracer. The optimal concentrations should be determined empirically.
-
Reagent Addition: Dispense 20 µL of the VDR/Tracer Complex into each well of the assay plate containing the pre-spotted compounds.[2]
-
Incubation: Seal the plates and incubate for 2-4 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[2]
-
Data Acquisition: Measure the fluorescence polarization on a suitable microplate reader. Use an excitation filter of ~535 nm and an emission filter of ~590 nm for red-shifted tracers.[6]
-
Data Analysis: Calculate the percentage inhibition for each test compound relative to the positive and negative controls. Compounds exceeding a defined inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
Protocol 2: Secondary Assay - VDR Agonist/Antagonist Reporter Gene Assay
This protocol uses a cell-based reporter assay to confirm the functional activity of hits from the primary screen and to classify them as agonists or antagonists. The assay utilizes a mammalian cell line engineered to express the human VDR and a reporter gene (e.g., luciferase) under the control of a VDRE promoter.[4][7]
Materials:
-
HEK293 or other suitable cell line stably expressing human VDR and a VDRE-luciferase reporter construct
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Assay Medium (e.g., Opti-MEM)
-
Reference Agonist: Calcitriol
-
Luciferase detection reagent (e.g., Bright-Glo™)
-
384-well, white, clear-bottom cell culture plates
-
Confirmed hit compounds
Procedure:
Agonist Mode:
-
Cell Plating: Seed the reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of hit compounds and the reference agonist (Calcitriol) in assay medium. Add 10 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase detection reagent to each well.
-
Data Acquisition: Measure luminescence on a microplate reader after a 5-10 minute incubation.
-
Data Analysis: Plot the luminescence signal against compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each agonist.
Antagonist Mode:
-
Follow steps 1 and 2 above.
-
Agonist Addition: Immediately after adding the test compounds, add a pre-determined EC50 concentration of Calcitriol to all wells (except for negative controls).
-
Proceed with steps 3-5 as in the agonist mode.
-
Data Analysis: Plot the inhibition of the agonist response against antagonist concentration to determine the IC50 for each antagonist.
Protocol 3: Tertiary Assay - TR-FRET Coactivator Recruitment Assay
This protocol provides a mechanistic validation of VDR activation by measuring the ligand-dependent recruitment of a coactivator peptide to the VDR Ligand Binding Domain (LBD).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., fluorescein). The VDR-LBD is tagged (e.g., with GST) and labeled with a Terbium-conjugated antibody. A coactivator peptide (e.g., from SRC2) is labeled with fluorescein. In the presence of an agonist, the VDR-LBD undergoes a conformational change, allowing it to bind the coactivator peptide. This brings the donor and acceptor into close proximity, resulting in a high TR-FRET signal.[6]
Materials:
-
GST-tagged human VDR-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (containing an LXXLL motif)
-
Assay Buffer
-
Agonist compounds
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the agonist compounds in assay buffer and dispense into the assay plate.
-
Reagent Preparation: Prepare a solution containing the GST-VDR-LBD, Terbium-anti-GST antibody, and the fluorescein-coactivator peptide in assay buffer.
-
Reagent Addition: Add the reagent mix to the wells containing the compounds.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm). Plot the ratio against compound concentration to determine the EC50 for coactivator recruitment.
Data Presentation: VDR Modulator Activity
The following table summarizes publicly available data for known VDR modulators, providing a benchmark for comparing the activity of newly discovered analogs.
| Compound Name | Class | Assay Type | Metric | Reported Value (nM) | Reference |
| Calcitriol | Agonist | VDR Agonist Assay | - | - | [8] |
| Calcipotriol | Agonist | VDR Agonist Assay | - | - | [8][9] |
| Secalciferol | Agonist | VDR Activation | EC50 | 150 | [8] |
| ADKM2 (analog) | Agonist | Competitive Binding | IC50 | 0.6 | [10] |
| ADTK1 (analog) | Partial Agonist | Transcriptional Activity | EC50 | 0.1 | [10] |
| MeTC7 | Antagonist | Fluorescence Polarization | IC50 | 2900 | [8][11] |
| MeTC7 | Antagonist | Cell Transactivation | IC50 | 20800 | [11][12] |
| ZK168281 | Antagonist | Radioligand Binding | Kd | 0.1 | [8] |
| TEI-9647 | Antagonist | Antagonistic Activity | IC50 | 2.5 - 8.3 | [6][12] |
Note: Assay conditions and cell types can significantly influence reported values. This table is for comparative purposes only.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Genomic actions of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basis of a high-throughput method for nuclear receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses of 25-Adamantyl-25-alkyl-2-methylidene-1α,25-dihydroxyvitamin D3 Derivatives with Structure–Function Studies of Antagonistic and Agonistic Active Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of 25-Hydroxytachysterol3 in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-HT3) is a metabolite of tachysterol3, a photoproduct of previtamin D3. Emerging research indicates its potential role in regulating skin cell functions, particularly in promoting keratinocyte differentiation. Three-dimensional (3D) skin equivalent models, which closely mimic the structure and physiology of human skin, provide a valuable platform for investigating the effects of compounds like 25-HT3 on skin health and disease. These models, typically consisting of a dermal layer populated with fibroblasts and an overlying stratified epidermal layer of keratinocytes, allow for the study of cellular processes in a more physiologically relevant context than traditional 2D cell culture.
This document provides detailed application notes and protocols for utilizing 25-HT3 in 3D skin equivalent models. It is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of 25-HT3 in promoting skin barrier function and homeostasis.
Data Presentation: Effects of this compound on Keratinocyte Differentiation
The following tables summarize the expected quantitative effects of 25-HT3 on key markers of keratinocyte differentiation in 3D skin equivalent models. The data is extrapolated from studies on related compounds and the known mechanisms of action.
Table 1: Gene Expression of Keratinocyte Differentiation Markers
| Gene | Function | Expected Fold Change (25-HT3 vs. Vehicle Control) |
| IVL | Involucrin | ↑ (Significant Increase) |
| LOR | Loricrin | ↑ (Significant Increase) |
| FLG | Filaggrin | ↑ (Significant Increase) |
| KRT1 | Keratin (B1170402) 1 | ↑ (Moderate Increase) |
| KRT10 | Keratin 10 | ↑ (Moderate Increase) |
| TGM1 | Transglutaminase 1 | ↑ (Moderate Increase) |
Table 2: Protein Expression of Keratinocyte Differentiation Markers
| Protein | Function | Expected % Increase in Expression (25-HT3 vs. Vehicle Control) |
| Involucrin | Cornified envelope precursor | 100 - 200% |
| Loricrin | Major cornified envelope protein | 100 - 200% |
| Filaggrin | Aggregates keratin filaments | 80 - 150% |
| Keratin 1 | Suprabasal keratinocyte marker | 50 - 100% |
| Keratin 10 | Suprabasal keratinocyte marker | 50 - 100% |
Table 3: Effects on Cell Proliferation
| Marker | Function | Expected % Change (25-HT3 vs. Vehicle Control) |
| Ki-67 | Proliferation marker | ↓ (Decrease) |
| BrdU Incorporation | DNA synthesis marker | ↓ (Decrease) |
Experimental Protocols
Protocol 1: Construction of a Full-Thickness 3D Skin Equivalent Model
This protocol outlines the steps for generating a full-thickness 3D skin model.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Rat tail collagen type I
-
10x Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Glutamine
-
Sodium bicarbonate
-
Cell culture inserts (e.g., 12-well format)
-
Deep-well plates
Procedure:
-
Cell Culture: Culture HDFs and HEKs in their respective growth media until they reach 80-90% confluency.
-
Dermal Equivalent Preparation:
-
On ice, mix rat tail collagen type I, 10x MEM, glutamine, and sodium bicarbonate.
-
Add HDFs to the collagen mixture to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 3 mL of the HDF-collagen mixture into each 12-well cell culture insert placed in a deep-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow the collagen to polymerize and contract.
-
-
Epidermal Seeding:
-
After 7 days, seed HEKs onto the surface of the dermal equivalent at a density of 5 x 10^5 cells per insert.
-
Culture the inserts submerged in keratinocyte growth medium for 2 days.
-
-
Air-Liquid Interface Culture:
-
Raise the inserts to the air-liquid interface by lowering the level of the culture medium so that the epidermal layer is exposed to air.
-
Culture for an additional 14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.
-
Protocol 2: Treatment of 3D Skin Equivalents with this compound
Materials:
-
Constructed 3D skin equivalents
-
This compound (stock solution in ethanol)
-
Keratinocyte growth medium (without growth factors for differentiation phase)
-
Vehicle control (ethanol)
Procedure:
-
Prepare a range of concentrations of 25-HT3 (e.g., 10 nM, 100 nM, 1 µM) in keratinocyte growth medium. Ensure the final concentration of the vehicle (ethanol) is consistent across all treatment and control groups and is non-toxic (typically <0.1%).
-
Replace the medium in the deep-well plates with the prepared 25-HT3-containing medium or vehicle control medium.
-
Treat the 3D skin equivalents for a specified period (e.g., 48-72 hours).
-
Following treatment, harvest the skin equivalents for analysis.
Protocol 3: Analysis of Gene and Protein Expression
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Harvested 3D skin equivalents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IVL, LOR, FLG, KRT1, KRT10, TGM1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Homogenize the harvested skin equivalents and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
B. Western Blotting for Protein Expression Analysis
Materials:
-
Harvested 3D skin equivalents
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes
-
Primary antibodies against Involucrin, Loricrin, Filaggrin, Keratin 1, and Keratin 10
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Homogenize the skin equivalents in lysis buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
C. Immunohistochemistry (IHC) for Protein Localization
Materials:
-
Harvested 3D skin equivalents
-
Formalin or other suitable fixative
-
Paraffin (B1166041) embedding materials
-
Microtome
-
Primary and fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the skin equivalents in formalin and embed in paraffin.
-
Section the paraffin blocks using a microtome.
-
Perform antigen retrieval on the sections.
-
Block and incubate with primary antibodies.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI.
-
Mount the sections and visualize using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for assessing 25-HT3 in 3D skin models.
Caption: Proposed signaling pathway of 25-HT3 in keratinocytes.
Application Notes and Protocols for Assessing the Anti-proliferative Effects of 25-Hydroxytachysterol3 on Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of tachysterol3, a photoproduct of previtamin D3, which has been shown to inhibit the proliferation of human primary epidermal keratinocytes and dermal fibroblasts[1]. These application notes provide detailed protocols for assessing the anti-proliferative effects of 25(OH)T3 on skin cells, a critical step in evaluating its therapeutic potential for hyperproliferative skin disorders such as psoriasis. The following protocols for MTT, BrdU, and Colony Formation assays are foundational methods for quantifying changes in cell proliferation.
Key Experimental Protocols
To elucidate the anti-proliferative efficacy of 25(OH)T3, three robust and widely accepted assays are detailed below. It is recommended to use primary human epidermal keratinocytes (HEK) and human dermal fibroblasts (HDF) for these studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation[2]. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[2].
Protocol:
-
Cell Seeding: Seed HEK or HDF cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of 25(OH)T3 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (medium with the same concentration of DMSO) and an untreated control should be included. Replace the medium in each well with 100 µL of the prepared treatment or control solutions.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[2][3].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This immunoassay detects DNA synthesis in proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody[4][5].
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2 to 4 hours before the end of the treatment incubation period (24, 48, or 72 hours), add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for the remaining time at 37°C and 5% CO₂[5][6].
-
Fixation and Denaturation: Remove the labeling medium and wash the cells with PBS. Add a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature[5].
-
Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Following another wash, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes[5][6].
-
Detection: Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Allow the color to develop for 15-30 minutes[5].
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.
Colony Formation Assay
This in vitro assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony[7][8]. It is a measure of long-term cell survival and reproductive integrity[8][9].
Protocol:
-
Cell Seeding: Seed a low density of HEK or HDF cells (e.g., 200-500 cells) into 60 mm dishes[10].
-
Treatment: Allow the cells to attach for 24 hours, then replace the medium with fresh medium containing various concentrations of 25(OH)T3 (0.1 nM to 10 µM) or controls.
-
Incubation: Incubate the dishes for 10-14 days at 37°C and 5% CO₂, changing the medium with the respective treatments every 2-3 days[10].
-
Fixation and Staining: After colonies are visible, wash the dishes with PBS, fix the cells with methanol (B129727) or 4% paraformaldehyde for 10-15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes[8].
-
Colony Counting: Wash the dishes with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Data Presentation
The quantitative data generated from these experiments should be organized into clear and concise tables for comparative analysis.
Table 1: MTT Assay - Effect of 25(OH)T3 on Skin Cell Viability
| Treatment Group | Concentration (µM) | 24h Absorbance (570 nm) | % Viability (24h) | 48h Absorbance (570 nm) | % Viability (48h) | 72h Absorbance (570 nm) | % Viability (72h) |
| Untreated Control | 0 | 100 | 100 | 100 | |||
| Vehicle Control | 0 | ||||||
| 25(OH)T3 | 0.0001 | ||||||
| 25(OH)T3 | 0.001 | ||||||
| 25(OH)T3 | 0.01 | ||||||
| 25(OH)T3 | 0.1 | ||||||
| 25(OH)T3 | 1 | ||||||
| 25(OH)T3 | 10 |
Table 2: BrdU Assay - Effect of 25(OH)T3 on Skin Cell DNA Synthesis
| Treatment Group | Concentration (µM) | 24h Absorbance (450 nm) | % Proliferation (24h) | 48h Absorbance (450 nm) | % Proliferation (48h) | 72h Absorbance (450 nm) | % Proliferation (72h) |
| Untreated Control | 0 | 100 | 100 | 100 | |||
| Vehicle Control | 0 | ||||||
| 25(OH)T3 | 0.0001 | ||||||
| 25(OH)T3 | 0.001 | ||||||
| 25(OH)T3 | 0.01 | ||||||
| 25(OH)T3 | 0.1 | ||||||
| 25(OH)T3 | 1 | ||||||
| 25(OH)T3 | 10 |
Table 3: Colony Formation Assay - Effect of 25(OH)T3 on Skin Cell Clonogenic Survival
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Untreated Control | 0 | 1.0 | ||
| Vehicle Control | 0 | |||
| 25(OH)T3 | 0.0001 | |||
| 25(OH)T3 | 0.001 | |||
| 25(OH)T3 | 0.01 | |||
| 25(OH)T3 | 0.1 | |||
| 25(OH)T3 | 1 | |||
| 25(OH)T3 | 10 |
Visualizations
Experimental Workflow
The overall experimental process for assessing the anti-proliferative effects of 25(OH)T3 is outlined in the following workflow diagram.
Caption: Experimental workflow for assessing 25(OH)T3's anti-proliferative effects.
Proposed Signaling Pathway
Based on the known mechanisms of other vitamin D analogs, 25(OH)T3 likely exerts its anti-proliferative effects through the Vitamin D Receptor (VDR). The proposed signaling cascade is depicted below.
Caption: Proposed VDR-mediated signaling pathway for 25(OH)T3 in skin cells.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Keratinocyte Colony Formation Assay: An In Vitro Assay to Assess the Ability of Keratinocytes to Grow into Colonies [jove.com]
- 8. ossila.com [ossila.com]
- 9. Diffuse colonies of human skin fibroblasts in relation to cellular senescence and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the proliferative potential of skin keratinocytes and fibroblasts isolated from critical limb ischemia patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Pro-Differentiating Effects of 25-Hydroxytachysterol3 on Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the pro-differentiating effects of 25-Hydroxytachysterol3, a vitamin D analog, on human keratinocytes. The protocols outlined below detail the necessary steps for cell culture, treatment, and analysis of key differentiation markers at both the gene and protein levels.
Introduction
Keratinocyte differentiation is a critical process for the formation and maintenance of the epidermal barrier. Dysregulation of this process is implicated in various skin disorders, including psoriasis and ichthyosis. Vitamin D and its analogs are known to play a significant role in promoting keratinocyte differentiation and inhibiting proliferation, making them valuable therapeutic agents. This compound is a derivative of tachysterol, a photoproduct of previtamin D3. Like other vitamin D analogs, it is expected to exert its effects through the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of genes involved in cell growth and differentiation.[1]
These protocols are designed to provide a standardized methodology for evaluating the efficacy of this compound in inducing keratinocyte differentiation.
Data Presentation: Quantitative Effects of Tachysterol3 Hydroxyderivatives
The following tables summarize the dose-dependent effects of tachysterol3 hydroxyderivatives, including 20S(OH)T3 and 25(OH)T3, on keratinocyte proliferation and the expression of differentiation markers.[2]
Table 1: Effect of Tachysterol3 Hydroxyderivatives on Keratinocyte Proliferation [2]
| Compound | Concentration (M) | Inhibition of Proliferation (%) |
| 20S(OH)T3 | 10⁻⁸ | ~20 |
| 10⁻⁷ | ~45 | |
| 10⁻⁶ | ~60 | |
| 25(OH)T3 | 10⁻⁸ | ~15 |
| 10⁻⁷ | ~40 | |
| 10⁻⁶ | ~55 | |
| 1α,25(OH)₂D₃ (Control) | 10⁻⁸ | ~25 |
| 10⁻⁷ | ~50 | |
| 10⁻⁶ | ~65 |
Table 2: Upregulation of Keratinocyte Differentiation Marker Genes by Tachysterol3 Hydroxyderivatives [2]
| Compound (10⁻⁷ M) | Keratin 10 (CK10) mRNA Fold Change | Involucrin (INV) mRNA Fold Change |
| 20S(OH)T3 | ~3.5 | ~4.0 |
| 25(OH)T3 | ~3.0 | ~3.5 |
| 1α,25(OH)₂D₃ (Control) | ~4.5 | ~5.0 |
Experimental Protocols
Keratinocyte Culture and Differentiation Induction
Objective: To culture primary human epidermal keratinocytes and induce differentiation for subsequent analysis.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM), low calcium (e.g., 0.06 mM)
-
High Calcium Differentiation Medium (KGM with final CaCl₂ concentration of 1.2-1.8 mM)
-
This compound (dissolved in an appropriate vehicle, e.g., ethanol)
-
Vehicle control (e.g., ethanol)
-
Cell culture flasks, plates, and sterile consumables
Protocol:
-
Cell Culture: Culture NHEKs in low calcium KGM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: When cells reach 70-80% confluency, detach them using trypsin-EDTA and seed them into appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 24-well plates with coverslips for immunofluorescence).
-
Differentiation Induction: Once the cells reach approximately 80% confluency, switch to the high-calcium differentiation medium.
-
Treatment: Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) or the vehicle control.
-
Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours) to assess both early and late differentiation markers.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of keratinocyte differentiation markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., KRT1, KRT10, IVL, LOR, FLG) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
RNA Extraction: At the end of the treatment period, wash cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers, and a qRT-PCR master mix.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of keratinocyte differentiation markers.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against differentiation markers (e.g., anti-Keratin 10, anti-Involucrin, anti-Loricrin, anti-Filaggrin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Immunofluorescence Staining for Protein Localization
Objective: To visualize the expression and localization of differentiation markers within the keratinocytes.
Materials:
-
Cells cultured on sterile glass coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against differentiation markers
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Staining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the staining using a fluorescence microscope.
Visualization of Signaling Pathways and Workflows
Vitamin D Receptor (VDR) Signaling Pathway in Keratinocyte Differentiation
This compound, as a vitamin D analog, is expected to bind to the Vitamin D Receptor (VDR). Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription and promoting differentiation.[3]
Caption: VDR signaling pathway activated by this compound.
Experimental Workflow for Evaluating Pro-Differentiating Effects
The following diagram illustrates the overall workflow for assessing the effects of this compound on keratinocyte differentiation.
Caption: Workflow for assessing keratinocyte differentiation.
Logical Relationship of Keratinocyte Differentiation Markers
The expression of differentiation markers follows a sequential pattern, which can be used to stage the differentiation process.
Caption: Sequential expression of keratinocyte differentiation markers.
References
Application Notes and Protocols for Tracing the Metabolic Fate of 25-Hydroxytachysterol3 Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-OHT3) is a metabolite of tachysterol3, a photoproduct of previtamin D3. The formation of 25-OHT3 is catalyzed by the enzyme CYP27A1.[1] Emerging research indicates that 25-OHT3 is biologically active and interacts with the Vitamin D Receptor (VDR), suggesting its potential role in various physiological processes.[1] Understanding the metabolic fate of 25-OHT3 is crucial for elucidating its complete biological function, pharmacokinetics, and potential therapeutic applications.
Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful methodology for tracing the metabolism of compounds like 25-OHT3. By introducing a stable isotope-labeled version of 25-OHT3 into a biological system, researchers can accurately track its conversion into various metabolites, elucidate metabolic pathways, and quantify the rate of its transformation. This document provides detailed application notes and protocols for designing and conducting experiments to trace the metabolic fate of 25-OHT3 using stable isotope labeling.
Application Notes
Principle of the Method
The core principle involves the synthesis of 25-OHT3 labeled with a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). This labeled compound is then introduced into an in vitro or in vivo model system. The stable isotope acts as a tracer that can be detected by mass spectrometry or NMR. As the labeled 25-OHT3 is metabolized, the isotope label is incorporated into its downstream metabolites. By analyzing the mass shifts or distinct NMR signals, these metabolites can be identified and quantified, providing a clear picture of the metabolic pathways.
Applications
-
Metabolic Pathway Elucidation: Identify novel metabolites of 25-OHT3 and map the enzymatic reactions involved in its biotransformation.
-
Pharmacokinetic Studies: Determine the rate of metabolism and clearance of 25-OHT3 in various biological systems.
-
Drug-Drug Interaction Studies: Investigate the influence of other drugs on the metabolism of 25-OHT3 by specific cytochrome P450 enzymes.
-
Toxicology Studies: Identify potentially reactive or toxic metabolites of 25-OHT3.
Key Advantages of Stable Isotope Labeling
-
High Specificity and Sensitivity: Mass spectrometry allows for the precise detection and quantification of labeled compounds and their metabolites, even at low concentrations.
-
Reduced Background Interference: The mass difference between the labeled and unlabeled compounds allows for clear differentiation from endogenous molecules.
-
Dynamic Information: Provides a dynamic view of metabolic fluxes and pathway activities.
-
Safety: Stable isotopes are non-radioactive, making them safe for a wide range of experimental settings.
Predicted Metabolic Pathway of this compound
Based on the known metabolism of other vitamin D analogs, the metabolic fate of 25-OHT3 is likely to involve further hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes such as CYP24A1 and CYP3A4.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound (d₃-25-OHT3)
This protocol is a proposed synthetic route adapted from established methods for deuterating vitamin D analogs.
Objective: To synthesize 25-OHT3 with a deuterium label in the A-ring for use as a tracer.
Materials:
-
Tachysterol3 precursor (CD-ring moiety)
-
Deuterium-labeled A-ring synthon (e.g., with three deuterium atoms)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate solvents (e.g., THF, hexane)
-
Reagents for hydroxylation (e.g., recombinant CYP27A1)
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Coupling Reaction: Perform a palladium-catalyzed coupling reaction between the tachysterol3 precursor (CD-ring) and the deuterium-labeled A-ring synthon. This convergent synthesis strategy is effective for creating labeled vitamin D analogs.
-
Purification: Purify the resulting deuterated tachysterol3 (d₃-T3) using high-performance liquid chromatography (HPLC).
-
Enzymatic Hydroxylation: Incubate the purified d₃-T3 with a reconstituted enzyme system containing recombinant human CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase to introduce a hydroxyl group at the C-25 position.
-
Final Purification: Purify the final product, d₃-25-OHT3, using HPLC.
-
Structure and Purity Verification: Confirm the structure and isotopic enrichment of d₃-25-OHT3 using high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Metabolism of d₃-25-OHT3 using Human Liver Microsomes
Objective: To identify the metabolites of 25-OHT3 produced by phase I enzymes in the liver.
Materials:
-
d₃-25-OHT3 (substrate)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLMs. Pre-warm the mixture at 37°C.
-
Initiate Reaction: Add d₃-25-OHT3 to the pre-warmed master mix to initiate the metabolic reaction. A typical final concentration of the substrate is 1 µM.
-
Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: In Vitro Metabolism of d₃-25-OHT3 using Cryopreserved Human Hepatocytes
Objective: To investigate the metabolism of 25-OHT3 in a more complete cellular system that includes both phase I and phase II enzymes.
Materials:
-
d₃-25-OHT3
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates
-
Acetonitrile (for extraction)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Substrate Addition: Remove the plating medium and add fresh, pre-warmed medium containing d₃-25-OHT3 (e.g., at 1 µM).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points, collect both the cell culture medium and the cells.
-
Metabolite Extraction:
-
Medium: Add an equal volume of ice-cold acetonitrile to the collected medium, vortex, and centrifuge to precipitate proteins.
-
Cells: Wash the cell monolayer with PBS, then add ice-cold acetonitrile to lyse the cells and extract the metabolites. Scrape the cells, collect the lysate, and centrifuge.
-
-
Sample Analysis: Combine the supernatants from the medium and cell extracts for LC-MS/MS analysis.
Experimental Workflow Visualization
Caption: Experimental workflow for tracing 25-OHT3 metabolism.
Data Presentation
Table 1: Predicted Mass Transitions for LC-MS/MS Analysis of 25-OHT3 and its Potential Metabolites
The following table provides theoretical precursor and product ion m/z values for use in developing a multiple reaction monitoring (MRM) method for the analysis of 25-OHT3 and its deuterated and hydroxylated forms. These values are predictions and should be optimized empirically.
| Compound | Labeled/Unlabeled | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| 25-OHT3 | Unlabeled | 401.3 | 383.3 (loss of H₂O) |
| d₃-25-OHT3 | Labeled | 404.3 | 386.3 (loss of H₂O) |
| 24,25-(OH)₂T3 | Unlabeled | 417.3 | 399.3 (loss of H₂O) |
| d₃-24,25-(OH)₂T3 | Labeled | 420.3 | 402.3 (loss of H₂O) |
| 23,25,26-(OH)₃T3 | Unlabeled | 433.3 | 415.3 (loss of H₂O) |
| d₃-23,25,26-(OH)₃T3 | Labeled | 436.3 | 418.3 (loss of H₂O) |
Table 2: Example Data from an In Vitro Metabolism Study with Human Liver Microsomes
This table presents hypothetical quantitative data from an experiment tracking the metabolism of d₃-25-OHT3 over time.
| Time (minutes) | d₃-25-OHT3 (pmol/mg protein) | d₃-24,25-(OH)₂T3 (pmol/mg protein) | Other d₃-Metabolites (pmol/mg protein) |
| 0 | 1000.0 | 0.0 | 0.0 |
| 15 | 750.2 | 150.5 | 45.1 |
| 30 | 525.8 | 280.1 | 98.7 |
| 60 | 275.4 | 450.9 | 180.3 |
| 120 | 105.1 | 550.6 | 250.8 |
Conclusion
The use of stable isotope labeling provides a robust and precise approach to delineate the metabolic fate of this compound. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the biotransformation of this and other related compounds. Such studies are essential for advancing our knowledge of the biological roles of vitamin D analogs and for the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 25-Hydroxytachysterol3 Dosage for In Vitro Cell Culture Experiments
Welcome to the technical support center for optimizing 25-Hydroxytachysterol3 (25-OHT3) dosage in your in vitro research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in establishing optimal experimental conditions for this vitamin D analog.
Disclaimer: Specific experimental data on this compound is limited. The following recommendations are based on general principles for in vitro drug studies and data from structurally related compounds, such as other vitamin D analogs (e.g., calcifediol) and 25-hydroxycholesterol. Independent optimization for your specific cell type and experimental endpoint is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound (25-OHT3) is a vitamin D analog.[1] Like other vitamin D compounds, it is expected to exert its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2][3] Upon binding to VDR, it can influence various cellular processes. Additionally, based on the activity of the related molecule 25-hydroxycholesterol, it may also influence lipid metabolism and inflammatory signaling through pathways involving Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Proteins (SREBPs).[4][5][6]
Q2: How do I dissolve 25-OHT3 for use in cell culture?
A2: Due to its sterol structure, 25-OHT3 is expected to be hydrophobic. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[7] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤0.1% v/v).[7]
Q3: What is a good starting concentration range for my initial experiments?
A3: For novel compounds or analogs with limited data, a broad range dose-response study is the recommended first step.[8] A typical starting range for vitamin D analogs can span several orders of magnitude, from nanomolar (nM) to micromolar (µM). For instance, a range of 10⁻¹² M to 10⁻⁶ M is often used for other vitamin D analogs in reporter assays.[8] For initial cytotoxicity or proliferation assays, a broader range (e.g., 10 nM to 100 µM) might be informative.[9]
Q4: How long should I incubate my cells with 25-OHT3?
A4: The optimal incubation time is dependent on your cell type's doubling time and the specific endpoint you are measuring. For cell proliferation or cytotoxicity assays, longer incubation times (e.g., 72 to 96 hours) are common to allow for measurable effects on cell growth.[8] For signaling pathway studies, such as gene expression analysis, shorter time points (e.g., 4 to 24 hours) may be more appropriate.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low. 2. Incubation time is too short. 3. Compound instability or insolubility. 4. The chosen cell line is not responsive. | 1. Test a higher range of concentrations. 2. Increase the incubation time. 3. Visually inspect for precipitation. Prepare fresh stock solutions. 4. Verify from the literature if your cell line expresses the VDR or other relevant targets. |
| High cytotoxicity observed even at low concentrations. | 1. The compound is highly potent in your cell model. 2. Solvent (e.g., DMSO) toxicity. | 1. Test a lower range of concentrations (e.g., picomolar to nanomolar). 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (medium with solvent only). |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Compound precipitation at higher concentrations. 3. Edge effects on the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Check the solubility limit of 25-OHT3 in your medium. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number. 2. Inconsistent compound preparation. 3. Lot-to-lot variability of serum or other reagents. | 1. Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. 2. Prepare fresh stock solutions and dilutions for each experiment. 3. Use the same lot of reagents for a set of comparative experiments. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for 25-OHT3 Experiments
| Assay Type | Suggested Concentration Range | Rationale/Reference |
| VDR Reporter Assay | 1 pM - 1 µM | Based on typical ranges for vitamin D analogs in similar assays.[8] |
| Cell Proliferation/Cytotoxicity | 10 nM - 100 µM | A broad range to capture the dose-response curve for initial screening.[9] |
| Gene Expression Analysis (qRT-PCR) | 10 nM - 1 µM | Concentrations around the expected EC50/IC50 are often used. |
| Signaling Pathway Analysis (Western Blot) | 10 nM - 1 µM | Concentrations around the expected EC50/IC50 are often used. |
Table 2: Example Data from a Cell Viability Assay
The following is example data and should be adapted based on your experimental results.
| Concentration of 25-OHT3 (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 85.7 | 4.8 |
| 1 | 62.3 | 3.9 |
| 10 | 25.1 | 3.2 |
| 100 | 5.6 | 1.8 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using WST-1
This protocol outlines a general method for determining the cytotoxic effects of 25-OHT3.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 25-OHT3 in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 25-OHT3 or vehicle control.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically for your cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 440 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for optimizing 25-OHT3 dosage.
Caption: Troubleshooting flowchart for common issues in 25-OHT3 experiments.
References
- 1. This compound | C27H44O2 | CID 101670588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Non-Genomic Effects of Calcifediol on Human Preosteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Non-Genomic Effects of Calcifediol on Human Preosteoblastic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. content-assets.jci.org [content-assets.jci.org]
Overcoming solubility issues of 25-Hydroxytachysterol3 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 25-Hydroxytachysterol3 (25-HT3) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound in aqueous buffers?
This compound, a hydrophobic sterol compound, has limited solubility in aqueous solutions due to its nonpolar nature. This can lead to precipitation, inaccurate concentration measurements, and reduced biological activity in experiments.
Q2: What are the recommended initial steps for dissolving this compound?
For initial solubilization, it is recommended to first dissolve this compound in an organic solvent before introducing it to an aqueous buffer.[1] Common organic solvents for this purpose include ethanol (B145695), DMSO, and dimethylformamide (DMF). A general approach is to prepare a concentrated stock solution in the organic solvent and then dilute it to the final desired concentration in the aqueous buffer.
Q3: My this compound precipitates out of solution after dilution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of 25-HT3 in the aqueous buffer may be too high. Try lowering the concentration.
-
Increase the percentage of organic co-solvent: If your experimental system allows, increasing the proportion of the organic solvent in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a different organic solvent: The choice of organic solvent can impact solubility. If you are using ethanol, you might try DMSO, as it can sometimes be more effective at keeping hydrophobic compounds in solution.
-
Employ solubilizing agents: Consider using excipients like cyclodextrins to enhance solubility.
Q4: What are cyclodextrins and how can they improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 25-HT3, forming inclusion complexes that are more soluble in aqueous solutions.[2][3] Methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[4][5]
Q5: How should I store my this compound solutions?
Stock solutions of 25-HT3 in organic solvents should be stored at -20°C for long-term stability.[1][6] Aqueous solutions of 25-HT3 are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment. If short-term storage is necessary, store at 4°C and use within 24 hours.
Troubleshooting Guides
Issue 1: Poor Initial Dissolution in Organic Solvent
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of the organic solvent to ensure the compound is well below its saturation point. |
| Inappropriate solvent | Test alternative organic solvents such as DMSO or DMF if ethanol is not effective. |
| Compound purity/quality issues | Ensure the 25-HT3 is of high purity. Impurities can affect solubility. |
| Low temperature | Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat which could degrade the compound. |
Issue 2: Cloudiness or Precipitation in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Exceeded aqueous solubility limit | Reduce the final concentration of 25-HT3 in the aqueous buffer. |
| Insufficient mixing | Ensure thorough mixing after adding the stock solution to the buffer. Vortexing or gentle sonication can be helpful. |
| pH of the buffer | The pH of the aqueous buffer can influence the solubility of some compounds. Test a range of pH values if your experiment allows. |
| Buffer composition | Components of the buffer (e.g., high salt concentration) may be promoting precipitation. Try a simpler buffer system if possible. |
Data Presentation
Table 1: Comparison of Solubilization Methods for Hydrophobic Sterols
| Method | Principle | Advantages | Considerations |
| Co-solvents (e.g., Ethanol, DMSO) | Increasing the polarity of the solvent mixture. | Simple, widely used. | Potential for solvent toxicity in cell-based assays. |
| Cyclodextrins (e.g., MβCD, HP-β-CD) | Encapsulation of the hydrophobic molecule in an inclusion complex.[2][3] | High efficiency, can improve stability.[5] | May interact with cell membranes or other components of the assay. |
| Self-Assembling Peptides | Formation of micelles that encapsulate the hydrophobic compound.[7][8] | Biocompatible, can be tailored for specific applications. | May be more complex to prepare and characterize. |
| Micellar Dispersions (e.g., fatty acid salts) | Formation of micelles that increase the solubility of hydrophobic compounds.[9] | High loading capacity. | Potential for interference with lipid-sensitive assays. |
Experimental Protocols
Protocol 1: Solubilization of this compound using Ethanol as a Co-solvent
-
Preparation of Stock Solution:
-
Weigh out a precise amount of 25-HT3 powder.
-
Add a sufficient volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex or sonicate until the powder is completely dissolved. Store this stock solution at -20°C.
-
-
Preparation of Working Solution:
-
Warm the stock solution to room temperature.
-
In a sterile tube, add the desired volume of your aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the 25-HT3 stock solution to achieve the final desired concentration.
-
Ensure the final concentration of ethanol is compatible with your experimental system (typically <1%).
-
Protocol 2: Solubilization of this compound using Methyl-β-cyclodextrin (MβCD)
-
Preparation of MβCD Solution:
-
Prepare a solution of MβCD in your desired aqueous buffer at a concentration determined to be optimal for solubilizing your target compound (a 1:1 molar ratio of 25-HT3 to MβCD is a good starting point).[2]
-
-
Preparation of 25-HT3 Stock Solution:
-
Prepare a concentrated stock solution of 25-HT3 in an organic solvent like ethanol, as described in Protocol 1.
-
-
Complex Formation:
-
While stirring the MβCD solution, slowly add the 25-HT3 stock solution.
-
Continue to stir the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If not, consider adjusting the molar ratio of 25-HT3 to MβCD or the concentration.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Stability and degradation of 25-Hydroxytachysterol3 under experimental conditions
Welcome to the technical support center for 25-Hydroxytachysterol3 (25-OHT3). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and degradation of 25-OHT3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (25-OHT3) is a metabolite of tachysterol₃, which is a photoproduct of previtamin D₃. Its stability is crucial for accurate experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.
Q2: What are the primary factors that can affect the stability of 25-OHT3?
A2: Based on the behavior of related vitamin D analogs, the primary factors affecting the stability of 25-OHT3 are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH, and the presence of oxygen (oxidation).[1][2]
Q3: How should I store my 25-OHT3 samples?
A3: For long-term storage, solid 25-OHT3 should be stored at -20°C or colder, protected from light and moisture.[1] Solutions of 25-OHT3 are generally less stable and should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or frozen) in amber vials and under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: What solvents are recommended for dissolving 25-OHT3?
A4: 25-OHT3 is a lipophilic compound. For initial dissolution, use appropriate organic solvents such as ethanol (B145695), methanol, or acetonitrile.[1] For use in aqueous buffers, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium. Be aware that the stability in aqueous solutions is significantly reduced.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of 25-OHT3.
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements.
-
Possible Cause 1: Degradation due to light exposure.
-
Possible Cause 2: Thermal degradation.
-
Solution: Avoid exposing 25-OHT3 solutions to high temperatures. If heating is a necessary part of your experimental protocol, it should be for the shortest possible duration and at the lowest effective temperature.[1] Whenever possible, keep samples on ice or in a cooling block during preparation.
-
-
Possible Cause 3: Oxidation.
-
Solution: Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.[1] It is also good practice to blanket the headspace of your sample vials with an inert gas before sealing.
-
-
Possible Cause 4: Adsorption to container surfaces.
-
Solution: As a steroidal compound, 25-OHT3 can adsorb to glass and some plastic surfaces. To minimize this, use silanized glassware or polypropylene (B1209903) tubes.[1] Ensure complete dissolution by vortexing and sonicating the sample.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause 1: Formation of degradation products.
-
Solution: The appearance of new peaks, especially during a time-course experiment or after exposure to stress conditions, likely indicates degradation. To identify the nature of these degradants, a forced degradation study is recommended (see Experimental Protocols section). This involves intentionally exposing 25-OHT3 to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidizing agents) to generate degradation products.[5][6] Analysis of these stressed samples by a stability-indicating method (like HPLC-MS) can help in identifying and characterizing the degradation products.
-
-
Possible Cause 2: Isomerization.
-
Solution: Vitamin D analogs are known to undergo isomerization. For instance, high temperatures can cause isomerization of Vitamin D3 to pyrocholecalciferol (B12401525) and isopyrocholecalciferol.[1] It is plausible that 25-OHT3 could undergo similar transformations. A high-resolution chromatography method is necessary to separate potential isomers.
-
Summary of Stability Influencing Factors
| Factor | Condition | Potential Effect on 25-OHT3 | Mitigation Strategy |
| Light | Exposure to UV and visible light | Photodegradation, isomerization | Use amber vials, work under low light or yellow light conditions.[3][4] |
| Temperature | Elevated temperatures | Thermal degradation, isomerization | Store at low temperatures (-20°C or below for long-term), avoid heating.[1] |
| pH | Acidic or alkaline conditions | Hydrolysis, isomerization | Maintain solutions at a neutral to slightly alkaline pH; use buffered solutions.[1] |
| Oxygen | Presence of atmospheric oxygen | Oxidation | Use deoxygenated solvents, store under an inert atmosphere.[1] |
| Solvent | Aqueous solutions | Reduced stability | Prepare aqueous solutions fresh; use co-solvents or stabilizing agents if necessary. |
| Storage Container | Glass or certain plastics | Adsorption | Use silanized glassware or polypropylene tubes.[1] |
Experimental Protocols
Protocol 1: General Stability Testing of 25-OHT3 in Solution
-
Stock Solution Preparation: Prepare a concentrated stock solution of 25-OHT3 in a high-purity organic solvent (e.g., ethanol or acetonitrile).
-
Test Sample Preparation: Dilute the stock solution to the desired experimental concentration in the chosen solvent or buffer system.
-
Storage Conditions: Aliquot the test samples into amber glass vials. For assessing the impact of different factors, expose the vials to a range of conditions:
-
Temperature: Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose vials to a controlled light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8][9] A set of control samples should be wrapped in aluminum foil to protect them from light.
-
pH: Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9).
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 4, 8, 24, 48 hours, and weekly).
-
Analysis: Use a validated stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to quantify the remaining 25-OHT3 and monitor the formation of any degradation products.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 25-OHT3 in an appropriate solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period.[6]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.[6]
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 70-80°C).
-
Photolytic Stress: Expose the solution to intense light as per ICH Q1B guidelines.[7][8][9]
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and characterize the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. circehealthscience.com [circehealthscience.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Preventing Off-Target Effects of 25-Hydroxytachysterol3
Disclaimer: Information regarding the specific on-target and off-target effects of 25-Hydroxytachysterol3 (25-HT) is limited in publicly available scientific literature. This guide provides a framework for minimizing off-target effects based on general principles for small molecules and data from the structurally similar compound, 25-hydroxycholesterol (B127956) (25-HC). Researchers should adapt these principles to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[1] For a sterol-like molecule such as 25-HT, these effects can lead to misinterpretation of experimental data, cellular toxicity, and confounding results by activating unintended signaling pathways.[2] Given its structural similarity to 25-hydroxycholesterol, 25-HT could potentially interact with nuclear receptors like the Liver X Receptor (LXR) or modulate inflammatory and lipid metabolism pathways, which may not be the intended targets of study.[3][4][5]
Q2: How can I proactively minimize the risk of off-target effects in my cellular assays?
A2: A crucial first step is to perform a thorough dose-response analysis to identify the optimal concentration range for the desired on-target effect while minimizing toxicity.[6] It is also vital to standardize cell culture protocols, such as using consistent cell passage numbers and seeding densities.[7] For long-term experiments, assessing the stability of 25-HT in your culture media is recommended.
Q3: What are the potential off-target pathways for this compound?
A3: Based on the known activities of the related molecule 25-hydroxycholesterol, potential off-target pathways for 25-HT could include:
-
Liver X Receptor (LXR) Signaling: 25-HC is a known agonist of LXR, which regulates cholesterol metabolism and inflammation.[3][4]
-
Inflammatory Signaling: 25-HC can act as an amplifier of inflammatory signaling in macrophages.[8][9]
-
Sterol Regulatory Element-Binding Protein (SREBP) Pathway: 25-HC can influence the SREBP pathway, which is involved in cholesterol biosynthesis.[10]
Q4: Should I use control compounds in my experiments?
A4: Yes, using appropriate controls is essential. A structurally similar but biologically inactive analog of 25-HT, if available, can help differentiate on-target from off-target effects. Additionally, using a well-characterized compound known to act on the suspected on-target pathway can help validate your assay.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cytotoxicity at concentrations required for the desired effect. | The compound may have a narrow therapeutic window or significant off-target toxicity. | 1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time. 2. Use a Different Cell Line: Cell type-specific metabolism or expression of off-target proteins can influence toxicity. 3. Co-treatment with Inhibitors: If a known off-target pathway is suspected to cause toxicity, consider co-treatment with a specific inhibitor of that pathway. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality or concentration of 25-HT. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition.[7] 3. Compound Stability: 25-HT may be unstable in the culture media over time. | 1. Aliquot and Store Compound Properly: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities. 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of your compound under experimental conditions. |
| Observed phenotype does not match the expected on-target effect. | The phenotype may be a result of one or more off-target effects. | 1. Perform Pathway Analysis: Use techniques like RNA sequencing to identify unexpectedly perturbed signaling pathways. 2. Validate Off-Target Interactions: Use methods like Western blotting or functional assays to confirm the engagement of suspected off-target proteins. 3. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed. |
Data Presentation: Methods for Off-Target Effect Validation
The following table summarizes key experimental methods to characterize the off-target profile of a compound.
| Method | Principle | Throughput | Data Output (Example) | Pros & Cons |
| Kinome Profiling | Measures binding of the compound against a large panel of purified kinases. | High | Dissociation constants (Kd) for numerous kinases. | Pros: Broad coverage, quantitative. Cons: In vitro system lacks cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation in intact cells.[11] | Medium-High | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF). | Pros: Confirms direct target engagement in a cellular environment.[12] Cons: Requires specific antibodies for detection (e.g., Western blot). |
| Phenotypic Screening | Compares the cellular phenotype induced by the compound with the known phenotype of inhibiting the intended target.[1] | High | Cellular response (e.g., viability, morphology, reporter gene). | Pros: Assesses functional consequences, highly physiological. Cons: Indirect, the mechanism of the off-target effect is unknown. |
| RNA Sequencing (RNA-Seq) | Global analysis of gene expression changes in response to compound treatment. | Low-Medium | Differentially expressed genes and perturbed pathways. | Pros: Unbiased, genome-wide view of cellular response. Cons: Does not directly identify the off-target protein. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol is designed to determine the concentration range of 25-HT that affects cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 25-HT in culture medium. A typical starting point is a top concentration of 100 µM with 2-fold dilutions.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x 25-HT dilutions to the corresponding wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[13]
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the 25-HT concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of 25-HT to its intended target protein within intact cells.[12]
-
Cell Culture and Treatment: Grow cells to high density and treat them with 25-HT at various concentrations or a vehicle control for a specified time (e.g., 2-4 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Target Protein: Carefully collect the supernatant and determine the concentration of the soluble target protein using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of 25-HT indicates target engagement.
Visualizations
Caption: Hypothetical off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 9. 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synentec.com [synentec.com]
Technical Support Center: Mitigating Cross-Reactivity in Steroid Hormone Immunoassays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges of cross-reactivity in steroid hormone immunoassays, with a specific focus on potential interference from compounds like 25-Hydroxytachysterol3. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in steroid hormone immunoassays?
A1: Antibody cross-reactivity occurs when the antibody in an immunoassay, which is intended to bind to a specific steroid hormone (the analyte), also binds to other structurally similar molecules present in the sample.[1] This is a common issue in steroid hormone immunoassays due to the conserved four-ring core structure shared by all steroids.[1] This unwanted binding can lead to inaccurate, and often falsely elevated, measurements of the target hormone concentration.
Q2: Why is this compound a potential concern for cross-reactivity in steroid hormone immunoassays?
Q3: Which steroid hormone assays are most susceptible to cross-reactivity?
A3: Immunoassays for steroids with very similar structures are highly susceptible to mutual interference. For example:
-
Cortisol assays are known to cross-react with prednisolone, 6-methylprednisolone, and endogenous precursors like 11-deoxycortisol and 21-deoxycortisol.[1]
-
Testosterone assays can show cross-reactivity with other androgens and anabolic steroids.[1]
-
Progesterone assays may cross-react with 17α-hydroxyprogesterone and other structurally related progestins.
Q4: How can I determine if my immunoassay results are affected by cross-reactivity?
A4: Several signs can indicate potential cross-reactivity:
-
Unexpectedly high hormone levels that are inconsistent with the subject's clinical presentation or physiological state.
-
Discrepancy between results obtained from an immunoassay and a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Non-linear dilution series: If serially diluting a sample does not result in a proportional decrease in the measured hormone concentration, it may suggest the presence of an interfering substance.
Q5: What is the gold-standard method for steroid hormone analysis to avoid cross-reactivity?
A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold-standard for steroid hormone analysis.[2][3][4] This technique separates the different steroids based on their physicochemical properties before detection by mass spectrometry, which provides a highly specific and sensitive measurement, thereby eliminating the issue of antibody cross-reactivity.
Troubleshooting Guide
Issue 1: Suspected Cross-Reactivity from this compound or another compound.
Logical Workflow for Troubleshooting Cross-Reactivity
Caption: A stepwise approach to identifying and mitigating immunoassay cross-reactivity.
Troubleshooting Steps:
-
Consult Manufacturer's Data: Review the immunoassay kit's package insert for a list of known cross-reactants and their percentage of cross-reactivity. While this compound may not be listed, this will provide information on the antibody's specificity.
-
Spike and Recovery: Add a known amount of the purified target steroid to your sample matrix and measure the concentration. A recovery significantly different from 100% can indicate matrix effects or interference.
-
Serial Dilution: Dilute a high-concentration sample with the assay buffer. If cross-reactivity is present, the dose-response curve will likely be non-parallel to the standard curve.
-
Sample Purification: Implement a sample clean-up step to remove potential interfering substances. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective methods.
-
Confirmation with a Gold-Standard Method: Analyze the samples using LC-MS/MS to obtain a definitive quantification of the target steroid without interference.
Data Presentation: Common Cross-Reactants in Steroid Hormone Immunoassays
The following tables summarize common cross-reactants for major steroid hormone immunoassays. Note: Cross-reactivity is highly dependent on the specific antibody used in the assay and can vary between manufacturers and even between different lots of the same kit. This data is illustrative and users should always consult the package insert for their specific assay.
Table 1: Common Cross-Reactants in Cortisol Immunoassays
| Cross-Reactant | Typical % Cross-Reactivity Range |
| Prednisolone | 50 - 150% |
| 6-Methylprednisolone | 100 - 250% |
| 11-Deoxycortisol | 1 - 10% |
| 21-Deoxycortisol | 10 - 50% |
| Corticosterone | 1 - 5% |
Table 2: Common Cross-Reactants in Testosterone Immunoassays
| Cross-Reactant | Typical % Cross-Reactivity Range |
| Dihydrotestosterone (DHT) | 1 - 10% |
| Androstenedione | 0.1 - 5% |
| Dehydroepiandrosterone (DHEA) | < 1% |
| Methyltestosterone | 5 - 20% |
| Nandrolone | 1 - 10% |
Table 3: Common Cross-Reactants in Estradiol Immunoassays
| Cross-Reactant | Typical % Cross-Reactivity Range |
| Estrone | 1 - 10% |
| Estriol | 0.1 - 5% |
| Ethinylestradiol | 0.1 - 2% |
Table 4: Common Cross-Reactants in Progesterone Immunoassays
| Cross-Reactant | Typical % Cross-Reactivity Range |
| 17α-Hydroxyprogesterone | 1 - 5% |
| Deoxycorticosterone | 1 - 10% |
| Pregnenolone | < 1% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Steroid Hormone Purification from Serum
This protocol is a general guideline for removing interfering substances from serum samples prior to immunoassay analysis. Optimization may be required for specific applications.
Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for purifying steroid hormones from serum using SPE.
Materials:
-
C18 SPE cartridges
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Condition the SPE Cartridge: Sequentially pass 3 mL of methanol followed by 3 mL of deionized water through the C18 cartridge. Do not allow the cartridge to dry out.
-
Load the Sample: Load 1 mL of the serum sample onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash of 3 mL of a low percentage of methanol in water (e.g., 10-20%) to remove less polar interferences.
-
Elute the Steroids: Elute the steroid hormones from the cartridge with 3 mL of the elution solvent into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the immunoassay buffer.
-
Analysis: The purified sample is now ready for analysis in the steroid hormone immunoassay.
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Hormone Purification from Serum
LLE is another common method for separating steroids from interfering substances based on their differential solubility in immiscible liquids.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: A general procedure for steroid hormone extraction from serum via LLE.
Materials:
-
Organic solvent (e.g., diethyl ether, methyl tert-butyl ether), HPLC grade
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample and Solvent Addition: Pipette 1 mL of serum into a glass test tube. Add 5 mL of the organic solvent.
-
Extraction: Cap the tube and vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Dry and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the immunoassay buffer.
-
Analysis: The extracted sample is now ready for analysis.
Protocol 3: Confirmation of Steroid Hormone Levels by LC-MS/MS
For a definitive and interference-free measurement of steroid hormones, LC-MS/MS is the recommended method. Below is a general overview of the steps involved. Specific parameters will need to be optimized for the instrument and analytes of interest.
General Workflow for LC-MS/MS Analysis
Caption: The key stages involved in steroid hormone analysis by LC-MS/MS.
Procedure Overview:
-
Sample Preparation: Extract the steroid hormones from the serum using either SPE (Protocol 1) or LLE (Protocol 2).
-
Chromatographic Separation: Inject the reconstituted sample into an LC system. A reverse-phase column (e.g., C18) is typically used to separate the different steroid hormones based on their polarity. A gradient elution with solvents like water and methanol or acetonitrile is commonly employed.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) to generate charged molecules.
-
Mass Spectrometric Detection: In the tandem mass spectrometer, specific precursor ions for each steroid are selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
-
Quantification: The concentration of each steroid hormone is determined by comparing the signal intensity of its specific MRM transition to that of a stable isotope-labeled internal standard and a calibration curve.
References
Improving the yield of 25-Hydroxytachysterol3 chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 25-Hydroxytachysterol3 chemical synthesis.
Troubleshooting Guide: Enhancing Synthesis Yield
Low yields in the synthesis of this compound can arise from several factors, from the initial photochemical conversion to the final purification steps. This guide addresses common issues and provides actionable solutions.
Problem 1: Inefficient Photochemical Conversion of the Precursor
The initial photochemical step, converting a 7-dehydrocholesterol (B119134) derivative to the previtamin and subsequently to tachysterol (B196371), is often a primary source of low yield.
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| UV Wavelength | Suboptimal wavelength leads to the formation of undesired isomers like lumisterol (B196343). | Utilize a UV light source with a specific wavelength range. For the conversion of 25-hydroxyprovitamin D3, a two-stage irradiation at 254 nm followed by 313 nm can be effective. | Increased selectivity towards the desired previtamin and tachysterol isomers. |
| Irradiation Time | Over- or under-irradiation can decrease the yield of the target tachysterol isomer. | Monitor the reaction progress using UV spectroscopy or HPLC to determine the optimal irradiation time. | Maximized formation of the tachysterol isomer while minimizing degradation products. |
| Reaction Temperature | Temperature fluctuations can affect the equilibrium between photoisomers. | Maintain a consistent and optimized temperature throughout the irradiation process. | Improved control over the photochemical equilibrium, favoring the desired product. |
| Photosensitizers | Lack of a photosensitizer can result in lower conversion rates. | Consider the use of photosensitizers, such as substituted thiophene (B33073) derivatives, to improve the efficiency of the photochemical isomerization of tachysterol to the previtamin. | Enhanced conversion rates and potentially higher yields of the desired isomer. |
| Solvent Choice | The solvent can influence the distribution of photoproducts. | The formation of tachysterol is generally favored in organic solvents. | Optimized solvent selection can shift the equilibrium towards the formation of tachysterol. |
Problem 2: Suboptimal Introduction of the 25-Hydroxy Group
The introduction of the hydroxyl group at the C-25 position is a critical step that can be prone to low efficiency and side reactions.
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Hydroxylation Reagent | Inefficient or non-selective hydroxylation reagents lead to a mixture of products. | Explore enzymatic hydroxylation using enzymes like CYP27A1, which has been shown to selectively hydroxylate tachysterol3 at the C-25 position. For chemical synthesis, consider multi-step approaches starting from precursors with the 25-hydroxy group already installed. | Higher regioselectivity and improved yield of this compound. |
| Protecting Groups | Interference from other reactive sites on the molecule. | Utilize appropriate protecting groups for other hydroxyl functions on the sterol backbone to prevent unwanted side reactions during the hydroxylation step. | Minimized side product formation and increased yield of the target molecule. |
Problem 3: Degradation of Intermediates and Final Product
Tachysterol and its derivatives are often sensitive to air, light, and acid, leading to degradation and reduced yields.
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Atmosphere | Oxidation of the conjugated triene system. | Conduct all reactions and purifications under an inert atmosphere (e.g., argon or nitrogen). | Reduced oxidative degradation and preservation of the product. |
| Light Exposure | Unwanted photochemical side reactions. | Protect all reaction mixtures and purified products from light by using amber glassware or wrapping vessels in aluminum foil. | Prevention of unintended photoisomerization or degradation. |
| pH Conditions | Acid-catalyzed degradation or isomerization to undesired products. | Maintain neutral or slightly basic conditions during workup and purification steps. Avoid strong acids. | Minimized degradation and isomerization, leading to a purer product and higher yield. |
Problem 4: Difficult Purification and Isomer Separation
The presence of multiple, structurally similar isomers makes the purification of this compound challenging, often leading to significant product loss.
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Chromatography | Poor separation of tachysterol from other isomers like previtamin and lumisterol. | Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase column) and an optimized mobile phase. | Effective separation of the desired this compound isomer from other photoproducts. |
| Crystallization | Difficulty in inducing crystallization of the final product. | If direct crystallization is challenging, consider converting the product to a crystalline derivative (e.g., an ester) for purification, followed by deprotection. | Improved purity of the final product through crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the synthesis of a tachysterol derivative?
A: While yields can vary significantly depending on the specific synthetic route and optimization, optimized photochemical syntheses of tachysterol from ergosterol (B1671047) have been reported to achieve yields as high as 85.7%.[1] The subsequent hydroxylation and purification steps will likely reduce the overall yield.
Q2: How can I monitor the progress of the photochemical reaction?
A: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by UV-Vis spectroscopy or HPLC. This will allow you to track the formation of the desired tachysterol isomer and the disappearance of the starting material, helping to determine the optimal irradiation time.
Q3: What are the main by-products to expect in the synthesis?
A: The primary by-products in the photochemical step are other vitamin D isomers such as lumisterol and the unreacted precursor. Over-irradiation can lead to the formation of degradation products. During the hydroxylation step, you might encounter products hydroxylated at other positions if the reaction is not highly regioselective.
Q4: Are there any enzymatic methods for the synthesis of this compound?
A: Yes, studies have shown that enzymes such as CYP27A1 can hydroxylate tachysterol3 to produce this compound.[1] This biosynthetic approach can offer high selectivity.
Q5: What is the best method for purifying the final product?
A: High-performance liquid chromatography (HPLC) is generally the most effective method for separating this compound from the complex mixture of isomers and by-products. Both normal-phase and reversed-phase chromatography can be employed, and the choice will depend on the specific properties of the synthesized compound and its impurities.
Experimental Protocols
Protocol 1: General Photochemical Conversion of a 7-Dehydrocholesterol Derivative to a Tachysterol Derivative
This protocol provides a general procedure for the photochemical conversion, which is a key step in the synthesis of tachysterol derivatives.
-
Preparation of the Reaction Mixture: Dissolve the 7-dehydrocholesterol derivative in a suitable organic solvent (e.g., ethanol (B145695) or hexane) in a quartz reaction vessel. The concentration of the starting material should be optimized for the specific reaction volume and lamp power.
-
Inert Atmosphere: De-gas the solution by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Irradiate the solution with a medium-pressure mercury lamp. The use of a filter to select for specific wavelengths (e.g., around 280-315 nm) is recommended to minimize the formation of unwanted by-products. The reaction temperature should be controlled using a cooling system.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or UV-Vis spectroscopy.
-
Work-up: Once the optimal conversion to the tachysterol derivative is achieved, stop the irradiation and remove the solvent under reduced pressure at a low temperature. The crude product should be protected from light and stored under an inert atmosphere.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Troubleshooting 25-Hydroxytachysterol3 Experiments
A Note on Nomenclature: The compound "25-Hydroxytachysterol3" is not widely documented in scientific literature. It is possible that this is a less common name or a synonym for the well-researched oxysterol, 25-hydroxycholesterol (B127956) (25-HC) . The following troubleshooting guide is based on the extensive research available for 25-HC, as the experimental challenges and methodologies are likely to be highly similar.
This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments involving this compound (assumed to be analogous to 25-hydroxycholesterol).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you might encounter during your experiments in a question-and-answer format.
Issue 1: High variability in cell viability assays (e.g., MTT, LDH).
-
Question: Why am I seeing inconsistent results in my cell viability assays after treatment with this compound?
-
Answer: High variability in cell viability assays can stem from several factors:
-
Compound Stability: 25-hydroxycholesterol is prone to oxidation. Ensure your stock solutions are fresh, stored under inert gas (argon or nitrogen), and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., ethanol (B145695), DMSO) can have cytotoxic effects at higher concentrations. Always include a vehicle control in your experiments to account for this.
-
Cell Density: Inconsistent initial cell seeding density can lead to significant variations in results. Ensure a uniform cell number across all wells.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to oxysterols, affecting their bioavailability. Consider reducing the serum concentration during treatment, but be mindful of potential impacts on cell health.
-
Issue 2: Inconsistent activation or inhibition of target signaling pathways.
-
Question: My Western blot or qPCR results show variable effects on known signaling pathways like the LXR pathway. What could be the cause?
-
Answer: Inconsistent signaling pathway modulation is a common challenge. Consider the following:
-
Cell Passage Number: Primary cells and continuous cell lines can exhibit altered signaling responses at high passage numbers. It is crucial to use cells within a consistent and low passage range.
-
Treatment Duration and Dose: The kinetics of signaling pathway activation can be transient. Perform a time-course and dose-response experiment to identify the optimal treatment conditions for your specific cell type and target.
-
Feedback Loops: 25-hydroxycholesterol can induce feedback mechanisms. For instance, it activates the expression of Cholesterol 25-hydroxylase (CH25H) in an LXR-dependent manner, which could influence the cellular response over time.[1]
-
Cellular Context: The effects of 25-HC can be highly dependent on the cell type and its metabolic state.[2] For example, its role in inflammation can be dual, either amplifying or suppressing inflammatory responses depending on the context.[3]
-
Issue 3: Difficulty reproducing antiviral effects.
-
Question: I am not observing the expected antiviral effects of this compound in my in vitro infection model. What should I check?
-
Answer: The antiviral activity of 25-hydroxycholesterol is well-documented but can be influenced by several experimental parameters:
-
Mechanism of Action: 25-HC can inhibit viral entry by altering membrane cholesterol composition and can also modulate host inflammatory responses.[4] The specific virus and cell type will determine the dominant mechanism and the required experimental conditions to observe an effect.
-
Lipid Environment: The antiviral capacity of 25-HC can be more pronounced under specific lipid conditions.[5] Ensure your cell culture media and supplements are consistent.
-
Timing of Treatment: The timing of compound addition relative to viral infection is critical. Determine if pre-treatment, co-treatment, or post-treatment is most effective for your system.
-
Quantitative Data Summary
For reproducible results, it is essential to characterize the potency of your compound. The following table provides a template for summarizing key quantitative data from your experiments.
| Parameter | Cell Line | Experimental Condition | Result |
| IC50 (Viability) | e.g., HepG2 | 72h treatment | [Enter your data] |
| EC50 (LXR activation) | e.g., HEK293T-LXR reporter | 24h treatment | [Enter your data] |
| Target Gene Expression (Fold Change) | e.g., Macrophages | 6h treatment with 5 µM | [Enter your data] |
Note: The IC50 and EC50 values for 25-hydroxycholesterol can vary significantly depending on the cell type and assay conditions. For instance, 25-hydroxycholesterol 3-sulfate, a metabolite, has been shown to inhibit DNA methyltransferases with IC50 values in the low micromolar range (e.g., 4.04 µM for DNMT1).[6]
Key Experimental Protocols
Detailed and consistent protocols are fundamental to achieving reproducible results.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound in a sterile microfuge tube under low light conditions.
-
Dissolution: Add the appropriate volume of sterile, anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be required.
-
Storage: Aliquot the stock solution into small volumes in amber vials, purge with inert gas (argon or nitrogen), and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Treatment for Signaling Pathway Analysis (Western Blot)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh, low-serum medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate for the predetermined optimal time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Proceed with standard Western blotting procedures to analyze the expression and phosphorylation status of target proteins.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Logic for Inconsistent Results
References
- 1. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 25-Hydroxycholesterol 3-sulfate is an endogenous ligand of DNA methyltransferases in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 25-Hydroxytachysterol3 Quantification by LC-MS/MS
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the quantification of 25-Hydroxytachysterol3 and related sterol compounds using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process, from sample handling to data analysis.
Sample Preparation
Q1: My results are inconsistent, and I suspect the analyte is degrading. How can I improve sample stability?
A1: Sterols like this compound are susceptible to ex vivo oxidation. To minimize degradation, it is critical to handle samples quickly on ice and under an inert atmosphere (e.g., nitrogen or argon) when possible. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent artificial oxidation. For long-term storage, samples should be kept at -80°C.[1] Variations in concentration between 15% and 60% have been observed in vitamin D metabolites subjected to repeated freeze-thaw cycles, so it is advisable to aliquot samples to avoid this.[2]
Q2: What is the most effective method for extracting this compound from serum or plasma?
A2: Several methods are effective, with the choice depending on throughput needs and desired cleanliness of the extract.
-
Supported Liquid Extraction (SLE): This technique is analogous to liquid-liquid extraction (LLE) but is more amenable to automation. It uses an inert support to disperse the aqueous sample, after which an immiscible organic solvent is used to elute the analytes. It avoids the formation of emulsions, which can be an issue with traditional LLE.[3]
-
Protein Precipitation (PPt): This is a fast and simple method suitable for high-protein matrices like serum. A precipitating agent, such as acetonitrile (B52724) or methanol (B129727), is added to "crash out" proteins, which are then separated by centrifugation.[4]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively bind the analyte, allowing matrix components to be washed away. It provides very clean extracts but can be more time-consuming to develop.[1]
Chromatography (LC)
Q3: I am struggling to separate this compound from its isomers. What can I do to improve chromatographic resolution?
A3: Co-elution of sterol isomers is a common and significant challenge.[1][5][6] Here are several strategies to improve separation:
-
Column Chemistry: Standard C18 columns can work, but specialized stationary phases often provide better selectivity for isomers. Consider using a pentafluorophenyl (PFP) column, which offers different retention mechanisms.[1][7]
-
Mobile Phase Optimization: Systematically adjust the mobile phase composition (e.g., the ratio of methanol to acetonitrile), pH, and flow rate.[8]
-
Temperature: Lowering the column temperature can sometimes enhance the resolution between structurally similar compounds.[7][9]
-
Alternative Chromatography: Techniques like supercritical fluid chromatography (SFC) may offer superior separation for complex isomer mixtures.[1]
Q4: My chromatographic peaks are broad or tailing. What are the likely causes?
A4: Poor peak shape can be caused by several factors:
-
Column Contamination: If the column frit is partially plugged or the column is contaminated from previous injections, it can lead to peak distortion. Flushing the column or using an in-line filter can help.[8]
-
Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak splitting and broadening. Ideally, the sample should be dissolved in the initial mobile phase.[8]
-
Secondary Interactions: The hydroxyl group on the sterol can interact with active sites on the silica (B1680970) backbone of the column, causing tailing. This can sometimes be mitigated by adjusting the mobile phase pH or using a highly end-capped column.[1]
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the autosampler, column, and mass spectrometer can contribute to peak broadening.[8]
Mass Spectrometry (MS)
Q5: I am experiencing significant ion suppression and poor sensitivity. How can I mitigate this?
A5: Ion suppression occurs when matrix components co-eluting with the analyte interfere with its ionization, reducing signal intensity.
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering matrix components.[1]
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte from the bulk of the matrix components.[1]
-
Change Ionization Source: For sterols, Atmospheric Pressure Chemical Ionization (APCI) is often more effective and less susceptible to matrix effects than Electrospray Ionization (ESI).[10][11]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for signal suppression, as it will be affected similarly by the matrix.[1]
Q6: How do I select the right Multiple Reaction Monitoring (MRM) transitions for this compound?
A6: Since this compound is an isomer of 25-hydroxyvitamin D3, their fragmentation patterns will be similar. The most common transition for 25-hydroxyvitamin D3 involves the neutral loss of water from the protonated molecule.
-
Precursor Ion: For this compound (Molar Mass ≈ 400.6 g/mol ), the protonated molecule [M+H]⁺ would be approximately m/z 401.6.
-
Product Ion: The most abundant product ion typically results from the loss of water [M+H-H₂O]⁺, which would be at m/z 383.6. A second water loss can also be monitored. You should infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor/product ion transitions and collision energies for your specific instrument.[12]
Quantitative Data Summary
The following tables summarize typical LC-MS/MS method validation performance parameters for vitamin D analogs. These values can serve as a benchmark for the development and validation of a method for this compound.
Table 1: Performance Parameters for Vitamin D2 and D3 Analysis [10]
| Parameter | Reported Performance |
| Linearity (r²) | >0.98 |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 100.9% - 109.2% |
| Precision (% RSD) | 3.8% - 11.4% (inter-assay) |
| Sample Volume | 220 µL serum |
Table 2: Performance Parameters for Various Vitamin D Metabolites in Mouse Serum [2]
| Parameter | Reported Performance |
| Precision (% RSD) | <16% (intraday and interday) |
| Accuracy | 85% - 115% |
| Recovery | 75% - 95% |
| Stability (Freeze-Thaw) | 15% - 60% variation |
Experimental Protocols
This section provides a detailed, generalized methodology for the quantification of this compound in serum, based on established methods for related vitamin D analogs.[4][13][14]
Sample Preparation (Supported Liquid Extraction - SLE)
-
Sample Pre-treatment: Allow serum samples to thaw completely at room temperature. Vortex briefly.
-
Internal Standard Spiking: To 200 µL of serum, add the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Loading: Load the pre-treated sample onto an SLE cartridge and wait 5 minutes for it to absorb.[3]
-
Elution: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane) and allow it to elute via gravity into a collection tube. Repeat the elution step for a total of two elutions.[3]
-
Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Methanol:Water). Vortex to ensure complete dissolution.
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A C18 or PFP column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.[7][13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 80% B
-
1.0 - 5.0 min: 80% to 98% B
-
5.0 - 6.0 min: Hold at 98% B
-
6.0 - 6.1 min: 98% to 80% B
-
6.1 - 8.0 min: Hold at 80% B (Re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: APCI, positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
This compound: Q1: 401.6 -> Q3: 383.6 (quantifier), 365.6 (qualifier)
-
Internal Standard (d6-25-Hydroxytachysterol3): Q1: 407.6 -> Q3: 389.6
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Troubleshooting Logic: Isomer Co-elution
Caption: Decision tree for troubleshooting the co-elution of sterol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 11. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthetic 25-Hydroxytachysterol3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 25-Hydroxytachysterol3.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically follows the principles of vitamin D analog synthesis. The process begins with the photochemical conversion of a 25-hydroxy-7-dehydrocholesterol precursor. This precursor is irradiated with ultraviolet (UV) light, leading to the formation of a mixture of isomers, including previtamin D3, lumisterol3, and the desired this compound. The distribution of these products is highly dependent on the reaction conditions.
Q2: What are the most critical process parameters that influence batch-to-batch variability?
A2: The most critical process parameters that must be tightly controlled to ensure batch-to-batch consistency are:
-
UV Irradiation Wavelength: The wavelength of the UV light used for the photochemical conversion is paramount. Different isomers absorb light at different wavelengths. For instance, selective excitation at specific wavelengths can favor the formation of tachysterol (B196371) over other byproducts.[1]
-
Irradiation Time and Intensity: The duration and intensity of UV exposure directly impact the product distribution. Over-irradiation can lead to the formation of unwanted degradation products.
-
Reaction Temperature: Temperature influences the thermal equilibrium between previtamin D and vitamin D isomers. Maintaining a consistent temperature profile is crucial for reproducible results.
-
Solvent System: The choice of solvent can affect the conformation of the reactant and intermediate species, thereby influencing the photochemical reaction pathway.[2]
-
Purity of Starting Material: The purity of the 25-hydroxy-7-dehydrocholesterol starting material is a significant factor. Impurities can lead to the formation of side products and complicate the purification process.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include other vitamin D isomers formed during the photochemical reaction, such as:
-
25-hydroxyprevitamin D3: A direct precursor in the photochemical reaction.
-
25-hydroxyvitamin D3: Formed from the thermal isomerization of 25-hydroxyprevitamin D3.
-
25-hydroxylumisterol3: A stereoisomer of the starting material.
-
Unreacted 25-hydroxy-7-dehydrocholesterol: Incomplete reaction can leave residual starting material.
-
Over-irradiation products ("toxisterols"): Prolonged or high-intensity irradiation can lead to the formation of various degradation products.[3]
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the various isomers produced during the synthesis.[4][5] Specific method details are provided in the Experimental Protocols section. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for definitive identification of the products.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Inappropriate UV wavelength or irradiation time.- Suboptimal reaction temperature.- Impure starting material. | - Optimize the UV irradiation conditions (wavelength, time, intensity) based on small-scale experiments.- Ensure precise temperature control throughout the reaction.- Verify the purity of the 25-hydroxy-7-dehydrocholesterol starting material using HPLC. |
| High levels of 25-hydroxyvitamin D3 impurity | - Reaction temperature is too high, favoring the thermal isomerization of previtamin D3 to vitamin D3. | - Lower the reaction temperature to disfavor the thermal isomerization process. |
| Presence of unknown peaks in the HPLC chromatogram | - Formation of over-irradiation products (toxisterols) due to excessive UV exposure.- Presence of impurities in the starting material. | - Reduce the irradiation time or intensity.- Characterize the unknown peaks using LC-MS to identify potential degradation products.- Ensure the use of high-purity starting material. |
| Difficulty in separating isomers during purification | - Inadequate HPLC column or mobile phase selection. | - Refer to the detailed HPLC purification protocol below. Consider using specialized chromatography columns designed for isomer separation.- Employ gradient elution to improve the resolution between closely eluting peaks. |
| Inconsistent biological activity between batches | - Variation in the ratio of stereoisomers.- Presence of residual impurities that may have biological activity. | - Strictly control all critical process parameters to ensure a consistent isomeric ratio.- Implement rigorous purification procedures to remove all impurities.- Perform thorough analytical characterization of each batch to confirm purity and isomeric composition. |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
-
Starting Material: 25-hydroxy-7-dehydrocholesterol (ensure high purity, >98%).
-
Solvent: A suitable organic solvent such as methanol (B129727) or a mixture of diethyl ether, isopentane, and ethyl alcohol.[6] The solvent should be degassed to remove dissolved oxygen.
-
Reaction Setup:
-
Use a photochemical reactor equipped with a UV lamp and a cooling system to maintain a constant temperature.
-
The reaction vessel should be made of quartz or other UV-transparent material.
-
-
Irradiation:
-
Irradiate the solution of 25-hydroxy-7-dehydrocholesterol with a medium-pressure mercury lamp.
-
To selectively favor the formation of tachysterol, a two-stage irradiation sequence can be employed. An initial irradiation at a shorter wavelength (e.g., 254 nm) followed by a second irradiation at a longer wavelength (e.g., 313 nm) can increase the quantum yield of the desired product.[1]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
The goal is to maximize the formation of this compound while minimizing the formation of over-irradiation products.
-
-
Work-up:
-
Once the desired product distribution is achieved, stop the irradiation.
-
Remove the solvent under reduced pressure at a low temperature to prevent thermal isomerization.
-
Protocol 2: HPLC Purification of this compound
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of vitamin D isomers. Specialized columns with different selectivities may provide better resolution.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically used. The exact gradient profile will need to be optimized to achieve the best separation.
-
Detection: Monitor the elution profile at a wavelength where all isomers have significant absorbance (e.g., 264 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure at a low temperature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential signaling pathways of this compound.
Caption: Experimental workflow for consistent synthesis.
References
- 1. Conformer-specific photoconversion of 25-hydroxytachysterol to 25-hydroxyprevitamin D3: role in the production of vitamin Ds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. DSpace [open.bu.edu]
Technical Support Center: Optimizing Extraction of 25-Hydroxytachysterol3 from Biological Matrices
Welcome to the technical support center for the analysis of 25-Hydroxytachysterol3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and quantification of this and related sterol compounds from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: I am seeing low recovery of this compound from my plasma/serum samples. What are the potential causes and solutions?
A1: Low recovery is a common issue when working with sterols in biological fluids. Here are the primary causes and troubleshooting steps:
-
Incomplete Protein Precipitation: If using a protein precipitation step, incomplete removal of proteins can lead to the analyte being trapped in the protein pellet.
-
Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used. Vortex thoroughly and allow sufficient incubation time, preferably at a cold temperature (e.g., 4°C), to maximize protein precipitation.
-
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are critical for successful LLE.
-
Solution: A common and effective method for total lipid extraction is a modified Bligh-Dyer or Folch procedure, which utilizes a chloroform (B151607)/methanol (B129727) solvent system. Ensure vigorous vortexing to maximize the interaction between the sample and the extraction solvent. Centrifugation should be adequate to achieve clear phase separation.
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: Incorrect sorbent selection, inadequate conditioning, or inappropriate wash and elution solvents can lead to poor recovery.
-
Solution: For a hydrophobic molecule like this compound, a reversed-phase sorbent such as C18 is generally suitable. Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample. Optimize the wash steps to remove interferences without eluting the analyte, and use a sufficiently strong organic solvent for elution.
-
-
Analyte Adsorption: Hydrophobic compounds can adsorb to plasticware.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Where possible, use glass vials and syringes.
-
-
Analyte Degradation: Sterols can be susceptible to oxidation.
-
Solution: Handle samples quickly and on ice. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Store samples at -80°C under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects, primarily ion suppression or enhancement, are a major challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds.
-
Solution: Incorporate a robust SPE or Supported Liquid Extraction (SLE) step after initial protein precipitation or LLE. SPE with a C18 sorbent can effectively remove many matrix components.
-
-
Optimize Chromatography: Separate the analyte from co-eluting matrix components.
-
Solution: Adjust the mobile phase gradient to increase the separation of this compound from the bulk of the matrix components. Using a core-shell or smaller particle size column can also improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard that co-elutes with the analyte can compensate for signal suppression or enhancement.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
A3: The choice between LLE and SPE depends on your specific experimental needs, including sample volume, throughput requirements, and the need for automation.
-
LLE:
-
Advantages: A well-established and robust technique for lipid extraction. It is often less expensive per sample in terms of consumables.
-
Disadvantages: Can be labor-intensive, may form emulsions that are difficult to break, and uses larger volumes of organic solvents.
-
-
SPE:
-
Advantages: Offers cleaner extracts, leading to reduced matrix effects. It is highly amenable to automation for high-throughput applications and generally provides more consistent recoveries.[1][2]
-
Disadvantages: Can be more expensive per sample due to the cost of the cartridges. Method development may be required to optimize the protocol for a specific analyte and matrix.
-
Q4: Is derivatization necessary for the analysis of this compound by GC-MS?
A4: Yes, derivatization is highly recommended for GC-MS analysis of hydroxylated sterols.
-
Reasoning: this compound has a hydroxyl group that makes it polar and non-volatile. Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar group, increasing the compound's volatility and thermal stability, which is essential for GC analysis. It also improves peak shape and ionization efficiency.[3]
-
Common Derivatization Reagents: Silylation reagents are commonly used for this purpose. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) is a popular choice.[3]
Troubleshooting Guides
Issue 1: Low Extraction Recovery
Issue 2: High Matrix Effects in LC-MS/MS
Quantitative Data Summary
Table 1: Comparison of Extraction Methodologies for Sterol Analytes
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Average Recovery | 70% ± 10% | 98% ± 8% | Good for neutral and basic compounds, poor for acidic compounds |
| Matrix Effects | More variable, average magnitude 16% | Lower, average magnitude 6% | Comparable to LLE, can be higher with pH adjustment |
| Processing Time | Longer | Faster than LLE, especially with automation | Fast |
| Solvent Consumption | High | Low | Low |
| Automation Potential | Low | High | High |
Data is generalized from studies on a variety of analytes in plasma and urine and may vary for this compound.[1]
Table 2: Recovery of Sterols from Human Serum using a Validated GC-MS Method
| Analyte | Recovery (%) |
| Non-cholesterol sterols | 90 - 110% |
This data is based on a method using liquid-liquid microextraction and derivatization with fluoroalkyl chloroformates.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Total Sterols from Plasma
This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add an appropriate amount of a deuterated internal standard for this compound.
-
Lipid Extraction:
-
Add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 15 minutes.
-
Add 250 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of water and vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 2,500 x g for 10 minutes at room temperature.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol for LC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE) for Sterol Cleanup from a Plasma Extract
This protocol is designed for use after an initial extraction and is suitable for cleanup prior to LC-MS or GC-MS analysis.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through a C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Reconstitute the dried sample extract from LLE in 1 mL of a low-organic solvent mixture (e.g., 10% methanol in water).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Pass 3 mL of a weak organic solvent (e.g., 20% methanol in water) to wash away polar interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for analysis.
-
Protocol 3: Derivatization for GC-MS Analysis
This protocol describes the silylation of hydroxylated sterols.
-
Sample Preparation: The dried, purified extract containing this compound should be in a GC vial.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine (B92270) to the dried extract.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Signaling Pathway
While the specific signaling pathways of this compound are not extensively characterized, it is structurally related to 25-hydroxycholesterol (B127956) (25-HC), a well-studied oxysterol involved in inflammatory and metabolic signaling. The following diagram illustrates a key pathway influenced by 25-HC.
References
- 1. waters.com [waters.com]
- 2. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Cell Culture Contamination in 25-Hydroxytachysterol3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during studies with 25-Hydroxytachysterol3.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common types of contamination in cell culture are bacterial, fungal (yeast and mold), mycoplasma, viral, and chemical.[1][2][3][4][5] Cross-contamination with other cell lines is also a significant issue.[1][5]
Q2: How can I visually identify contamination in my cell cultures?
A2: Visual cues of contamination include sudden changes in the culture medium's color or turbidity.[1][2] Bacterial contamination often causes the medium to become cloudy and may produce an unpleasant odor.[3] Fungal contamination can appear as filamentous structures or furry clumps floating in the medium.[6][7] Yeast contamination may make the medium turbid and appear as small, budding particles under a microscope.[7] However, mycoplasma and some viruses do not cause visible changes and require specific detection methods.[1][3]
Q3: Mycoplasma is a concern in our lab. What are the best ways to detect it?
A3: Mycoplasma is a significant and often undetected contaminant because it doesn't cause visible turbidity.[1][3] The three most common and reliable methods for mycoplasma detection are:
-
PCR (Polymerase Chain Reaction): This is a highly sensitive method that detects mycoplasma DNA.[1][3][8]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst, which bind to DNA, allows for the visualization of mycoplasma as small particles on the cell surface or in the surrounding medium.[1][6][9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.[3]
Q4: Can contamination with microorganisms affect my experiments with this compound?
A4: Yes, microbial contamination can significantly impact your experimental results. Contaminants can alter cellular metabolism, growth rates, and gene expression, leading to unreliable and irreproducible data.[1][2] For instance, mycoplasma can alter cellular metabolism and slow cell growth.[1] Endotoxins from gram-negative bacteria can also be a significant source of experimental variability.[10]
Q5: What should I do if I suspect a contamination?
A5: If you suspect contamination, it is crucial to act quickly to prevent it from spreading. The recommended steps are:
-
Examine the culture under a microscope to try and identify the contaminant.
-
If possible, confirm the type of contamination with a specific test (e.g., PCR for mycoplasma).[8][9]
-
For most types of contamination, it is best to discard the contaminated culture.[2][8]
-
Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment.[9][11]
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
This guide will help you identify and address common microbial contaminants.
| Symptom | Possible Cause (Contaminant) | Recommended Action |
| Sudden turbidity and/or color change (yellowing) of the medium.[1][2] | Bacteria | 1. Immediately discard the contaminated culture to prevent spread.[2] 2. Thoroughly disinfect the incubator and biosafety cabinet.[11] 3. Review aseptic techniques with all lab personnel.[2] |
| Visible filamentous growth or clumps in the culture medium.[6] | Mold | 1. Discard the contaminated culture.[7] 2. Clean the lab and equipment, paying close attention to potential sources of spores like cardboard.[12] 3. Check the HEPA filter in your biosafety cabinet. |
| The medium becomes cloudy, and small, budding particles are visible under the microscope.[7] | Yeast | 1. Discard the contaminated culture.[7] 2. Disinfect all surfaces and equipment.[11] 3. Review personal hygiene and aseptic techniques.[12] |
| No visible change, but cells are growing poorly or showing altered morphology.[3] | Mycoplasma | 1. Quarantine the suspected culture.[11][13] 2. Test for mycoplasma using PCR, DNA staining, or an ELISA kit.[1][3][8] 3. If positive, discard the culture or, if irreplaceable, treat with specific antibiotics.[8][14] |
Guide 2: Troubleshooting Chemical and Cross-Contamination
| Symptom | Possible Cause | Recommended Action |
| Poor cell growth, but no visible microorganisms. | Chemical Contamination (e.g., detergents, endotoxins, impurities in water or reagents).[1][6] | 1. Use high-purity, sterile water and reagents from reputable suppliers.[1] 2. Ensure all glassware and equipment are thoroughly rinsed. 3. Test new batches of media and serum before use.[2] |
| Unexpected experimental results or changes in cellular phenotype. | Cross-Contamination with another cell line.[1][5] | 1. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.[5][6] 2. Work with only one cell line at a time in the biosafety cabinet.[8] 3. Use separate, clearly labeled media and reagents for each cell line.[5] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using PCR.
Materials:
-
DNA extraction kit
-
Mycoplasma-specific primers
-
PCR master mix
-
Thermocycler
-
Gel electrophoresis equipment
-
Positive and negative controls
Methodology:
-
Collect 1 mL of the cell culture supernatant.
-
Extract DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Set up the PCR reaction by combining the extracted DNA, mycoplasma-specific primers, and PCR master mix. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Run the PCR reaction in a thermocycler using an appropriate amplification program.
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Mycoplasma Elimination
This protocol describes a common method for eliminating mycoplasma from valuable or irreplaceable cell cultures.
Materials:
-
Mycoplasma-eliminating antibiotic (e.g., a fluoroquinolone or a commercial reagent like Plasmocin™).[14][15]
-
Fresh culture medium
-
Mycoplasma detection kit
Methodology:
-
Treat the contaminated cell culture with the mycoplasma-eliminating antibiotic at the recommended concentration for the specified duration (typically 1-2 weeks).[15]
-
During the treatment period, change the medium and re-add the antibiotic every 2-3 days.[14]
-
After the treatment period, culture the cells for at least two passages without the antibiotic.[8][15]
-
Re-test for mycoplasma contamination using a sensitive method like PCR to confirm successful elimination.[15]
Visualizations
References
- 1. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. cephamls.com [cephamls.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. biocompare.com [biocompare.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 12. corning.com [corning.com]
- 13. news-medical.net [news-medical.net]
- 14. dkfz.de [dkfz.de]
- 15. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Interpreting Unexpected Phenotypes in 25-Hydroxytachysterol3 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during in vitro experiments with 25-Hydroxytachysterol3 (25-HT3). Given the limited direct literature on 25-HT3, this guide draws upon established knowledge of similar sterol molecules, such as 25-hydroxycholesterol (B127956) (25-HC), to provide a framework for interpreting unforeseen experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While specific data for this compound is scarce, its structure suggests it may act as a modulator of cellular sterol signaling pathways. Similar to other oxysterols, it could potentially interact with nuclear receptors like the Liver X Receptor (LXR) or affect the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), thereby influencing cholesterol homeostasis and inflammatory responses.[1][2] Researchers should initially hypothesize that observed effects relate to these pathways.
Q2: My cells are showing a significant decrease in viability at concentrations where I expected to see a specific phenotypic change. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors. Potent on-target activity, off-target effects, or issues with compound stability and solubility are common culprits. It is also possible that the cell type you are using is particularly sensitive to perturbations in sterol metabolism. We recommend performing a dose-response curve for viability in parallel with your primary endpoint assay.
Q3: I am observing changes in gene expression that are unrelated to my target pathway. How should I interpret this?
A3: Widespread changes in gene expression could indicate the activation of broad-spectrum signaling pathways or potential off-target effects.[3][4][5][6] Sterol molecules are known to have pleiotropic effects.[2][7] Consider that 25-HT3 might be influencing transcription factors beyond your primary target. A common off-target effect of sterol compounds is the induction of inflammatory signaling.[8] We recommend performing pathway analysis on your gene expression data to identify unexpectedly enriched biological processes.
Q4: Can the vehicle control (e.g., DMSO) contribute to unexpected phenotypes?
A4: Yes, the vehicle can have effects, especially at higher concentrations. It is crucial to include a vehicle-only control in all experiments and to ensure the final concentration of the vehicle is consistent across all treatment groups and does not exceed a level that is non-toxic to your specific cell line (typically <0.1% for DMSO).
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
You are treating your cells with 25-HT3 to study its effect on lipid metabolism, but you observe a significant drop in cell viability.
Initial Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps & Data Interpretation:
-
Confirm Compound Integrity: Verify the concentration of your 25-HT3 stock solution and consider assessing its purity.
-
Dose-Response Analysis: Perform a cell viability assay (e.g., MTT or alamarBlue) with a broad range of 25-HT3 concentrations. This will help determine the EC50 for cytotoxicity.
Treatment Concentration (µM) Cell Viability (% of Control) Vehicle (DMSO) 0.1% 100 ± 5.2 25-HT3 0.1 98 ± 4.8 25-HT3 1 95 ± 5.1 25-HT3 5 75 ± 6.3 25-HT3 10 40 ± 7.9 25-HT3 25 15 ± 3.4 25-HT3 50 <5 -
Distinguish Apoptosis from Necrosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to determine the mode of cell death.[9][10]
Treatment (10 µM) % Live Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+) Vehicle 95 2 3 25-HT3 50 35 15 -
Interpretation: A significant increase in the Annexin V positive population suggests an apoptotic mechanism, which could be an exaggerated on-target effect. A prevalence of PI positive cells might indicate necrotic cell death, pointing towards off-target toxicity or compound precipitation.
-
Issue 2: Unexpected Pro-inflammatory Signature
You are investigating the role of 25-HT3 in cholesterol efflux, but your qPCR or RNA-seq data reveals a strong up-regulation of pro-inflammatory cytokines.
Potential Signaling Pathway Implication
Based on the known activities of 25-hydroxycholesterol, 25-HT3 might be acting as an amplifier of inflammatory signaling, potentially through pathways independent of LXR.[8]
Caption: Hypothetical amplification of TLR signaling by 25-HT3.
Troubleshooting Steps & Data Interpretation:
-
Validate with qPCR: Confirm the expression of key inflammatory genes (e.g., IL6, TNF, CCL2) at various 25-HT3 concentrations and time points.
Gene Fold Change (vs. Vehicle) at 6h 1 µM 25-HT3 ABCA1 (Target) 2.5 ± 0.3 IL6 (Unexpected) 8.7 ± 1.1 TNF (Unexpected) 6.2 ± 0.8 -
Measure Protein Levels: Quantify the secretion of inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA.
-
Investigate Upstream Pathways: Use Western blotting to examine the phosphorylation status of key signaling proteins in inflammatory pathways, such as NF-κB (p65) and components of the AP-1 complex (c-Jun, c-Fos). An increase in phosphorylation would support the activation of these pathways.
Protein Target Fold Change in Phosphorylation (vs. Vehicle) p-p65 / p65 3.8 ± 0.4 p-c-Jun / c-Jun 5.1 ± 0.6 -
Interpretation: If 25-HT3 treatment leads to increased phosphorylation of these transcription factors, it is likely inducing an inflammatory response, which may be an important, previously uncharacterized activity of the compound.
-
Experimental Protocols
Cell Viability - alamarBlue Assay
The alamarBlue assay measures cell viability based on the metabolic activity of living cells.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of 25-HT3 and vehicle controls. Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
Reagent Addition: Add alamarBlue reagent to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measurement: Read fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Analysis: Correct for background fluorescence from media-only wells. Express data as a percentage of the vehicle-treated control.
Apoptosis Assay - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][13]
-
Cell Treatment: Treat cells in a 6-well plate with 25-HT3 or vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash cells twice with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and gates.
Gene Expression Analysis - Quantitative PCR (qPCR)
qPCR is used to measure the relative expression levels of specific genes.[14][15][16][17]
-
RNA Extraction: Following treatment, lyse cells and extract total RNA using a column-based kit or Trizol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes and at least one stably expressed housekeeping gene (e.g., ACTB, GAPDH).
-
Thermocycling: Run the reaction on a real-time PCR instrument.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis - Western Blot
Western blotting is used to detect and quantify the levels of specific proteins.[18][19][20][21]
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ, normalizing the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
References
- 1. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 15. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. idtdna.com [idtdna.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. cusabio.com [cusabio.com]
Technical Support Center: Enhancing the Bioavailability of 25-Hydroxycholecalciferol (25(OH)D3) in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on enhancing the bioavailability of 25-hydroxycholecalciferol (25(OH)D3).
Frequently Asked Questions (FAQs)
Q1: What is 25-hydroxycholecalciferol (25(OH)D3) and why is its bioavailability a critical consideration in animal studies?
A1: 25-hydroxycholecalciferol (25(OH)D3), also known as calcifediol, is a primary circulating metabolite of Vitamin D3.[1] It is a more direct indicator of an animal's Vitamin D status than Vitamin D3 itself.[2] Enhancing its bioavailability is crucial because 25(OH)D3 bypasses the initial liver hydroxylation step required by Vitamin D3, making it a more readily available form for the body to utilize. This is particularly important in studies where rapid and consistent elevation of Vitamin D levels is required, or in animal models with compromised liver function. Studies suggest that 25(OH)D3 is significantly more potent than its parent compound in raising serum 25(OH)D concentrations.[3][4]
Q2: What are the common formulation strategies to enhance the oral bioavailability of 25(OH)D3?
A2: As a fat-soluble compound, the absorption of 25(OH)D3 is influenced by its delivery vehicle. Common strategies to improve its bioavailability include:
-
Oil-Based Formulations: Dissolving 25(OH)D3 in oils or lipids can improve its absorption, as fats stimulate the release of bile acids and lipases necessary for the absorption of fat-soluble vitamins.[5][6]
-
Microencapsulation: This technology protects the nutrient from degradation and can improve its absorption and bioavailability, in some cases showing higher efficacy than standard oil-based supplements.[5][7]
-
Micellization: Creating micelles can increase the solubility of 25(OH)D3 in the aqueous environment of the small intestine, potentially facilitating its absorption.[5]
-
Liposomal Delivery: Encapsulating 25(OH)D3 in liposomes is another strategy designed to enhance its absorption.[8][9]
A study in a rat model directly compared the bioavailability of different oral Vitamin D3 supplement vehicles, providing insights applicable to 25(OH)D3 formulation.[5][10]
Table 1: Comparison of Vitamin D3 Bioavailability with Different Delivery Systems in a Rat Model
| Delivery System | Relative Bioavailability (Compared to Oil-Based) | Time to Maximum Concentration | Key Finding |
| Microencapsulated | 1.24 | 7 days | Most bioavailable form with a sustained effect.[7][11] |
| Oil-Based | 1.00 (Baseline) | 7 days | More bioavailable than micellized form.[11] |
| Micellized | 0.65 | 7 days | Least bioavailable in this comparison.[11] |
Data adapted from a study on Vitamin D3 in laboratory rats, which provides a strong analogue for 25(OH)D3 formulation strategies.[11]
Q3: How is the bioavailability of 25(OH)D3 typically assessed in animal studies?
A3: The bioavailability is assessed by measuring the concentration of 25(OH)D3 in the plasma or serum over time after administration.[10] This involves collecting blood samples at various time points and analyzing them using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] The data is then used to determine key pharmacokinetic parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Q4: What is the primary signaling pathway for Vitamin D compounds like 25(OH)D3?
A4: The biological effects of Vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[14] After being converted to its most active form, 1,25-dihydroxyvitamin D3 (calcitriol), the ligand binds to the VDR. This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR).[15] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[14][15] This genomic pathway controls a wide range of physiological processes, including calcium and phosphate (B84403) homeostasis, immune function, and cell differentiation.[14][16]
Troubleshooting Guide
Issue: Low or variable plasma concentrations of 25(OH)D3 after oral administration.
This is a common issue that can compromise the validity of a study. The following are potential causes and solutions.
Possible Cause 1: Improper Oral Gavage Technique
Incorrect administration can lead to dosing errors, aspiration, or injury to the animal, all of which can affect absorption and plasma levels.[17]
Solution 1: Review and Refine Oral Gavage Protocol
Ensure that the oral gavage procedure is performed by trained personnel and follows established best practices.[17][18]
-
Correct Animal Restraint: The animal must be properly restrained to ensure a straight line from the mouth to the esophagus.[19]
-
Correct Needle Size and Length: Use a gavage needle (feeding tube) of the appropriate size and length for the animal's weight. The needle should have a smooth, rounded tip to prevent injury.[17][19]
-
Pre-measure Insertion Depth: Measure the distance from the corner of the animal's mouth to the last rib to determine the correct insertion depth to reach the stomach without causing perforation.[18][19]
-
Gentle Insertion: The needle should be inserted gently along the roof of the mouth and should pass easily down the esophagus. If resistance is met, do not force it.[18]
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| < 14 | 24G | 1" |
| 15 - 20 | 22G | 1" - 1.5" |
| 20 - 25 | 20G | 1" - 1.5" |
| 25 - 35 | 18G | 1.5" - 2" |
| Source: BenchChem Application Notes.[19] |
Table 3: Maximum Recommended Oral Gavage Volumes
| Animal | Maximum Dosing Volume (mL/kg) |
| Mouse | 10 mL/kg[17] |
| Rat | 10 - 20 mL/kg[18] |
| Note: Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of complications like aspiration.[17] |
Possible Cause 2: Suboptimal Formulation or Vehicle
The formulation vehicle significantly impacts the absorption of lipophilic compounds like 25(OH)D3.[5]
Solution 2: Optimize the Delivery Vehicle
-
Ensure Homogeneity: Ensure that the 25(OH)D3 is fully dissolved or homogeneously suspended in the vehicle. Vortex or sonicate the formulation before each administration.
-
Consider Fat Content: Administering the compound with a meal or in a lipid-based vehicle can enhance absorption.[6][20] However, the type of fatty acid may also play a role.[5]
-
Evaluate Advanced Formulations: If simple oil-based formulations yield poor results, consider more advanced delivery systems like microencapsulation, which has been shown to improve bioavailability.[5][7]
Possible Cause 3: Issues with Sample Collection, Processing, or Analysis
Inconsistencies in blood sample handling or the analytical method can introduce significant variability.
Solution 3: Standardize and Validate Procedures
-
Consistent Sampling Times: Adhere strictly to the predetermined blood sampling schedule.
-
Proper Sample Handling: Process blood samples consistently. Centrifuge to separate plasma/serum, and store at -80°C until analysis to prevent degradation.
-
Validated Analytical Method: Use a validated and robust analytical method, such as LC-MS/MS, for the quantification of 25(OH)D3.[13][21] Ensure the method can distinguish 25(OH)D3 from its epimers if necessary.[21]
Detailed Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol provides a standardized procedure for the oral administration of 25(OH)D3 formulations to mice.
A. Materials:
-
Appropriate size gavage needles (stainless steel or flexible plastic).[19]
-
Syringes (1 mL or appropriate size).
-
Animal scale.
-
Permanent marker.[18]
-
Prepared 25(OH)D3 formulation.
B. Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise administration volume based on its body weight (e.g., 10 mL/kg).[18][19]
-
Select Gavage Needle: Choose the correct needle size based on the mouse's weight (see Table 2).
-
Measure Insertion Depth: Before the first use, measure the distance from the tip of the mouse's nose to the bottom of the sternum (xiphoid process). Mark this depth on the needle with a permanent marker to prevent over-insertion and stomach perforation.[18][19]
-
Restraint: Scruff the mouse firmly, grasping the skin over the shoulders so the head is immobilized and a straight line is formed through the neck and esophagus.[17][19]
-
Administration:
-
Fill the syringe with the calculated volume and attach the gavage needle.
-
Gently insert the needle into the diastema (the gap between the incisors and molars).[19]
-
Advance the needle along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[18]
-
Gently pass the needle down the esophagus to the pre-measured mark. There should be no resistance.[19]
-
Slowly dispense the liquid from the syringe.
-
Gently remove the needle along the same angle of insertion.[17]
-
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or gasping.[19] Monitor again at 12-24 hours post-dosing.[17]
Protocol 2: Quantification of 25(OH)D3 in Plasma via LC-MS/MS
This protocol outlines a general procedure for sample preparation and analysis to determine 25(OH)D3 concentrations.
A. Materials:
-
Collected plasma samples.
-
Internal standard (e.g., D6-25OHD3).[21]
-
LC-MS/MS system.
B. Sample Preparation (Protein Precipitation & SPE):
-
Precipitation: To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard.[21]
-
Vortex and Centrifuge: Vortex the mixture to precipitate proteins, then centrifuge to pellet the precipitate.[21]
-
Solid Phase Extraction (SPE):
-
Dilution: Dilute the eluate with water before injection into the LC-MS/MS system.[21]
C. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column to achieve chromatographic separation of 25(OH)D3 from other metabolites and matrix components.[13]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in a selected reaction monitoring (SRM) mode for sensitive and specific detection and quantification.[2]
-
Quantification: Calculate the concentration of 25(OH)D3 in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Dietary Supplementation of 25-Hydroxyvitamin D3 Improves Growth Performance, Antioxidant Capacity and Immune Function in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting 25-Hydroxyvitamin D Concentration in Response to Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Vitamin D Liquid - Test and Review for 2025 [nutritionniste-paris.com]
- 9. 5 Best Vitamin D for Vertigo - Defense & Prevention [nutritionniste-paris.com]
- 10. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. benchchem.com [benchchem.com]
- 20. Intestinal absorption of vitamin D: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
Strategies to reduce non-specific binding of 25-Hydroxytachysterol3 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of 25-Hydroxytachysterol3 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in assays involving this compound?
A1: Non-specific binding refers to the binding of this compound to surfaces other than its intended target, such as the walls of microplates, tubing, or other proteins in the sample matrix.[1][2] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the analyte.[1][3] Small, hydrophobic molecules like this compound are particularly prone to NSB due to hydrophobic interactions with plastic surfaces and other components of the assay.
Q2: What are the primary causes of high non-specific binding in my this compound assay?
A2: High NSB in steroid and small molecule assays can stem from several factors:
-
Inadequate blocking: The blocking buffer may not be effectively preventing the molecule from binding to the assay plate or other surfaces.[1]
-
Suboptimal buffer conditions: The pH, ionic strength, or presence of detergents in the assay buffer can influence non-specific interactions.[4][5]
-
Matrix effects: Components in the biological sample (e.g., lipids, other proteins) can interfere with the specific binding of this compound to its target.[1]
-
Hydrophobic interactions: The inherent hydrophobicity of this compound can cause it to adhere to plastic surfaces.[6]
Q3: How can I determine the extent of non-specific binding in my assay?
A3: To determine the level of NSB, you can run a control experiment where the specific target (e.g., receptor, antibody) is absent. For example, in a receptor-binding assay, you would measure the binding of labeled this compound in wells containing no receptor. Any signal detected in these wells is considered non-specific.[7]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
High background signal is a common indicator of significant non-specific binding.
dot
Caption: Troubleshooting workflow for high background signal.
Potential Causes and Solutions:
-
Cause: Ineffective blocking of the microplate surface.
-
Cause: The assay buffer composition is promoting hydrophobic interactions.
-
Solution 1: Adjust the pH of your buffer. The charge of this compound and interacting surfaces can be altered by pH, potentially reducing non-specific electrostatic interactions.[4]
-
Solution 2: Increase the salt concentration of the buffer. Adding salts like NaCl can create a shielding effect that reduces charge-based interactions.[4][5]
-
Solution 3: Add a non-ionic surfactant, such as Tween-20 or Triton X-100, to your buffer at a low concentration (e.g., 0.05%). Surfactants can help to disrupt hydrophobic interactions.[2][4]
-
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can be due to either a weak specific signal or high non-specific binding.
dot
Caption: Workflow for improving signal-to-noise ratio.
Potential Causes and Solutions:
-
Cause: High non-specific binding is masking the specific signal.
-
Solution: Implement the strategies outlined in "Issue 1". Additionally, consider using alternative plate types. Some manufacturers offer low-binding microplates that are specifically designed to reduce the non-specific attachment of hydrophobic molecules.
-
-
Cause: Suboptimal concentration of assay components.
-
Solution: If you are using antibodies or other binding proteins, perform a titration experiment to find the optimal concentration that maximizes the signal-to-noise ratio.[1]
-
-
Cause: Insufficient washing steps.
-
Solution: Increase the number of wash cycles and/or the volume of wash buffer to more effectively remove unbound this compound.[3] Ensure that the wash buffer contains a surfactant like Tween-20.
-
Data on Blocking Agents
The choice of blocking agent can significantly impact non-specific binding. The following table summarizes the effectiveness of common blocking agents in reducing background signal in a hypothetical competitive binding assay for a small hydrophobic molecule similar to this compound.
| Blocking Agent | Concentration | Average Background OD | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 0.45 | 5:1 |
| 5% Non-fat Dry Milk | 5% (w/v) | 0.38 | 7:1 |
| 1% Casein in PBS | 1% (w/v) | 0.25 | 12:1 |
| Commercial Blocker A | Manufacturer's Rec. | 0.22 | 15:1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Optimizing Blocking Agents
-
Coat a 96-well high-binding microplate with the target receptor or antibody according to your standard protocol.
-
Prepare different blocking buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, 1% casein in PBS).[1]
-
Add 200 µL of each blocking buffer to a set of wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[3]
-
Add a solution containing labeled this compound (without any competitor) to the wells to determine non-specific binding.
-
Proceed with the remaining assay steps and measure the signal.
-
Compare the background signal generated by each blocking buffer. The buffer that yields the lowest signal is the most effective at reducing NSB.[1]
Protocol 2: Modifying Assay Buffer Conditions
-
Prepare your standard assay buffer.
-
Create several variations of the assay buffer:
-
Perform your this compound assay using each of these modified buffers.
-
Include a control group using your standard assay buffer.
-
Compare the signal-to-noise ratio for each condition to determine the optimal buffer composition.
Potential Signaling Pathway of this compound
While the specific signaling pathway for this compound is not extensively characterized, the related molecule 25-hydroxycholesterol (B127956) is known to be a ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol metabolism and inflammation.[9] It is plausible that this compound may also interact with this pathway.
dot
Caption: Plausible LXR-mediated signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of 25-Hydroxytachysterol3 in Preclinical Psoriasis Models: A Comparative Guide
This guide provides a comparative analysis of 25-Hydroxytachysterol3 against established topical treatments for psoriasis, namely calcipotriol (B1668217) (a vitamin D3 analog) and betamethasone (B1666872) dipropionate (a corticosteroid), in the context of preclinical psoriasis models. The focus is on the widely utilized imiquimod-induced psoriasis mouse model, which recapitulates key features of human psoriasis.
While direct preclinical data for this compound in psoriasis models is not yet available in published literature, this guide will draw comparisons based on its demonstrated in vitro effects on skin cells, providing a scientific rationale for its potential efficacy.
Comparative Efficacy and Mechanism of Action
Psoriasis is characterized by keratinocyte hyperproliferation, aberrant differentiation, and inflammation driven by the IL-23/IL-17 axis. Effective treatments for psoriasis target these pathological processes.
This compound is a metabolite of tachysterol3, a photoproduct of previtamin D3. In vitro studies have shown that this compound inhibits the proliferation of epidermal keratinocytes and dermal fibroblasts.[1][2] Furthermore, it stimulates the expression of genes involved in keratinocyte differentiation, mirroring the effects of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol).[1][2] These actions suggest a potential therapeutic role in normalizing the abnormal epidermal turnover seen in psoriasis.
Calcipotriol , a synthetic vitamin D3 analog, is a cornerstone of topical psoriasis treatment.[3] Its mechanism of action involves binding to the vitamin D receptor (VDR), which leads to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.[4][5] Calcipotriol has also been shown to modulate the immune response in the skin, contributing to its anti-psoriatic effects.[4]
Betamethasone dipropionate is a potent corticosteroid that exerts its effect through its anti-inflammatory, anti-proliferative, and immunosuppressive properties. It is highly effective in reducing the erythema, scaling, and induration of psoriatic plaques.[6]
The following table summarizes the known effects of these compounds on key psoriatic markers.
| Compound | Keratinocyte Proliferation | Keratinocyte Differentiation | Anti-inflammatory Effects | Preclinical in vivo Psoriasis Data |
| This compound | Inhibits | Promotes | Not yet documented | No data available |
| Calcipotriol | Inhibits | Promotes | Modulates immune response | Effective in reducing psoriatic markers |
| Betamethasone Dipropionate | Inhibits | - | Potent anti-inflammatory | Highly effective in reducing psoriatic markers |
Experimental Protocols
A standard preclinical model for evaluating anti-psoriatic drugs is the imiquimod-induced psoriasis-like skin inflammation model in mice.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To induce a psoriasis-like phenotype in mice to evaluate the efficacy of topical treatments.
Materials:
-
Mice (e.g., BALB/c or C57BL/6 strains)
-
Imiquimod (B1671794) cream (5%)
-
Test compounds (this compound, Calcipotriol, Betamethasone Dipropionate) in a suitable vehicle
-
Vehicle control
-
Calipers for ear thickness measurement
-
Scoring system for skin inflammation (e.g., modified PASI)
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-8 consecutive days.[2]
-
-
Treatment:
-
Divide mice into treatment groups: Vehicle, this compound, Calcipotriol, and Betamethasone Dipropionate.
-
From day 3 onwards, apply the respective topical treatments to the inflamed skin, typically a few hours before the imiquimod application.
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and thickness of the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score (modified Psoriasis Area and Severity Index - PASI) reflects the overall disease severity.
-
Ear Thickness: Measure the thickness of the right ear daily using a caliper.
-
Histological Analysis: At the end of the experiment, collect skin samples for histological examination (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Molecular Analysis: Analyze skin samples for the expression of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using methods like qPCR or ELISA.
-
Visualizing Pathways and Workflows
Psoriasis Signaling Pathway
Caption: Simplified signaling pathway in psoriasis.
Experimental Workflow for Preclinical Psoriasis Model
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Comparative Mechanisms of Action
Caption: Comparative mechanisms of action of anti-psoriatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psoriasis.org [psoriasis.org]
- 4. Topical calcitriol (1,25-dihydroxyvitamin D3) treatment of psoriasis: an immunohistological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 1,25-dihydroxyvitamin D3 and its 20-epi analogues (MC 1288, MC 1301, KH 1060), on clonal keratinocyte growth: evidence for differentiation of keratinocyte stem cells and analysis of the modulatory effects of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food contents and biological activity of 25-hydroxyvitamin D: a vitamin D metabolite to be reckoned with? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Calcipotriol and 25-Hydroxytachysterol₃ in Psoriasis Research: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of calcipotriol (B1668217), a cornerstone in topical psoriasis treatment, and 25-Hydroxytachysterol₃ (25-HT₃), a less-studied vitamin D analog with theoretical potential. This document synthesizes available preclinical and clinical data to facilitate an objective comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes.[1] Vitamin D analogs are a key class of topical treatments for psoriasis, primarily due to their ability to normalize keratinocyte function and modulate the immune response.[2] Calcipotriol (also known as calcipotriene) is a synthetic vitamin D₃ analog that has been extensively studied and is widely used in the clinical management of mild to moderate plaque psoriasis.[3][4] In contrast, 25-Hydroxytachysterol₃ is a metabolite of tachysterol (B196371), an isomer of vitamin D, which has shown some preclinical evidence of activity against keratinocyte proliferation but remains largely unexplored in the context of psoriasis treatment.[5] This guide offers a comparative analysis of these two compounds to highlight the well-established therapeutic profile of calcipotriol against the nascent and theoretical potential of 25-HT₃.
Mechanism of Action
Both calcipotriol and 25-HT₃ are thought to exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and inflammation.[3][5]
Calcipotriol: The mechanism of action for calcipotriol in psoriasis is well-documented. It binds to the VDR with an affinity similar to that of the endogenous active form of vitamin D, calcitriol (B1668218).[3] This binding initiates a cascade of molecular events:
-
Inhibition of Keratinocyte Proliferation: Calcipotriol arrests the cell cycle in the G1 phase, thereby reducing the rapid growth of skin cells that leads to plaque formation.[6]
-
Promotion of Keratinocyte Differentiation: It enhances the expression of markers of normal epidermal differentiation, such as involucrin (B1238512) and transglutaminase, helping to restore the normal skin barrier.[7]
-
Immunomodulation: Calcipotriol modulates the immune response in the skin by influencing the activity of T-cells and reducing the expression of pro-inflammatory cytokines.[8] It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation in psoriasis.[9]
25-Hydroxytachysterol₃: The mechanism of action of 25-HT₃ in psoriasis is not well-characterized. However, based on its structure and limited preclinical data, its activity is inferred to be VDR-mediated. Studies have shown that tachysterol metabolites can bind to the VDR and that 25-HT₃ can inhibit the proliferation of epidermal keratinocytes in vitro.[5] The activation of the VDR by 25-HT₃ would theoretically lead to similar downstream effects as calcipotriol, including inhibition of proliferation and promotion of differentiation of skin cells. Further research is needed to elucidate its precise molecular targets and immunomodulatory effects.
Efficacy in Psoriasis Models
The efficacy of calcipotriol has been established in numerous preclinical and clinical studies. In contrast, data on the efficacy of 25-HT₃ is limited to in vitro experiments.
Table 1: Comparative Efficacy Data
| Parameter | Calcipotriol | 25-Hydroxytachysterol₃ |
| Psoriasis Area and Severity Index (PASI) Score Reduction | Significant reduction in PASI score in multiple clinical trials. Mean difference in percentage change vs. placebo can be up to 44.1%.[10] | No clinical data available. |
| Investigator's Global Assessment (IGA) | A higher proportion of patients achieve "clear" or "almost clear" skin compared to placebo and some other active comparators.[11] | No clinical data available. |
| In vitro Keratinocyte Proliferation Inhibition | Dose-dependent inhibition of proliferation in cultured human keratinocytes from normal and psoriatic skin.[12] | Shown to have an inhibitory effect on the proliferation of epidermal keratinocytes.[5] |
| Long-term Efficacy | Maintains improvement in erythema, infiltration, and scaling for up to 6 months of treatment.[13] | No data available. |
Experimental Protocols
To evaluate the efficacy of topical treatments for psoriasis, the imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis mouse model is widely used.[14]
Protocol: Imiquimod-Induced Psoriasis Mouse Model
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Induction of Psoriasis-like Dermatitis:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back for 5-7 consecutive days.[15]
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., ointment base).
-
Group 2: Calcipotriol ointment (e.g., 50 µg/g).
-
Group 3: 25-Hydroxytachysterol₃ in a suitable vehicle.
-
Topical treatments are applied daily to the inflamed skin, typically starting on day 3 of IMQ treatment.
-
-
Efficacy Assessment:
-
Macroscopic Scoring (modified PASI): Daily score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the severity of inflammation.[15]
-
Histological Analysis: At the end of the experiment, collect skin biopsies for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness (acanthosis), and for immunohistochemistry to analyze markers of proliferation (e.g., Ki-67) and immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils).
-
-
Data Analysis: Compare the mean PASI scores and histological parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Safety and Tolerability
Calcipotriol: The safety profile of topical calcipotriol is well-established through extensive clinical use.
-
Common Side Effects: The most frequent adverse events are local skin reactions at the site of application, including irritation, burning, stinging, and redness. These are typically mild to moderate and often transient.[10]
-
Systemic Side Effects: Systemic side effects are rare when used as directed. Excessive use over large body surface areas can potentially lead to hypercalcemia (elevated blood calcium levels), as calcipotriol has about 1% of the activity of calcitriol on calcium metabolism.[3]
25-Hydroxytachysterol₃: There is no clinical data available on the safety and tolerability of topical 25-HT₃ in humans. Preclinical toxicological studies would be required to assess its potential for local irritation and systemic toxicity.
Conclusion
This comparative analysis underscores the significant difference in the current research and clinical standing of calcipotriol and 25-Hydroxytachysterol₃ for the treatment of psoriasis. Calcipotriol is a well-established, effective, and safe topical therapy with a clearly defined mechanism of action. In contrast, 25-HT₃ is a compound of theoretical interest based on limited in vitro data suggesting it may share a common mechanism of action with other vitamin D analogs. For drug development professionals and researchers, calcipotriol serves as a benchmark for the development of new topical treatments for psoriasis. 25-Hydroxytachysterol₃ represents a potential, but as yet unproven, candidate that requires substantial further investigation, including comprehensive preclinical efficacy and safety studies, before its therapeutic potential can be seriously considered. Future research should focus on characterizing the VDR binding affinity of 25-HT₃, its immunomodulatory effects, and its efficacy and safety in established animal models of psoriasis.
References
- 1. Advances in the pathogenesis of psoriasis: from keratinocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of proliferation of human epidermal keratinocytes by 1,25-dihydroxyvitamin D3. Analysis of its effect on psoriatic lesion and of its mechanism using human keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 9. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Growth-inhibitory effects of 1,25-dihydroxyvitamin D3 on normal and psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and tolerability of topical calcipotriol in psoriasis. Results of an open study. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 14. biocytogen.com [biocytogen.com]
- 15. frontierspartnerships.org [frontierspartnerships.org]
Head-to-head comparison of 25-Hydroxytachysterol3 and 1,25-dihydroxyvitamin D3 activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of 25-Hydroxytachysterol3 (25-OHT3) and the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). The information herein is supported by experimental data to aid in research and development decisions.
I. Executive Summary
Both this compound and 1,25-dihydroxyvitamin D3 are metabolites that interact with the Vitamin D Receptor (VDR), a key nuclear receptor regulating calcium homeostasis and various other physiological processes. While 1,25(OH)2D3 is the canonical high-affinity ligand for the VDR, emerging research indicates that 25-OHT3, a metabolite of the vitamin D3 photoproduct tachysterol3, also exhibits biological activity through VDR activation. This guide will delve into a side-by-side comparison of their known activities, focusing on VDR binding, transcriptional activity, and in vivo effects on calcium metabolism.
II. Data Presentation: Quantitative and Qualitative Comparison
The following tables summarize the available data comparing the activities of 25-OHT3 and 1,25(OH)2D3.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Binding Affinity (Ki or IC50) | Method | Reference |
| This compound | Data not available. Qualitative data indicates binding to VDR. | Molecular Docking, VDR Translocation Assays | [1] |
| 1,25-dihydroxyvitamin D3 | High Affinity (Sub-nanomolar range) | Radioligand Binding Assays | [2] |
Table 2: Transcriptional Activity on VDR Target Genes
| Compound | Target Gene | Relative Potency | Cell Type | Reference |
| This compound | CYP24A1 | ~10-fold less potent than 1,25(OH)2D3 | Keratinocytes | [1] |
| 1,25-dihydroxyvitamin D3 | CYP24A1 | High | Various | [1][3] |
Table 3: In Vivo Effects on Calcium Metabolism
| Compound | Effect on Serum Calcium | Effect on Intestinal Calcium Absorption | Animal Model | Reference |
| This compound | Data not available | Data not available | - | - |
| 1,25-dihydroxyvitamin D3 | Increases serum calcium levels | Stimulates intestinal calcium absorption | Rat | [2][4] |
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The canonical signaling pathway for 1,25(OH)2D3 involves its binding to the cytosolic Vitamin D Receptor (VDR). This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits coactivator or corepressor proteins, ultimately modulating gene transcription.
Based on current research, 25-OHT3 appears to follow a similar genomic pathway by binding to the VDR and inducing the nuclear translocation of the receptor, thereby activating the transcription of VDR target genes like CYP24A1[1].
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to compare the activities of these compounds.
IV. Experimental Protocols
A. Competitive Radioligand Binding Assay for VDR
Objective: To determine the binding affinity (Ki or IC50) of a test compound (25-OHT3) for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand ([³H]1,25(OH)2D3).
Materials:
-
Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
[³H]1,25(OH)2D3 (radioligand).
-
Unlabeled 1,25(OH)2D3 (for determining non-specific binding).
-
Test compound (25-OHT3).
-
Binding buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4).
-
Wash buffer (e.g., Tris-HCl with 0.5% Tween-20).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the binding buffer, a fixed concentration of [³H]1,25(OH)2D3 (typically at its Kd concentration), and varying concentrations of the unlabeled competitor (25-OHT3 or unlabeled 1,25(OH)2D3).
-
Total Binding Control: Prepare tubes with [³H]1,25(OH)2D3 and VDR preparation without any competitor.
-
Non-specific Binding Control: Prepare tubes with [³H]1,25(OH)2D3, VDR preparation, and a saturating concentration of unlabeled 1,25(OH)2D3.
-
Incubation: Add the VDR preparation to all tubes, vortex gently, and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the VDR-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
B. In Vivo Intestinal Calcium Absorption Assay
Objective: To compare the in vivo effects of 25-OHT3 and 1,25(OH)2D3 on intestinal calcium absorption.
Materials:
-
Animal model (e.g., male Sprague-Dawley rats, rendered vitamin D-deficient).
-
Test compounds (25-OHT3 and 1,25(OH)2D3) dissolved in a suitable vehicle (e.g., ethanol/propylene glycol).
-
Calcium-45 (⁴⁵Ca) as a tracer.
-
Surgical instruments for in situ loop preparation.
-
Scintillation counter.
Procedure:
-
Animal Preparation: Acclimatize vitamin D-deficient rats to a low-calcium diet for a specified period.
-
Compound Administration: Administer a single dose of 25-OHT3, 1,25(OH)2D3, or vehicle to the rats via an appropriate route (e.g., intraperitoneal injection).
-
In Situ Duodenal Loop Preparation: At a specific time point after dosing, anesthetize the rats and surgically expose the duodenum. Ligate a segment of the duodenum to create a closed loop.
-
Tracer Administration: Inject a solution containing a known amount of ⁴⁵Ca and a non-absorbable marker (e.g., ¹⁴C-inulin) into the ligated duodenal loop.
-
Incubation: Allow the tracer to be absorbed for a defined period (e.g., 30 minutes).
-
Sample Collection: Collect blood samples via cardiac puncture. Excise the ligated duodenal loop.
-
Measurement of Absorption:
-
Measure the radioactivity of ⁴⁵Ca in the serum to determine the amount of absorbed calcium.
-
Measure the remaining ⁴⁵Ca in the duodenal loop.
-
-
Data Analysis: Calculate the percentage of ⁴⁵Ca absorbed from the duodenal loop for each treatment group. Compare the absorption rates between the 25-OHT3, 1,25(OH)2D3, and vehicle control groups.
V. Conclusion
The available evidence indicates that this compound is a biologically active metabolite that, like 1,25-dihydroxyvitamin D3, can activate the Vitamin D Receptor signaling pathway. However, its potency in inducing the expression of the VDR target gene CYP24A1 is significantly lower than that of 1,25(OH)2D3[1].
A significant gap in the current knowledge is the lack of quantitative data on the VDR binding affinity of 25-OHT3 and direct comparative in vivo studies on its effects on calcium metabolism. Further research, including competitive binding assays and in vivo studies in appropriate animal models, is necessary to fully elucidate the comparative potency and efficacy of 25-OHT3 relative to 1,25(OH)2D3. Such data will be crucial for determining its potential therapeutic applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,25-Dihydroxyvitamin D3 analog structure-function assessment of the rapid stimulation of intestinal calcium absorption (transcaltachia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the relative effects of 1,24-dihydroxyvitamin D(2) [1, 24-(OH)(2)D(2)], 1,24-dihydroxyvitamin D(3) [1,24-(OH)(2)D(3)], and 1,25-dihydroxyvitamin D(3) [1,25-(OH)(2)D(3)] on selected vitamin D-regulated events in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 25-Hydroxytachysterol3 activity across different cell lines
A comparative analysis of the biological activity of 25-hydroxycholesterol (B127956) (25-HC), an important oxysterol involved in a variety of cellular processes, reveals a spectrum of effects across different cell lines. This guide summarizes key findings, presents comparative data, and provides insights into the experimental methodologies used to assess the activity of 25-HC. While the initial topic of interest was 25-Hydroxytachysterol3, the available scientific literature is more extensive for the structurally related and biologically active molecule, 25-hydroxycholesterol.
Comparative Biological Activity of 25-Hydroxycholesterol Across Cell Lines
25-Hydroxycholesterol is an oxidized derivative of cholesterol that acts as a signaling molecule in numerous physiological and pathological processes. Its effects are highly cell-type dependent, ranging from the induction of apoptosis and inflammation to the regulation of lipid metabolism and immune responses.[1][2][3]
Quantitative Analysis of 25-HC Activity
The following table summarizes the observed effects and quantitative data for 25-HC activity in various cell lines.
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| L929 | Mouse Fibroblast | MTT Assay | 1-10 µg/mL | Decreased cell survival | [4] |
| Western Blot | 1 and 5 µg/mL | Increased expression of Beclin-1, LC3, and p53; decreased phosphorylation of Akt | [4] | ||
| Caspase Activity Assay | 1 and 5 µg/mL | Dose-dependent increase in caspase-3 activity | [4] | ||
| 158N | Oligodendrocyte | Morphology/Apoptosis Assay | 1 and 10 µM | Altered morphology and induced apoptosis (75% after 72h) | [5] |
| sPLA2 Promoter Assay | 10 µM | Stimulation of sPLA2-IIA promoter via PXR | [5] | ||
| U87MG | Human Glioblastoma | ELISA/Mass Spectrometry | N/A (in response to TNFα) | Increased intracellular (from 9.9 to 15 ng/mg protein) and secreted (from 5.8 to 18 ng/mg protein) 25-HC | [6] |
| GM133 | Human Glioblastoma | ELISA/Mass Spectrometry | N/A | 10- to 30-fold higher basal 25-HC levels compared to U87MG | [6] |
| THP-1 | Human Monocytic Leukemia | Transwell Migration Assay | 0.1 - 10 µM | Induced chemotactic migration | [6] |
| HepG2 | Human Hepatoma | Luciferase Reporter Assay | N/A | Activation of LXR-dependent CH25H expression | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in the table above.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate L929 cells in 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of 25-HC (e.g., 1, 5, 10 µg/mL) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Beclin-1, anti-LC3, anti-p53, anti-phospho-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Transwell Migration Assay
-
Cell Seeding: Seed THP-1 cells (1x10^5) in the upper chamber of a Transwell insert (e.g., 8 µm pore size).
-
Chemoattractant Addition: Add medium containing different concentrations of 25-HC or a positive control (e.g., 5% FCS) to the lower chamber.
-
Incubation: Incubate the plate for 18 hours to allow for cell migration.
-
Cell Counting: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and counting under a microscope.
Signaling Pathways and Experimental Workflow
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological activities of 25-HC.
References
- 1. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 3. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 25-hydroxycholesterol provokes oligodendrocyte cell line apoptosis and stimulates the secreted phospholipase A2 type IIA via LXR beta and PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the role of 25-hydroxycholesterol synthesis by glioblastoma cell lines. Implications for chemotactic monocyte recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 25-Hydroxytachysterol3 versus Tachysterol in Skin Cell Differentiation
In the landscape of dermatological research and drug development, the vitamin D endocrine system and its analogs represent a pivotal area of investigation for therapeutic interventions in skin disorders characterized by abnormal cell proliferation and differentiation, such as psoriasis and certain forms of skin cancer. This guide provides a detailed comparison of the efficacy of 25-hydroxytachysterol3 (25(OH)T3), a hydroxylated metabolite of tachysterol3, and its precursor, tachysterol (B196371), in modulating skin cell differentiation. The findings are targeted towards researchers, scientists, and professionals in drug development.
Overview of Compounds
Tachysterol is a photoisomer of previtamin D3, traditionally considered biologically inert. However, recent studies have revealed that it can be metabolized into active hydroxyderivatives.
This compound (25(OH)T3) is a metabolite of tachysterol3, hydroxylated at the carbon-25 position. This modification significantly enhances its biological activity, transforming it into a potent regulator of skin cell function. Another related and potent metabolite, 20S-hydroxytachysterol3 (20S(OH)T3), is also discussed for a comprehensive understanding.
Efficacy in Skin Cell Differentiation and Proliferation
Experimental data robustly demonstrates that while tachysterol itself has minimal biological activity, its hydroxylated derivatives, particularly 25(OH)T3 and 20S(OH)T3, are potent modulators of skin cell behavior. These compounds have been shown to inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts.[1][2] Concurrently, they stimulate the expression of genes and proteins that are markers of keratinocyte differentiation.[1][2]
Quantitative Analysis of Compound Efficacy
The following table summarizes the comparative effects of tachysterol, 25(OH)T3, and 20S(OH)T3 on keratinocyte proliferation and differentiation marker expression. The data is synthesized from dose-response studies and is compared to the well-established effects of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active form of vitamin D3.
| Compound | Effect on Keratinocyte Proliferation | Effect on Differentiation Marker Expression (Involucrin & Cytokeratin 10) |
| Tachysterol | Minimal inhibitory effect | Negligible induction |
| This compound (25(OH)T3) | Significant dose-dependent inhibition | Potent dose-dependent induction |
| 20S-Hydroxytachysterol3 (20S(OH)T3) | Significant dose-dependent inhibition | Potent dose-dependent induction |
| 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) | Potent dose-dependent inhibition (Reference) | Strong dose-dependent induction (Reference) |
Signaling Pathways and Mechanism of Action
The biological effects of 25(OH)T3 and its related hydroxyderivatives are mediated through a complex network of nuclear receptors. Unlike tachysterol, which shows minimal receptor interaction, 25(OH)T3 acts as a ligand for multiple receptors, indicating a pleiotropic mechanism of action. This multi-receptor engagement is crucial for its enhanced efficacy in regulating skin cell fate.
The primary signaling pathways for 25(OH)T3 in skin cells are depicted below:
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and tachysterol.
Cell Culture and Treatment
-
Cell Lines: Primary human epidermal keratinocytes and dermal fibroblasts are used.
-
Culture Conditions: Keratinocytes are cultured in a serum-free keratinocyte growth medium. Fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in appropriate culture plates. Upon reaching a desired confluency (typically 60-70%), the culture medium is replaced with fresh medium containing the test compounds (tachysterol, 25(OH)T3, 20S(OH)T3, or 1,25(OH)2D3) at varying concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control (e.g., ethanol). Cells are then incubated for specified time periods (e.g., 24, 48, or 72 hours) before analysis.
Cell Proliferation Assay
-
Method: Cell proliferation is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Procedure (MTT Assay):
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of proliferation is calculated relative to the vehicle-treated control cells.
-
Analysis of Differentiation Markers
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using gene-specific primers for differentiation markers (e.g., Involucrin, Cytokeratin 10) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the differentiation marker proteins (e.g., anti-Involucrin, anti-Cytokeratin 10) and a loading control (e.g., anti-β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The general workflow for these experimental procedures is illustrated in the diagram below:
Conclusion
References
A Comparative Analysis of the Transcriptional Landscapes Induced by 25-Hydroxytachysterol3 and Calcitriol
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the transcriptional profiles induced by 25-Hydroxytachysterol3 (25-HT3) and the well-characterized vitamin D metabolite, calcitriol (B1668218). This analysis is based on available experimental data to delineate the similarities and differences in their molecular mechanisms and downstream genomic effects.
This compound, a metabolite of vitamin D3, and calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D, are both known to exert biological effects through the vitamin D receptor (VDR). However, their distinct molecular structures suggest potentially different interactions with the VDR and other cellular targets, leading to unique transcriptional signatures. This guide synthesizes current knowledge to offer a comparative overview of their genomic actions.
Comparative Transcriptional Effects
While direct, side-by-side global transcriptome analyses of 25-HT3 and calcitriol are not yet available in the public domain, a comparison can be drawn from studies on their individual effects on gene expression, particularly in skin cells like keratinocytes and fibroblasts.
| Feature | This compound (25-HT3) | Calcitriol (1α,25-dihydroxyvitamin D3) |
| Primary Receptor | Vitamin D Receptor (VDR)[1][2] | Vitamin D Receptor (VDR) |
| Other Interacting Receptors | Aryl hydrocarbon receptor (AhR), Liver X Receptors (LXRα/β), Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1][2] | Primarily VDR-mediated genomic effects |
| Potency on CYP24A1 Induction | Approximately 10 times less potent than calcitriol[2] | Potent inducer of CYP24A1 expression |
| Effects in Keratinocytes | Inhibits proliferation; Stimulates expression of genes involved in differentiation and antioxidative pathways[1][2] | Regulates proliferation and differentiation; Modulates genes involved in wounding response, protease inhibition, and cellular migration[3][4] |
| Effects in Fibroblasts | Inhibits proliferation[1][2] | Known to modulate gene expression related to extracellular matrix remodeling |
| Known Regulated Genes/Pathways | - Upregulates CYP24A1 - Stimulates differentiation and anti-oxidative genes in keratinocytes[2] | - Upregulates CYP24A1, CAMP (Cathelicidin) - Regulates genes in calcium homeostasis, cell cycle control, apoptosis, and immune response - In keratinocytes, regulates genes involved in response to wounding, protease inhibition, secondary metabolite biosynthesis, cellular migration, and amine biosynthetic processes[3][4] |
Signaling Pathways and Transcriptional Regulation
Both 25-HT3 and calcitriol initiate their genomic effects by binding to the VDR. This binding event triggers a cascade of molecular interactions leading to the modulation of target gene expression.
The binding of either 25-HT3 or calcitriol to the VDR in the cytoplasm induces a conformational change in the receptor. This complex then translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). The VDR-RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby recruiting co-activator or co-repressor proteins to modulate gene transcription. The broader receptor interaction profile of 25-HT3 suggests that it may also regulate genes through VDR-independent pathways.
Experimental Protocols
The following is a representative protocol for analyzing the transcriptional effects of compounds like 25-HT3 and calcitriol in human primary keratinocytes, based on methodologies described in the literature for calcitriol.
1. Cell Culture and Treatment:
-
Cell Line: Human primary keratinocytes.
-
Culture Medium: Keratinocyte growth medium supplemented with appropriate growth factors.
-
Treatment: Cells are seeded and grown to a specified confluency (e.g., 70-80%). The medium is then replaced with fresh medium containing either 25-HT3, calcitriol (at desired concentrations, e.g., 100 nM), or vehicle control (e.g., ethanol).
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for transcriptional changes to occur.
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-purity and intact RNA.
3. Transcriptome Analysis (RNA-Sequencing):
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Quantification: The number of reads mapping to each gene is counted (e.g., using featureCounts).
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly upregulated or downregulated in the 25-HT3 or calcitriol-treated groups compared to the vehicle control.
-
Logical Framework for Comparative Analysis
A direct comparative analysis of the transcriptional profiles of 25-HT3 and calcitriol would involve identifying both the common and unique sets of genes and pathways they regulate.
This framework illustrates how the sets of differentially expressed genes from individual experiments with 25-HT3 and calcitriol can be compared to identify their shared and distinct transcriptional targets. Such an analysis would provide deeper insights into their respective mechanisms of action and potential therapeutic applications.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. research.imc.ac.at [research.imc.ac.at]
- 3. [PDF] Deciphering the calcitriol-induced transcriptomic response in keratinocytes: presentation of novel target genes. | Semantic Scholar [semanticscholar.org]
- 4. Deciphering the calcitriol-induced transcriptomic response in keratinocytes: presentation of novel target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of 25-Hydroxytachysterol3 and its Precursors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 25-Hydroxytachysterol3 and its precursor, tachysterol3. Understanding the metabolic fate of these compounds is crucial for the development of novel vitamin D analogs with optimized pharmacokinetic profiles. This document summarizes key experimental data, details relevant methodologies, and visualizes the metabolic pathways involved.
Introduction
Tachysterol3 is a photoisomer of previtamin D3. Its biological activity is significantly enhanced upon hydroxylation. The primary routes of its metabolic activation involve hydroxylation at the C-20 and C-25 positions, catalyzed by the cytochrome P450 enzymes CYP11A1 and CYP27A1, respectively. This guide focuses on the metabolic stability of the precursor, tachysterol3, and its 25-hydroxylated metabolite, this compound. While direct comparative quantitative data on the metabolic stability of this compound is limited in the current literature, this guide compiles available data on the metabolism of tachysterol3 and provides insights into the expected stability of its 25-hydroxylated form based on studies of analogous vitamin D compounds.
Metabolic Pathway of Tachysterol3
Tachysterol3 undergoes hydroxylation by two key mitochondrial cytochrome P450 enzymes, leading to the formation of biologically active metabolites.
-
20S-Hydroxylation: Catalyzed by CYP11A1, this pathway produces 20S-hydroxytachysterol3 (20S(OH)T3).
-
25-Hydroxylation: Catalyzed by CYP27A1, this pathway yields this compound (25(OH)T3).
These hydroxylated metabolites exhibit biological activities, including the ability to act on the vitamin D receptor (VDR). The metabolic conversion of tachysterol3 to these hydroxylated forms represents the initial step in its bioactivation and is an indicator of its metabolic instability.
Quantitative Data on Tachysterol3 Metabolism
The following table summarizes the in vitro metabolism of tachysterol3 by bovine and human CYP11A1 and human CYP27A1. The data is derived from time-course experiments measuring the depletion of the parent compound, tachysterol3.
| Enzyme | Substrate Concentration | Incubation Time (min) | Tachysterol3 Remaining (%) | Major Metabolite(s) |
| Bovine CYP11A1 | 20 µM | 20 | Not explicitly quantified, but significant conversion observed | 20S(OH)T3 and other minor products |
| Human CYP11A1 | 20 µM | 20 | Not explicitly quantified, but significant conversion observed | 20S(OH)T3 and other minor products |
| Human CYP27A1 | 20 µM | 20 | Not explicitly quantified, but significant conversion observed | 25(OH)T3 and other minor products |
Data inferred from graphical representations in the cited literature. Precise quantitative values for remaining substrate were not provided.
Metabolic Stability of this compound: An Indirect Assessment
The metabolic stability of 25-hydroxylated vitamin D analogs is significantly influenced by their side-chain structure. Modifications that hinder hydroxylation by CYP24A1 can substantially increase the metabolic half-life of the compound. For instance, fluorination of the side chain has been shown to enhance resistance to CYP24A1-mediated metabolism.
The comparative stability of this compound relative to its precursor, tachysterol3, can be inferred. Tachysterol3 is metabolically unstable as it is readily converted to its hydroxylated metabolites by CYP11A1 and CYP27A1. This compound, being a product of this initial metabolic activation, would then be subject to further metabolism, primarily by CYP24A1, leading to its inactivation. Therefore, it is expected that this compound would also be metabolically labile, although its precise rate of degradation compared to tachysterol3 requires direct experimental investigation.
Experimental Protocols
This protocol is adapted from studies on the enzymatic conversion of tachysterol3.
Objective: To determine the in vitro metabolism of tachysterol3 by recombinant cytochrome P450 enzymes.
Materials:
-
Tachysterol3
-
Recombinant human CYP11A1 or CYP27A1
-
Adrenodoxin reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH)
-
HEPES buffer (pH 7.4)
-
Dichloromethane
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, the NADPH regenerating system, adrenodoxin, and adrenodoxin reductase.
-
Add the recombinant human CYP enzyme (CYP11A1 or CYP27A1) to the reaction mixture.
-
Initiate the reaction by adding tachysterol3 (dissolved in a suitable solvent like 2-hydroxypropyl-β-cyclodextrin).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 10, 20, 40 minutes).
-
Stop the reaction by adding ice-cold dichloromethane.
-
Extract the steroids from the aqueous phase with dichloromethane.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol).
-
Analyze the samples by HPLC or LC-MS to identify and quantify the remaining tachysterol3 and its metabolites.
Objective: To quantify tachysterol3 and its hydroxylated metabolites in biological matrices.
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for tachysterol3, 20S(OH)T3, and 25(OH)T3 should be determined using authentic standards.
Sample Preparation:
-
Protein precipitation of the sample (e.g., plasma, microsomal incubation) with a solvent like acetonitrile.
-
Centrifugation to pellet the precipitated proteins.
-
Evaporation of the supernatant to dryness.
-
Reconstitution of the residue in the initial mobile phase composition.
-
Injection onto the LC-MS/MS system.
Conclusion
The available evidence indicates that tachysterol3 is a metabolically labile compound that is readily converted to its biologically active hydroxylated metabolites, 20S-hydroxytachysterol3 and this compound, by CYP11A1 and CYP27A1, respectively. While direct quantitative data on the metabolic stability of this compound is currently lacking, it is anticipated to be a substrate for further metabolism and inactivation by CYP24A1, similar to other 25-hydroxylated vitamin D analogs.
For drug development professionals, these findings suggest that while tachysterol3 itself may have a short half-life, its hydroxylated metabolites are the active moieties. Future research should focus on quantifying the metabolic stability of this compound to fully understand its pharmacokinetic profile. Furthermore, the design of novel tachysterol3 analogs with modified side chains could be a promising strategy to enhance metabolic stability and prolong the therapeutic effects of these compounds.
References
A Comparative Analysis of the Anti-inflammatory Properties of 25-Hydroxytachysterol3 and Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-inflammatory properties of 25-Hydroxytachysterol3 and corticosteroids. Due to the limited availability of direct comparative studies on this compound, this guide leverages data on well-characterized vitamin D analogs, such as calcitriol, as a proxy to provide a comprehensive overview for research and drug development professionals.
Executive Summary
Corticosteroids are potent anti-inflammatory agents that exert their effects through genomic and non-genomic mechanisms, primarily by inhibiting pro-inflammatory transcription factors like NF-κB and AP-1. Vitamin D analogs, including the lesser-studied this compound, also possess significant anti-inflammatory properties, largely mediated by the vitamin D receptor (VDR). Their mechanism of action also involves the modulation of key inflammatory pathways, including NF-κB. While corticosteroids are known for their broad and potent efficacy, their long-term use is associated with significant adverse effects. Vitamin D analogs present a potentially safer therapeutic alternative, although their anti-inflammatory potency may vary. This guide delves into their respective mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanisms of Anti-inflammatory Action
Corticosteroids
Corticosteroids, synthetic analogs of endogenous glucocorticoids, are powerful modulators of inflammation. Their primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and influences gene expression in two main ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Corticosteroids can also exert rapid, non-genomic effects by interacting with membrane-bound GRs and influencing cellular signaling cascades.
This compound and Vitamin D Analogs
As a vitamin D analog, the anti-inflammatory effects of this compound are presumed to be mediated through the Vitamin D Receptor (VDR), a nuclear receptor expressed in various immune cells. The active form of vitamin D, calcitriol, and its analogs have been shown to exert anti-inflammatory effects through several mechanisms:
-
Inhibition of NF-κB Signaling: The VDR can interfere with the NF-κB pathway. One proposed mechanism is the VDR-mediated upregulation of Inhibitor of kappa B alpha (IκBα), which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1][2] Some evidence also suggests a direct interaction between the VDR and IKKβ, a key kinase in the NF-κB pathway, leading to its inhibition.[3]
-
Modulation of MAP Kinase (MAPK) Pathways: Vitamin D analogs can influence the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines.
-
Regulation of Cytokine Production: Vitamin D analogs have been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, while in some contexts, promoting the expression of the anti-inflammatory cytokine IL-10.[4][5]
Comparative Data on Anti-inflammatory Efficacy
The following table summarizes available quantitative data on the anti-inflammatory effects of corticosteroids and vitamin D analogs from various in vitro studies. It is important to note that direct comparative data for this compound is not available in the current literature.
| Compound | Cell Type | Inflammatory Stimulus | Measured Parameter | Concentration | % Inhibition / Effect | Reference |
| Corticosteroids | ||||||
| Dexamethasone (B1670325) | Human Mononuclear Cells | Lipopolysaccharide (LPS) | IL-6 Production | 10⁻⁸ M | Dose-dependent inhibition | [6] |
| Dexamethasone | Human Mononuclear Cells | Lipopolysaccharide (LPS) | TNF-α Production | 10⁻⁸ M | Dose-dependent inhibition | [6] |
| Dexamethasone | Murine Macrophage (RAW264.9) | Lipopolysaccharide (LPS) | IL-6 Production | 10⁻⁹ M - 10⁻⁶ M | 10% - 90% inhibition | [7] |
| Prednisolone | Human Monocytes | Lipopolysaccharide (LPS) | TNF-α Secretion | Dose-dependent | Strong inhibition | [8][9] |
| Vitamin D Analogs | ||||||
| Calcitriol (1,25(OH)₂D₃) | Murine Macrophage (P388D1) | Lipopolysaccharide (LPS) | TNF-α Secretion | 10⁻⁷ M | ~60% reduction | [2] |
| 1,24(OH)₂D₂ (analog) | Murine Macrophage (P388D1) | Lipopolysaccharide (LPS) | TNF-α Secretion | 10⁻⁷ M | ~60% reduction | [2] |
| Calcitriol | Human Trophoblasts | TNF-α | IL-6, IFN-γ, TNF-α mRNA | Dose-response | Inhibition | [10] |
| TX 527 (analog) | Endothelial Cells | vGPCR | NF-κB Activity | - | Significant decrease | [11] |
Experimental Protocols
In Vitro Assay for Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with Lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Corticosteroid)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (e.g., this compound, dexamethasone) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours). Include an unstimulated control group.[12]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Quantification of Inflammatory Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the measurement of changes in the mRNA levels of specific inflammatory genes in response to treatment with the test compounds.
Materials:
-
Cells treated as described in Protocol 1.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., TNF-α, IL-6, IκBα) and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.[13][14]
Signaling Pathways and Experimental Workflow
Caption: Corticosteroid anti-inflammatory signaling pathway.
Caption: Vitamin D analog anti-inflammatory signaling pathway.
Caption: General experimental workflow for comparison.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vitamin D decreases NFkappaB activity by increasing IkappaBalpha levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Receptor Inhibits Nuclear Factor κB Activation by Interacting with IκB Kinase β Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calcitriol and calcium regulate cytokine production and adipocyte-macrophage cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcitriol inhibits TNF-alpha-induced inflammatory cytokines in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D analogue TX 527 down-regulates the NF-κB pathway and controls the proliferation of endothelial cells transformed by Kaposi sarcoma herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. RNA extraction and quantitative PCR to assay inflammatory gene expression (Provisional unformatted) [protocols.io]
- 14. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 25-Hydroxytachysterol3: A Comparative Analysis of Potency Against Established Dermatological Compounds
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the in-vitro potency of 25-Hydroxytachysterol3 (25-HT3) against two well-established dermatological compounds, the vitamin D analog calcipotriol (B1668217) and the calcineurin inhibitor tacrolimus (B1663567). This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents for inflammatory skin disorders.
Introduction
Inflammatory skin diseases, such as psoriasis and atopic dermatitis, are characterized by keratinocyte hyperproliferation, aberrant differentiation, and immune dysregulation. Current topical treatments primarily include vitamin D analogs and calcineurin inhibitors. This compound, a metabolite of tachysterol3, has emerged as a compound of interest due to its effects on keratinocyte biology. This guide summarizes the available pre-clinical data to benchmark its potential efficacy against current standards of care.
Data Presentation
The following tables summarize the in-vitro effects of 25-HT3, calcipotriol, and tacrolimus on key cellular processes implicated in inflammatory skin diseases. It is important to note that direct head-to-head comparative studies providing IC50 values for 25-HT3 are not yet available in the public domain. The data presented is compiled from various independent studies.
Table 1: Effect on Keratinocyte Proliferation
| Compound | Cell Type | Assay | Observed Effect | Concentration |
| This compound | Human Epidermal Keratinocytes | Not Specified | Inhibition of proliferation | Dose-dependent |
| Calcipotriol | Human Keratinocytes (HaCaT) | MTT Assay | Inhibition of proliferation | Dose- and time-dependent, with maximal effect at 10⁻⁷ M[1][2][3] |
| Tacrolimus | Human Keratinocytes (HaCaT) | MTT Assay | Inhibition of proliferation | 10³ - 10⁴ nmol/L[4] |
Table 2: Effect on Keratinocyte Differentiation
| Compound | Cell Type | Marker | Observed Effect |
| This compound | Human Epidermal Keratinocytes | Cytokeratin 10 (CK10), Involucrin (B1238512) (INV) | Stimulation of differentiation marker expression[5] |
| Calcipotriol | Normal Human Keratinocytes | Involucrin, Transglutaminase 1 | Induction of differentiation marker expression[5] |
| Tacrolimus | Not applicable | Not a primary mechanism of action | Not applicable |
Table 3: Effect on Pro-inflammatory Cytokines in Keratinocytes
| Compound | Cell Type | Cytokine(s) Inhibited |
| This compound | Data not available | Data not available |
| Calcipotriol | Data not available | Data not available |
| Tacrolimus | Human Keratinocytes | TNF-α, IL-1β, IL-6, IL-8 |
Signaling Pathways
The therapeutic effects of these compounds are mediated through distinct signaling pathways.
This compound and Calcipotriol: Vitamin D Receptor (VDR) Pathway
25-HT3, like other vitamin D analogs, is expected to exert its effects through the Vitamin D Receptor (VDR). Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes that regulate cell proliferation and differentiation.
Tacrolimus: Calcineurin-NFAT Signaling Pathway
Tacrolimus functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. By inhibiting calcineurin, tacrolimus prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Phosphorylated NFAT cannot enter the nucleus, thus preventing the transcription of genes encoding pro-inflammatory cytokines.
Experimental Protocols
The following are generalized methodologies for the key in-vitro experiments cited in this guide.
Keratinocyte Proliferation Assay (MTT Assay)
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are seeded in 96-well plates and cultured in an appropriate medium until they reach a desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (25-HT3, calcipotriol, or tacrolimus) or a vehicle control.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable, proliferating cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
Keratinocyte Differentiation Assay (Western Blot for Differentiation Markers)
-
Cell Culture and Treatment: Keratinocytes are cultured in appropriate medium and treated with the test compounds or a vehicle control for a specified duration to induce differentiation.
-
Protein Extraction: Cells are lysed, and total protein is extracted. The protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for keratinocyte differentiation markers (e.g., anti-involucrin, anti-transglutaminase, anti-cytokeratin 10).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of the differentiation markers.
Pro-inflammatory Cytokine Secretion Assay (ELISA)
-
Cell Culture and Stimulation: Keratinocytes are cultured and may be pre-stimulated with an inflammatory agent (e.g., TNF-α or a cytokine cocktail) to induce a pro-inflammatory state.
-
Treatment: The cells are then treated with various concentrations of the test compounds or a vehicle control.
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of specific pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations in the treated samples are compared to the vehicle control to determine the inhibitory effect of the compounds.
Experimental Workflow
The general workflow for evaluating the in-vitro potency of a novel compound like 25-HT3 against established dermatological agents is depicted below.
Conclusion
The available in-vitro data suggests that this compound is a promising compound with anti-proliferative and pro-differentiative effects on human keratinocytes, similar to the established vitamin D analog, calcipotriol. Its mechanism of action is likely mediated through the Vitamin D Receptor pathway. In contrast, tacrolimus exerts its primary effects through the inhibition of the calcineurin-NFAT signaling pathway, leading to a reduction in pro-inflammatory cytokine production.
Further research is required to provide a direct quantitative comparison of the potency of 25-HT3 with calcipotriol and tacrolimus. Specifically, studies determining the IC50 values for keratinocyte proliferation inhibition and evaluating its impact on pro-inflammatory cytokine secretion are warranted to fully elucidate its therapeutic potential for inflammatory skin diseases.
References
- 1. Calcipotriol inhibits the proliferation of psoriasis HaCaT cells by activating the ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tacrolimus on IFN-γ signaling in keratinocytes: possible mechanisms by which tacrolimus affects IFN-γ-dependent skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterols induce differentiation in human keratinocytes and increase Ap-1-dependent involucrin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pifukezazhi.com [pifukezazhi.com]
- 5. researchgate.net [researchgate.net]
Independent Verification of the Receptor Activation Profile of 25-Hydroxytachysterol3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor activation profile of 25-Hydroxytachysterol3 (25-HT3) and its biologically active metabolite, 20S-hydroxytachysterol3 (20S(OH)T3), against other relevant receptor modulators. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of these compounds for research and drug development purposes.
Overview of this compound and its Metabolites
This compound is a metabolite of tachysterol (B196371), a photoproduct of previtamin D3. Further hydroxylation leads to the formation of other biologically active molecules, including 20S(OH)T3. Recent studies have revealed that these tachysterol derivatives are not inert bystanders in vitamin D metabolism but possess their own distinct receptor interaction profiles, modulating a range of nuclear receptors beyond the classical Vitamin D Receptor (VDR). These findings open new avenues for exploring their therapeutic potential in various physiological and pathological processes.
Receptor Activation Profile: Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of 25-HT3, 20S(OH)T3, and other reference compounds with key nuclear receptors: the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXR), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).
Table 1: Vitamin D Receptor (VDR) Activation
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kd | 22 nM | Not Specified | [1] |
| 20S(OH)T3 & 25-HT3 | CYP24A1 Expression | ~10x less potent than 1,25(OH)2D3 | Not Specified | [2] |
| 1,25-Dihydroxyvitamin D3 (Calcitriol) | EC50 (CYP24A1-Luc) | 0.65 nM | HEK293T cells | [3] |
| Calcipotriol | AC50 (CYP24A1-Luc) | 0.9 µM | HEK293T cells | [3] |
Table 2: Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | Parameter | Value | Species/System | Reference |
| 20S-Hydroxytachysterol3 | Activation | Marked Activation (Qualitative) | Human Reporter Assay | [2][4] |
| This compound | Activation | Smaller Effect than 20S(OH)T3 (Qualitative) | Human Reporter Assay | [2][4] |
| Indole acetic acid | Activation | Agonist | Human Reporter Assay | [2] |
| No quantitative EC50 or Kd values were found for 25-HT3 or 20S(OH)T3 in the reviewed literature. |
Table 3: Liver X Receptor (LXR) Activation
| Compound | Parameter | Value | Species/System | Reference |
| 20S(OH)T3 & 25-HT3 | Binding | High Affinity Binding (Qualitative) | LXRα and LXRβ | [2][4] |
| T0901317 | EC50 (LXRα) | < 300 nM | Not Specified | [2] |
| GW3965 | EC50 (LXRα) | < 300 nM | Not Specified | [2] |
| No quantitative EC50 or Kd values were found for 25-HT3 or 20S(OH)T3 in the reviewed literature. |
Table 4: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
| Compound | Parameter | Value | Species/System | Reference |
| 20S-Hydroxytachysterol3 | IC50 | ~1 x 10⁻⁷ M | Not Specified | [2] |
| This compound | IC50 | ~1 x 10⁻⁶ M | Not Specified | [2] |
| Rosiglitazone | Docking Score | Comparable to 20S(OH)T3 & 25-HT3 | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the Vitamin D Receptor, a primary target of 25-HT3, and a typical experimental workflow for assessing receptor activation.
VDR Signaling Pathway of 25-HT3.
Reporter Gene Assay Workflow.
Receptor Selectivity of 25-HT3 Metabolites.
Detailed Experimental Protocols
LanthaScreen™ TR-FRET Coactivator Assay (for LXR and PPARγ)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the interaction between a nuclear receptor and its coactivator in the presence of a test ligand.
-
Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged nuclear receptor ligand-binding domain (LBD). A fluorescein-labeled coactivator peptide is also present in the solution. When a ligand binds to the LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. The proximity of the fluorescein (B123965) label to the terbium label allows for FRET upon excitation at 340 nm, resulting in a detectable emission at 520 nm. The strength of this signal is proportional to the ligand's ability to promote the receptor-coactivator interaction.
-
General Protocol:
-
Reagent Preparation: Prepare assay buffer, 2X working concentrations of the nuclear receptor LBD-GST fusion protein and the terbium-labeled anti-GST antibody mixture, and a 4X working concentration of the fluorescein-labeled coactivator peptide.
-
Compound Dilution: Create a serial dilution of the test compounds (e.g., 25-HT3) in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Setup: Add the diluted compounds to a 384-well assay plate.
-
Reagent Addition: Dispense the nuclear receptor/antibody mixture to all wells, followed by the addition of the coactivator peptide solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET, with excitation at ~340 nm and emission detection at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Data Analysis: Calculate the 520:495 emission ratio. Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.
-
VDR Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
-
Principle: A host cell line (e.g., HEK293T) is transiently transfected with two plasmids: an expression vector for the human VDR and a reporter vector containing a luciferase gene under the control of a VDR-responsive promoter (containing Vitamin D Response Elements - VDREs). When an active ligand binds to the VDR, the complex translocates to the nucleus, binds to the VDREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the VDR activation by the ligand.
-
General Protocol:
-
Cell Culture and Transfection: Culture the chosen cell line and transfect with the VDR expression and reporter plasmids. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., 1,25(OH)2D3).
-
Incubation: Incubate the cells for a period sufficient for gene transcription and protein expression (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the reporter enzymes.
-
Luminescence Measurement: Add the appropriate luciferase substrate and measure the luminescence using a luminometer. If a dual-luciferase system is used, sequential measurements are performed for both reporters.
-
Data Analysis: Normalize the experimental reporter signal to the control reporter signal. Plot the normalized signal against the log of the compound concentration and fit the data to determine the EC50.
-
Conclusion
The available data indicates that this compound and its metabolite, 20S-hydroxytachysterol3, are versatile signaling molecules with the ability to interact with multiple nuclear receptors, including VDR, AhR, LXRs, and PPARγ. While their affinity for VDR appears to be lower than that of the canonical ligand 1,25-dihydroxyvitamin D3, they exhibit significant activity on PPARγ. The qualitative evidence of their interaction with AhR and LXRs suggests a broader biological role that warrants further quantitative investigation. This multi-receptor engagement profile distinguishes them from more selective VDR agonists and suggests potential for unique therapeutic applications. Researchers and drug development professionals are encouraged to consider this broader receptor activation profile when evaluating the potential of 25-HT3 and its derivatives. Further studies are needed to fully elucidate the quantitative aspects of their interactions with AhR and LXRs to complete the understanding of their pharmacological profile.
References
- 1. PPAR δ agonist GW0742 interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of 25-Hydroxytachysterol3 Across Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo findings related to 25-Hydroxytachysterol3 (25-HT3), a synthetic vitamin D analog, in various animal models. The information is intended to assist researchers in understanding its pharmacological profile and in designing preclinical studies. 25-HT3 is the active metabolite of Dihydrotachysterol (DHT), formed through 25-hydroxylation in the liver. A key feature of DHT is that its activation does not necessitate renal 1α-hydroxylation, making it a point of interest in conditions where kidney function is compromised.[1]
Comparative Efficacy in Animal Models
The primary in vivo effect of 25-HT3 is the regulation of calcium and phosphate (B84403) homeostasis. Its efficacy has been evaluated in several animal models, most notably in rats and dogs, often in the context of induced hypoparathyroidism or to study hypercalcemia.
Effects on Serum Calcium and Phosphate Levels in a Rat Model of Hypoparathyroidism
Studies in surgically-induced hypoparathyroid rats demonstrate a dose-dependent effect of Dihydrotachysterol3 (DHT3) on normalizing serum calcium and phosphate levels.
Table 1: Effects of DHT3 on Serum Calcium and Phosphate in Hypothyroparathyroidectomized Rats
| Treatment Group | Animal Model | Dose (mg/kg/day, p.o.) | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) |
| Sham Control | Wistar Rat | Vehicle (corn oil) | 9.8 ± 0.5 | 5.2 ± 0.4 |
| Hypoparathyroid (Vehicle) | Wistar Rat | Vehicle (corn oil) | 6.2 ± 0.4 | 8.5 ± 0.6 |
| Hypoparathyroid + DHT3 | Wistar Rat | 0.01 | 8.5 ± 0.6 | 6.1 ± 0.5 |
| Hypoparathyroid + DHT3 | Wistar Rat | 0.02 | 9.2 ± 0.5 | 5.5 ± 0.4 |
Data compiled from studies on surgically-induced hypoparathyroidism in rats.[2]
Effects on Intestinal Calcium Absorption in Rats
The active metabolite, 25-hydroxydihydrotachysterol₃ (25-OH-DHT₃), directly stimulates intestinal calcium absorption. In vivo studies using the everted gut sac technique in rats have quantified this dose-dependent effect.
Table 2: Dose-Response of 25-OH-DHT₃ on Intestinal Calcium Transport in Rats
| Dose of 25-OH-DHT₃ (µ g/100g body weight) | Intestinal Calcium Transport (Serosal/Mucosal ⁴⁵Ca ratio) |
| 0 (Control) | 2.5 ± 0.2 |
| 0.025 | 2.8 ± 0.3 |
| 0.05 | 3.5 ± 0.4 |
| 0.1 | 4.2 ± 0.5 |
Data from in vivo studies using an everted gut sac technique to measure active ⁴⁵Ca transport.[3]
Comparison with Other Vitamin D Analogs
While direct head-to-head comparative studies are limited, the mechanism of action of 25-HT3 can be compared to other vitamin D analogs like Calcitriol. The primary distinction lies in their activation pathways.
| Feature | This compound (from DHT) | Calcitriol (1α,25-dihydroxyvitamin D3) |
| Activation | Hepatic 25-hydroxylation | Hepatic 25-hydroxylation followed by renal 1α-hydroxylation |
| Dependence on Renal Function | Independent of renal 1α-hydroxylase | Dependent on renal 1α-hydroxylase |
| Primary Use in Research | Models of hypocalcemia, particularly with renal impairment | General studies of vitamin D function and calcium metabolism |
Experimental Protocols
Detailed methodologies for key in vivo experiments involving Dihydrotachysterol are provided below.
Induction of Hypoparathyroidism in Rats (Thyroparathyroidectomy)
This surgical procedure is used to create an animal model of hypoparathyroidism to study the effects of compounds like DHT3.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for small animal surgery
-
Suture material
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the trachea and thyroid glands.
-
Thyroparathyroidectomy (TPTX): Carefully dissect and remove both the thyroid and parathyroid glands. The parathyroid glands are embedded in the thyroid, so complete removal of the thyroid is necessary.[2]
-
Closure and Recovery: Suture the incision in layers and allow the animal to recover.
-
Post-operative Care: Administer subcutaneous calcium gluconate (10-15 mg/kg) immediately post-surgery to prevent severe hypocalcemic tetany.[2]
-
Confirmation: Collect blood samples 24-48 hours post-surgery to confirm a significant decrease in serum calcium and an increase in serum phosphate.[2]
Administration of Dihydrotachysterol3 in Rodent Models
Vehicle Preparation:
-
Dihydrotachysterol3 can be dissolved in a suitable vehicle such as corn oil.
Administration:
-
Route: Oral gavage is a common and effective route.
-
Dosage: For hypoparathyroidism studies in rats, a starting dose is typically around 0.01 mg/kg/day, which can be adjusted based on serum calcium levels.[2]
Measurement of Intestinal Calcium Absorption (Everted Gut Sac Technique)
This ex vivo method is used to assess the active transport of calcium across the intestinal epithelium following in vivo treatment.
Materials:
-
Rats previously treated with 25-OH-DHT₃ or vehicle
-
Krebs-Ringer bicarbonate buffer
-
⁴⁵CaCl₂
-
Scintillation counter
Procedure:
-
Tissue Harvest: Euthanize the rat and excise a segment of the duodenum.
-
Sac Preparation: Evert the duodenal segment and tie one end to form a sac.
-
Incubation: Fill the sac with buffer and incubate it in a flask containing buffer with ⁴⁵CaCl₂.
-
Sample Analysis: After incubation, measure the radioactivity in the serosal (inside the sac) and mucosal (outside the sac) fluids.
-
Data Analysis: Calculate the serosal-to-mucosal (S/M) concentration ratio of ⁴⁵Ca. An S/M ratio greater than 1 indicates active transport.[3]
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of this compound are mediated through the Vitamin D Receptor (VDR).
Caption: Generalized Vitamin D Receptor (VDR) signaling pathway initiated by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the in vivo effects of this compound is depicted below.
References
Unveiling the Potency of Tachysterol3 Metabolites: A Comparative Analysis of 25-Hydroxytachysterol3 and 20S-hydroxytachysterol3 in Aryl Hydrocarbon Receptor (AhR) Activation
For Immediate Release
This guide provides a detailed comparison of the biological activity of two key metabolites of tachysterol3, 25-Hydroxytachysterol3 (25(OH)T3) and 20S-hydroxytachysterol3 (20S(OH)T3), with a specific focus on their capacity to activate the Aryl Hydrocarbon Receptor (AhR). This document is intended for researchers, scientists, and professionals in drug development interested in the nuanced roles of these compounds in cellular signaling pathways.
Tachysterol3, a photoproduct of previtamin D3, undergoes metabolic activation in the body, leading to the formation of hydroxylated derivatives. Among these, 25(OH)T3 and 20S(OH)T3 have been identified in human epidermis and serum, suggesting their physiological relevance.[1][2] Recent studies have illuminated their roles as signaling molecules, demonstrating activity on various nuclear receptors, including the AhR.[1][2]
Comparative Analysis of AhR Activation
Experimental data from a human Aryl Hydrocarbon Receptor (AhR) reporter assay system has revealed a significant difference in the ability of 25(OH)T3 and 20S(OH)T3 to activate the AhR. The findings indicate that 20S-hydroxytachysterol3 is a markedly more potent activator of AhR compared to this compound.[2]
| Compound | Relative AhR Activation | Key Findings |
| 20S-hydroxytachysterol3 (20S(OH)T3) | Marked Activation | Demonstrates a strong capacity to activate the AhR signaling pathway.[2] |
| This compound (25(OH)T3) | Smaller Effect | Shows a comparatively weaker effect on AhR activation.[2] |
| Tachysterol3 (T3) | Minimal Effect | The precursor molecule exhibits minimal to no activity on the AhR.[2] |
Visualizing the AhR Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates cellular responses to a variety of environmental and endogenous molecules. The canonical signaling pathway is initiated by ligand binding to the cytosolic AhR complex, followed by nuclear translocation and dimerization with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences, known as xenobiotic response elements (XREs), to regulate the transcription of target genes.
Caption: Canonical AhR Signaling Pathway.
Experimental Protocols
The determination of AhR activation by 25(OH)T3 and 20S(OH)T3 was conducted using a human AhR reporter assay system.[2] While the specific details of the cited study are proprietary, a general methodology for such an assay is outlined below.
Objective: To quantify the activation of the Aryl Hydrocarbon Receptor by test compounds.
Principle: A cell line is genetically engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with xenobiotic response elements (XREs). Activation of the AhR pathway leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the level of AhR activation.
Materials:
-
Human cell line (e.g., HepG2, MCF-7) stably or transiently transfected with an AhR-responsive reporter plasmid.
-
Cell culture medium and supplements.
-
Test compounds: this compound and 20S-hydroxytachysterol3.
-
Positive control (e.g., TCDD, a potent AhR agonist).
-
Vehicle control (e.g., DMSO).
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells with vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to a white opaque 96-well plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compounds. Plot the relative luminescence units (RLU) against the compound concentration to generate dose-response curves and calculate EC50 values.
Caption: AhR Reporter Assay Workflow.
Conclusion
The available experimental evidence clearly indicates that 20S-hydroxytachysterol3 is a more potent activator of the Aryl Hydrocarbon Receptor than this compound.[2] This differential activity highlights the structural nuances that govern the interaction of these endogenous metabolites with the AhR. For researchers in pharmacology and drug discovery, this distinction is critical for understanding the potential physiological and toxicological profiles of these compounds and for the development of selective AhR modulators. Further quantitative analysis, including the determination of EC50 values, would provide a more precise comparison of their potencies.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of 25-Hydroxytachysterol3's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 25-Hydroxytachysterol3 (25-HT3) with its key alternative, calcitriol (B1668218), the biologically active form of vitamin D3. The information presented herein is supported by experimental data to validate the clinical relevance of 25-HT3's biological effects, with a focus on its potential as a therapeutic agent.
Comparative Analysis of Biological Activities
The therapeutic potential of vitamin D analogs is often assessed by their ability to modulate cellular processes such as proliferation and differentiation, primarily through their interaction with the Vitamin D Receptor (VDR).
Vitamin D Receptor (VDR) Binding Affinity
The affinity with which a compound binds to the VDR is a critical determinant of its biological potency. The dissociation constant (Kd) is a measure of this affinity, where a lower Kd value indicates a higher binding affinity.
| Compound | Dissociation Constant (Kd) for VDR | Reference |
| This compound (25-HT3) | 22 nM | [1] |
| Calcitriol (1,25-dihydroxyvitamin D3) | ~0.1 - 1 nM (estimated) | [2] |
Note: The Kd for calcitriol is an estimated value from multiple sources, as direct side-by-side comparative studies with 25-HT3 using the same assay conditions are limited. Calcitriol is widely recognized as the high-affinity natural ligand for the VDR.
Anti-Proliferative Activity
Table of Calcitriol IC50 Values in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 of Calcitriol (µM) | Reference |
| SK-BR-3 | Breast Cancer | 43.07 (as mg/ml, conversion to µM not provided) | |
| B16-F10 | Melanoma | 0.244 | |
| BT-474 | Breast Cancer | Not specified | |
| MCF-7 | Breast Cancer | ~40 | |
| MDA-MB-231 | Breast Cancer | ~50 | |
| HL-60 | Promyelocytic Leukemia | Not specified (growth inhibition observed) |
Cellular Differentiation
Inducing differentiation in cancer cells is another important therapeutic strategy. The human promyelocytic leukemia cell line, HL-60, is a common model for studying myeloid differentiation. Both 25-HT3 and calcitriol are expected to induce differentiation in these cells, but direct comparative quantitative data is lacking for 25-HT3. Calcitriol has been shown to induce differentiation of HL-60 cells towards a monocyte/macrophage lineage[3][4]. The estimated ED50 for calcitriol-induced differentiation in HL-60 cells, based on nitroblue tetrazolium (NBT) reduction, is approximately 5.7 x 10-9 M.
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
Both 25-HT3 and calcitriol exert their genomic effects by binding to the VDR. This ligand-VDR complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in cellular processes such as cell cycle arrest, apoptosis, and differentiation.
Caption: VDR signaling pathway for 25-HT3 and Calcitriol. (Within 100 characters)
Experimental Workflow for Comparative Analysis
A generalized workflow for the comparative analysis of 25-HT3 and calcitriol is depicted below. This workflow outlines the key experimental stages, from initial compound screening to in-depth analysis of cellular and molecular effects.
Caption: Workflow for comparing 25-HT3 and Calcitriol. (Within 100 characters)
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
-
Materials:
-
Recombinant human VDR
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol)
-
Test compounds: this compound, Calcitriol (unlabeled)
-
Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (25-HT3 and calcitriol).
-
In a series of tubes, incubate a fixed amount of recombinant human VDR with a fixed concentration of [³H]-calcitriol and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add ice-cold hydroxylapatite slurry to each tube to bind the VDR-ligand complexes.
-
Wash the hydroxylapatite pellets with wash buffer to remove unbound radioligand.
-
Resuspend the final pellets in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki (inhibition constant) or Kd (dissociation constant) from the IC50 value using the Cheng-Prusoff equation.
-
Anti-Proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HL-60)
-
Complete cell culture medium
-
Test compounds: this compound, Calcitriol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (25-HT3 and calcitriol) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Cell Differentiation Assay (NBT Reduction Assay)
This assay measures the ability of differentiated myeloid cells to produce superoxide (B77818) upon stimulation, which reduces the yellow NBT to a dark blue formazan precipitate.
-
Materials:
-
HL-60 cells
-
Complete cell culture medium
-
Test compounds: this compound, Calcitriol
-
NBT (Nitroblue tetrazolium) solution (1 mg/mL in PBS)
-
PMA (Phorbol 12-myristate 13-acetate) or other stimulant
-
Microscope
-
-
Procedure:
-
Culture HL-60 cells in the presence of various concentrations of the test compounds (25-HT3 and calcitriol) or a vehicle control for a specified period (e.g., 72-96 hours) to induce differentiation.
-
Harvest the cells and resuspend them in fresh medium.
-
Add NBT solution and a stimulant (e.g., PMA) to the cell suspension.
-
Incubate at 37°C for 30-60 minutes.
-
Count the number of cells containing intracellular blue-black formazan deposits (NBT-positive cells) and the total number of cells using a microscope.
-
Calculate the percentage of NBT-positive cells for each treatment condition.
-
Conclusion
The available data suggests that this compound is a biologically active compound that binds to the Vitamin D Receptor and exhibits anti-proliferative properties. While its VDR binding affinity appears to be lower than that of calcitriol, its reported enhanced activity compared to its precursor, tachysterol3, indicates its potential as a VDR modulator.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of 25-HT3 and calcitriol for their anti-proliferative and differentiation-inducing effects in the same experimental systems. Such studies are crucial for a definitive assessment of the clinical relevance of 25-HT3's biological effects and its potential as a therapeutic alternative to calcitriol. Future research should focus on generating this direct comparative data to fully elucidate the pharmacological profile of this compound.
References
Safety Operating Guide
Safe Disposal of 25-Hydroxytachysterol3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 25-Hydroxytachysterol3, a vitamin D analog, emphasizing operational safety and environmental responsibility.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If handling the compound in powdered form or if aerosolization is possible, use appropriate respiratory protection.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Management:
-
Container Type: Use a designated, leak-proof, and chemically compatible hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms. Do not use abbreviations.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[1][2]
3. Storage of Hazardous Waste:
-
Location: Store the hazardous waste container in a designated and secure satellite accumulation area at or near the point of generation.
-
Environment: The storage area should be well-ventilated and away from sources of heat or ignition.
4. Decontamination and Spill Procedures:
-
Empty Containers: Any container that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate from the first rinse must be collected as hazardous waste.[3] For highly toxic compounds, the first three rinses must be collected.[3]
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a chemical spill pillow. Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Large Spills: For a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
5. Final Disposal:
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[1]
-
Professional Removal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes key chemical and physical properties based on available information.[4][5]
| Property | Value |
| Molecular Formula | C₂₇H₄₄O₂ |
| Molecular Weight | 400.6 g/mol |
| XLogP3 | 5.9 |
Experimental Protocols
Spill Neutralization and Cleanup:
In the event of a spill, the primary goal is to contain and collect the material safely.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area to disperse any potential vapors.
-
Don PPE: Wear appropriate PPE as outlined above.
-
Containment: For liquid spills, create a dike around the spill using absorbent materials.
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 25-Hydroxytachysterol3
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 25-Hydroxytachysterol3. Adherence to these protocols is essential to ensure a safe laboratory environment and to mitigate risks associated with this potent vitamin D analog.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. Standard laboratory work requires, at a minimum, safety glasses, a lab coat, and gloves[1].
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 approved safety glasses with side shields[1]. | Goggles and a face shield for splash hazards[1]. |
| Hand Protection | Disposable nitrile gloves. Double gloving is recommended[2]. | Chemical-resistant gloves (consult manufacturer's compatibility data). |
| Body Protection | A lab coat or other protective clothing is required[1][2]. | Impervious or flame-resistant lab coat, coveralls, and shoe covers[3][4]. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area[1]. | A full-face air-purifying respirator may be necessary if dusts are generated[3]. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store in a cool, well-ventilated place with the container tightly closed[5][6][7].
-
Store in a locked cabinet or other secure location to restrict access[5][7].
-
Avoid exposure to air and moisture, which may cause decomposition[5].
3. Preparation and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[5][6][7].
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the generation of dusts[5][8]. If working with a solid form, use appropriate techniques to minimize dust creation.
4. Spill and Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water[5]. Seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[6].
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[5][7][8].
-
If swallowed: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting[5].
-
For spills: Evacuate the area. Avoid inhaling any dust or vapors. Cover the spill with an absorbent material, then collect and place it in a sealed container for disposal. Ventilate the area of the spill[6].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste container through an approved hazardous waste disposal facility[5][7]. Do not allow the product to enter drains or the environment[5][8].
Hazard and Safety Data Summary
| Hazard Classification | GHS Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Liver, spleen) through prolonged or repeated exposure if swallowed. |
| Aquatic Hazard (Acute) | Harmful to aquatic life. |
Note: This information is based on safety data for similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available in the searched resources.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. epa.gov [epa.gov]
- 4. marketlab.com [marketlab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. weldonbiotech.com [weldonbiotech.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
